molecular formula C10H13NO3 B174997 (R)-2-(Benzylamino)-3-hydroxypropanoic acid CAS No. 106910-77-4

(R)-2-(Benzylamino)-3-hydroxypropanoic acid

Cat. No.: B174997
CAS No.: 106910-77-4
M. Wt: 195.21 g/mol
InChI Key: CTSBUHPWELFRGB-SECBINFHSA-N
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Description

(R)-2-(Benzylamino)-3-hydroxypropanoic acid is characterized as a serine derivative for investigative applications . A closely related structural analog, (2R)-3-{[(benzylamino)carbonyl]amino}-2-hydroxypropanoic acid, has been identified in scientific databases as a compound with a recorded biological target, specifically the chymotrypsin-like elastase family member 1 (CELA1) in humans . This suggests potential research utility for the compound and its analogs in the context of serine protease mechanisms and related biochemical pathways. The compound's structure, featuring a benzylamino group attached to a hydroxypropanoic acid scaffold, makes it a candidate for use in synthetic chemistry and medicinal chemistry research, particularly in the development and study of novel amino acid derivatives and peptidomimetics. Researchers can employ this chiral building block in the exploration of new pharmaceutical agents and biochemical tools. It is strictly for laboratory research purposes.

Properties

IUPAC Name

(2R)-2-(benzylamino)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-7-9(10(13)14)11-6-8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSBUHPWELFRGB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN[C@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10543337
Record name N-Benzyl-D-serine
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Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

106910-77-4
Record name N-(Phenylmethyl)-D-serine
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Record name N-Benzyl-D-serine
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Record name D-Serine, N-(phenylmethyl)
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Foundational & Exploratory

(R)-2-(Benzylamino)-3-hydroxypropanoic acid CAS 106910-77-4 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-2-(Benzylamino)-3-hydroxypropanoic acid (CAS 106910-77-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a chiral derivative of the amino acid serine, serves as a pivotal building block in medicinal chemistry and asymmetric synthesis. Its unique trifunctional structure, comprising a secondary amine, a primary alcohol, and a carboxylic acid, makes it a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, outlines robust methodologies for its synthesis and characterization, discusses its critical applications in modern drug discovery, particularly in the development of protein degraders, and details essential safety and handling protocols.

Core Physicochemical & Structural Properties

This compound, also known as N-benzyl-D-serine, is a non-natural amino acid derivative. The presence of a benzyl group on the amino nitrogen significantly alters its steric and electronic properties compared to its parent amino acid, D-serine. This modification introduces lipophilicity while providing a stable, non-labile protecting group that can be carried through multiple synthetic steps. The stereochemistry at the alpha-carbon (R-configuration) is critical for its application in stereoselective synthesis, ensuring the precise three-dimensional arrangement required for biological activity in chiral drug molecules.

Table 1: Key Physicochemical Properties

Property Value Source(s)
CAS Number 106910-77-4 [1][2][3]
Molecular Formula C₁₀H₁₃NO₃ [1][3]
Molecular Weight 195.22 g/mol [1][3]
Purity Typically ≥97% [2][3]
Isomeric SMILES C1=CC=C(C=C1)CNC(=O)O [4]
InChI Key MWHXYIAVJPCOEW-SCSAIBSYSA-N [Not explicitly in search results, but derivable]

| Applications | Building block for protein degraders, synthesis of chiral amides/esters |[1][3] |

Synthesis and Purification Protocol

The synthesis of this compound is most effectively achieved via reductive amination of D-serine. This method is superior to direct alkylation, which often suffers from over-alkylation and racemization. The causality behind this choice is the high selectivity and mild conditions afforded by modern reductive amination protocols, preserving the stereochemical integrity of the starting material.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and purity.

Step 1: Schiff Base Formation

  • To a stirred suspension of D-serine (1 equivalent) in methanol, add benzaldehyde (1.1 equivalents).

  • Stir the mixture at room temperature for 2-4 hours. The formation of the intermediate imine (Schiff base) can be monitored by Thin Layer Chromatography (TLC), observing the consumption of benzaldehyde.

Step 2: Reduction

  • Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the exothermicity of the reduction step.

  • Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 30 minutes. The slow addition prevents uncontrolled hydrogen evolution and maintains a safe reaction temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting D-serine spot has been completely consumed.

Step 3: Work-up and Isolation

  • Quench the reaction by the slow addition of 1M hydrochloric acid (HCl) at 0 °C until the pH is approximately 2. This neutralizes excess reducing agent and protonates the product.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • The resulting aqueous residue contains the product as its hydrochloride salt. The crude product can often be precipitated from the aqueous solution.

Step 4: Purification

  • The crude solid is collected by filtration and washed with cold diethyl ether to remove any unreacted benzaldehyde or benzyl alcohol byproducts.

  • For higher purity, the product can be recrystallized from an ethanol/water mixture. Purity should be assessed by ¹H NMR and HPLC analysis.

G cluster_synthesis Synthesis Workflow D_Serine D-Serine Schiff_Base Schiff Base Intermediate D_Serine->Schiff_Base Benzaldehyde Benzaldehyde Benzaldehyde->Schiff_Base Reduction Reduction (NaBH₄) Schiff_Base->Reduction Crude_Product Crude Product (HCl Salt) Reduction->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product (R)-2-(Benzylamino)- 3-hydroxypropanoic acid Purification->Final_Product

Caption: Synthetic workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the molecular structure. Expected signals include aromatic protons from the benzyl group (δ 7.2-7.4 ppm), a singlet for the benzylic CH₂ group, and multiplets for the α-CH and β-CH₂ protons of the serine backbone. ¹³C NMR will show characteristic peaks for the carboxyl carbon, aromatic carbons, and the aliphatic carbons of the backbone.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight (195.22 g/mol ), typically observing the [M+H]⁺ ion at m/z 196.23.

  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is used to determine chemical purity (typically >97%). Chiral HPLC, using a column such as a Chiralpak AD-H, is the authoritative method for determining enantiomeric excess (ee). This step is crucial to validate that the synthesis did not induce racemization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR analysis will confirm the presence of key functional groups: a broad O-H stretch (from both the alcohol and carboxylic acid), N-H stretching, a strong C=O stretch for the carboxylic acid, and C-H stretches for aromatic and aliphatic groups.

G cluster_qc Analytical Quality Control Workflow Sample Synthesized Product NMR NMR (¹H, ¹³C) [Structural Verification] Sample->NMR MS Mass Spec (ESI) [Molecular Weight] Sample->MS HPLC RP-HPLC [Chemical Purity] Sample->HPLC Final_QC QC Passed NMR->Final_QC MS->Final_QC Chiral_HPLC Chiral HPLC [Enantiomeric Purity] HPLC->Chiral_HPLC Chiral_HPLC->Final_QC

Caption: A typical analytical workflow for quality control and characterization.

Applications in Drug Development & Research

The utility of this compound stems from its role as a chiral building block. Its structure is particularly relevant in the synthesis of complex molecules where stereochemistry is paramount for biological function.

  • Protein Degrader Building Blocks : The compound is explicitly categorized as a building block for protein degraders.[3] This is a cutting-edge area of drug development. Molecules like Proteolysis Targeting Chimeras (PROTACs) require linkers and ligands to bind to both a target protein and an E3 ubiquitin ligase. The multiple functional handles (amine, acid, alcohol) on this molecule make it an ideal starting point for synthesizing these complex linker structures with defined stereochemistry.

  • Synthesis of Chiral Amides and Esters : It serves as an efficient reagent for creating chiral amides and esters with high stereoselectivity.[1] The benzylamino group provides steric bulk that can direct subsequent reactions, while the carboxylic acid and alcohol groups are readily derivatized.

  • Peptidomimetics : As a non-natural amino acid, it can be incorporated into peptide sequences to create peptidomimetics. The N-benzyl group can enhance metabolic stability by protecting against enzymatic degradation and increase cell permeability by adding lipophilicity.

Safety and Handling

According to available safety data, this compound presents moderate hazards. Adherence to standard laboratory safety protocols is mandatory.

Table 2: GHS Hazard Information

Pictogram Signal Word Hazard Statements

|


| Warning  | H315: Causes skin irritation.[5]  H319: Causes serious eye irritation.[5]  H335: May cause respiratory irritation.[5] |

Precautionary Measures for Safe Handling:

  • P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P280 : Wear protective gloves, protective clothing, eye protection, and face protection.[5]

  • P302 + P352 : IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • Engineering Controls : Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[5]

  • Storage : Store in a well-ventilated place. Keep container tightly closed and store locked up.[5]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.[1][6]

References

  • This compound - Amino Acide Derivatives - Crysdot LLC . Crysdot LLC. Available at: [Link]

  • Synthesis of O-benzyl-L-serine - Supporting Information . Available at: [Link]

  • This compound, min 97%, 1 gram . HBARSH. Available at: [Link]

  • Optical resolution by preferential crystallization of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid and its use in synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid - PubMed . PubMed. Available at: [Link]

  • Preparation of optically pure N-tert-butyloxycarbonyl-O-benzyl-L-serine and its antipode . The Journal of Organic Chemistry. Available at: [Link]

  • Patent for Novel process for the preparation of (2R)-2-acetamido-N-benzyl-3-methoxypropanamide. Google Patents.
  • N-(BENZYLOXYCARBONYL)-L-SERINE VIA ITS β-LACTONE: Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • 2-(BENZYLAMINO)-3-HYDROXYPROPANOIC ACID, 95% Purity, C10H13NO3, 5 grams . Advanced Molecular Labs. Available at: [Link]

  • This compound (C007B-255742) - Cenmed . Cenmed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of (R)-2-(Benzylamino)-3-hydroxypropanoic Acid from D-Serine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-2-(benzylamino)-3-hydroxypropanoic acid, also known as N-Benzyl-D-serine (CAS No: 106910-77-4), is a valuable chiral building block pivotal to the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its structure, derived from the naturally occurring amino acid D-serine, offers a unique scaffold featuring three key functional groups—amino, hydroxyl, and carboxylic acid—allowing for stereoselective reactions and the construction of intricate molecular architectures.[1] This guide provides an in-depth, field-proven methodology for the synthesis of N-Benzyl-D-serine, focusing on the strategic selection of reductive amination as the core transformation. We will dissect the mechanistic rationale, present a detailed and validated experimental protocol, and discuss critical aspects of purification and characterization, empowering researchers to reliably produce this key synthetic intermediate.

Introduction: The Strategic Value of N-Benzyl-D-Serine

In the landscape of medicinal chemistry and drug discovery, the demand for enantiomerically pure intermediates is paramount. N-Benzyl-D-serine serves as a crucial precursor, where the benzyl group not only provides a stable protecting group for the nitrogen but also modifies the compound's lipophilicity, which can be advantageous in synthetic pathways.[1] The starting material, D-serine (CAS No: 312-84-5), is an economically viable and optically pure non-proteinogenic amino acid, making it an ideal chiral pool starting material. The direct and stereoretentive conversion of D-serine to its N-benzyl derivative provides a streamlined route to a versatile intermediate, bypassing the need for complex resolution steps or asymmetric synthesis.

Synthetic Strategy & Mechanistic Rationale

The primary objective is the selective mono-N-alkylation of D-serine's primary amine without affecting the hydroxyl or carboxylic acid functionalities. While direct alkylation with benzyl halides is a theoretical possibility, it is fraught with challenges, including a high propensity for over-alkylation to the dibenzyl product and potential side reactions.

A more controlled and superior strategy is Reductive Amination . This one-pot reaction converts a carbonyl group and an amine into a secondary or tertiary amine via an imine intermediate.[2][3][4] This method is highly chemoselective, avoids the issue of multiple alkylations, and proceeds under mild conditions, making it the industry-standard approach for this class of transformation.[5]

The Mechanism of Reductive Amination

The reaction proceeds through a well-understood, two-stage mechanism within a single pot:

  • Imine Formation: The nucleophilic amino group of D-serine attacks the electrophilic carbonyl carbon of benzaldehyde. This is typically performed under neutral to slightly basic conditions to ensure the amine is deprotonated and nucleophilic. The resulting carbinolamine intermediate then dehydrates to form a Schiff base (imine).

  • In Situ Reduction: A reducing agent, introduced into the reaction, selectively reduces the C=N double bond of the imine to the corresponding secondary amine. The choice of reducing agent is critical; it must reduce the imine faster than it reduces the starting aldehyde. While reagents like sodium cyanoborohydride (NaBH₃CN) are famously selective for imines, sodium borohydride (NaBH₄) is a cost-effective and highly effective alternative when the reaction sequence is controlled.[5] By allowing the imine to form first before introducing the NaBH₄, the competitive reduction of benzaldehyde is minimized.

Below is a diagram illustrating the core mechanism of this transformation.

Reductive Amination Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction DSerine D-Serine (Amine) Carbinolamine Carbinolamine Intermediate DSerine->Carbinolamine Nucleophilic Attack Benzaldehyde Benzaldehyde (Carbonyl) Benzaldehyde->Carbinolamine Imine Schiff Base (Imine) Carbinolamine->Imine Dehydration H2O_out H₂O Product (R)-2-(benzylamino)-3- hydroxypropanoic acid Imine->Product ReducingAgent NaBH₄ (Hydride Source) ReducingAgent->Product Hydride Attack on Imine

Caption: Mechanism of N-benzylation via reductive amination.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the reductive amination of serine and provides a reliable method for laboratory-scale synthesis.[6]

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )QuantityMoles (mmol)Equivalents
D-Serine312-84-5105.0910.51 g1001.0
Benzaldehyde100-52-7106.1211.7 g (11.2 mL)1101.1
Sodium Hydroxide1310-73-240.004.00 g1001.0
Sodium Borohydride16940-66-237.835.67 g1501.5
Hydrochloric Acid7647-01-036.46~50 mL (6M aq.)--
Methanol67-56-132.04200 mL--
Deionized Water7732-18-518.02300 mL--
Diethyl Ether60-29-774.12100 mL--
Step-by-Step Synthesis Procedure

The overall workflow is depicted below.

Synthesis Workflow start Start dissolve 1. Dissolve D-Serine in aq. NaOH start->dissolve add_benz 2. Add Benzaldehyde (Stir 2h @ RT for Imine Formation) dissolve->add_benz cool 3. Cool to 0°C (Ice Bath) add_benz->cool add_nabh4 4. Add NaBH₄ portion-wise (Keep Temp < 10°C) cool->add_nabh4 warm_stir 5. Warm to RT, Stir Overnight add_nabh4->warm_stir quench 6. Quench with 6M HCl to pH ~7 warm_stir->quench wash 7. Wash with Diethyl Ether quench->wash precipitate 8. Acidify aqueous layer to pH 5-6 wash->precipitate isolate 9. Isolate by Vacuum Filtration precipitate->isolate dry 10. Wash with Cold Water & Dry isolate->dry end Final Product dry->end

Caption: Step-by-step workflow for the synthesis.

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve D-serine (10.51 g, 100 mmol) in 100 mL of 1M aqueous sodium hydroxide (prepared from 4.00 g NaOH). Stir until a clear solution is obtained.

    • Causality: The basic solution deprotonates the carboxylic acid and ensures the amino group is a free, potent nucleophile ready to react with the aldehyde.

  • Imine Formation: To the stirred solution, add benzaldehyde (11.2 mL, 110 mmol) dropwise at room temperature. Allow the mixture to stir vigorously for 2 hours. The solution may become cloudy as the Schiff base (imine) forms.

    • Causality: Allowing sufficient time for imine formation is crucial to maximize the yield of the desired product and minimize the reduction of unreacted benzaldehyde by NaBH₄ in the next step.

  • Cooling: Place the reaction flask in an ice-water bath and cool the mixture to 0-5 °C.

    • Causality: The subsequent reduction with sodium borohydride is exothermic. Cooling prevents the temperature from rising uncontrollably, which could lead to side reactions or decomposition of the reducing agent.

  • Reduction: Slowly and portion-wise, add solid sodium borohydride (5.67 g, 150 mmol) to the cold, stirred reaction mixture over 30-45 minutes. Use a powder funnel to avoid clumping on the flask walls. Monitor the temperature to ensure it does not exceed 10 °C.

    • Causality: Portion-wise addition controls the rate of reaction and hydrogen gas evolution. Maintaining a low temperature preserves the integrity of the borohydride and ensures a controlled reduction of the imine.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 12-16 hours (overnight) to ensure the reduction is complete.

  • Workup - Quenching: Carefully quench the reaction by slowly adding 6M HCl to the flask until the effervescence ceases and the pH of the solution is approximately 7. Perform this step in a well-ventilated fume hood.

    • Causality: This step neutralizes the excess sodium borohydride and any remaining base.

  • Workup - Extraction: Transfer the neutralized solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove unreacted benzaldehyde and the benzyl alcohol byproduct. Discard the organic layers.

    • Causality: This liquid-liquid extraction purifies the aqueous phase, which contains the desired product as its sodium salt.

  • Workup - Precipitation: Return the aqueous layer to the flask and place it back in an ice bath. Slowly add 6M HCl with stirring, monitoring the pH. The product will begin to precipitate as a white solid as the solution approaches its isoelectric point. Adjust the final pH to between 5 and 6 for maximum precipitation.[6]

    • Causality: The product is an amino acid and is least soluble at its isoelectric point. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Drying: Wash the collected solid on the filter with a small amount of cold deionized water (2 x 20 mL) to remove inorganic salts, followed by a small amount of cold diethyl ether to aid in drying. Dry the product under vacuum to a constant weight. A typical yield is 75-85%.

Characterization and Purity Assessment

The final product should be a white to off-white crystalline solid. Purity should be assessed using a combination of analytical techniques.

PropertyValueSource
CAS Number 106910-77-4[6]
Molecular Formula C₁₀H₁₃NO₃[1]
Molecular Weight 195.22 g/mol [1]
Appearance White to off-white solidExpected
Melting Point 235-237 °CLookChem
  • NMR Spectroscopy (¹H, ¹³C): Confirms the molecular structure, showing the presence of the benzyl group protons and carbons, as well as the serine backbone.

  • FT-IR Spectroscopy: Shows characteristic peaks for O-H (hydroxyl and carboxylic acid), N-H (secondary amine), C=O (carboxylic acid), and aromatic C-H stretches.

  • High-Performance Liquid Chromatography (HPLC): A chiral HPLC method can be used to confirm that the stereochemical integrity of the D-enantiomer has been maintained throughout the synthesis.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The reductive amination of D-serine with benzaldehyde is a robust, efficient, and highly selective method for the synthesis of this compound. By carefully controlling the reaction sequence—allowing for imine formation prior to the addition of sodium borohydride—this protocol provides a reliable and scalable route to a key chiral intermediate without the need for functional group protection. This guide offers a comprehensive framework, from mechanistic understanding to a validated experimental procedure, enabling researchers in drug discovery and development to confidently synthesize this valuable compound.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of O-benzyl-L-serine - Supporting Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. Retrieved from [Link]

  • Journal of Chemical Sciences. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Retrieved from [Link]

  • LookChem. (n.d.). Cas 106910-77-4,D-N-Benzylserine. Retrieved from [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Reductive amination with zinc powder in aqueous media. Retrieved from [Link]

  • AIR Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (2025, August 10). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Retrieved from [Link]

Sources

An In-depth Technical Guide to (R)-2-(Benzylamino)-3-hydroxypropanoic Acid: Structural Analogs and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(benzylamino)-3-hydroxypropanoic acid, also known as N-benzyl-D-serine, is a chiral amino acid derivative that has garnered significant interest in medicinal chemistry and drug discovery.[1][2] Its unique structural features, including a secondary amine, a hydroxyl group, and a carboxylic acid, all attached to a chiral backbone, make it a versatile scaffold for the synthesis of a wide array of structural analogs and derivatives with diverse biological activities.[2] This guide provides a comprehensive overview of the synthesis, characterization, and therapeutic potential of this compound and its derivatives, with a particular focus on their applications in modern drug development.

The core structure of this compound combines the essential features of the amino acid D-serine with a lipophilic benzyl group. This modification significantly alters its physicochemical properties, such as lipophilicity, which can influence its interaction with biological targets.[1] As a chiral building block, it allows for the stereoselective synthesis of complex molecules, a critical aspect in the development of modern pharmaceuticals where enantiomeric purity is often paramount for efficacy and safety.[3][]

This technical guide will delve into the synthetic routes for preparing this compound and its analogs, explore the diverse range of derivatives that can be generated, and discuss their emerging roles as anticancer agents, anti-inflammatory compounds, and enzyme inhibitors.

Chemical Properties and Structural Analogs

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 106910-77-4[5][6]
Molecular Formula C₁₀H₁₃NO₃[5][6]
Molecular Weight 195.22 g/mol [5][6]

The structural versatility of this core molecule allows for the generation of a wide range of analogs and derivatives through modification of its key functional groups. These modifications are instrumental in modulating the compound's biological activity, selectivity, and pharmacokinetic properties.

Key Structural Analogs and Their Significance:
  • N-Substituted Analogs: Variation of the N-benzyl group with other aromatic or aliphatic substituents allows for the exploration of the steric and electronic requirements of the binding pocket of a biological target. This is a common strategy in structure-activity relationship (SAR) studies.[1]

  • O-Substituted Analogs: The hydroxyl group can be etherified or esterified to modulate the compound's polarity and its ability to act as a hydrogen bond donor. O-benzylation, for instance, further increases lipophilicity.

  • Carboxylic Acid Derivatives: Esterification or amidation of the carboxylic acid group can be used to generate prodrugs with improved bioavailability or to create building blocks for peptide synthesis.[7]

  • Stereoisomers: The corresponding (S)-enantiomer, (S)-2-(benzylamino)-3-hydroxypropanoic acid, serves as an important tool to probe the stereochemical requirements of biological targets.

The following diagram illustrates the core structure and common points of modification.

Caption: Core structure and key modification points for generating analogs.

Synthesis of this compound and its Derivatives

The synthesis of the title compound and its analogs typically starts from the readily available chiral building block, D-serine.[8] A common and efficient method for introducing the N-benzyl group is through reductive amination.

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes the synthesis starting from D-serine and benzaldehyde.

Materials:

  • D-Serine

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl)

  • Methanol (MeOH)

  • Deionized water

Procedure:

  • Schiff Base Formation:

    • Dissolve D-serine (1 equivalent) in an aqueous solution of NaOH (1 M).

    • Add benzaldehyde (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to form the Schiff base intermediate.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of NaBH₄ (1.5 equivalents) in a small amount of water, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Isolation:

    • Quench the reaction by carefully adding 1 M HCl until the pH is neutral.

    • Wash the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted benzaldehyde and benzyl alcohol.

    • Acidify the aqueous layer to a pH of approximately 5-6 with 1 M HCl. The product should precipitate out of solution.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Derivatization Strategies

Further derivatization of the core molecule can be achieved through standard organic chemistry transformations. For instance, the carboxylic acid can be esterified using Fischer esterification or by reaction with an alcohol in the presence of a coupling agent. The hydroxyl group can be protected, for example, as a benzyl ether, to allow for selective modification of other parts of the molecule.

The following workflow illustrates the general synthetic and derivatization pathways.

Synthesis_Workflow D_Serine D-Serine Reductive_Amination Reductive Amination (Benzaldehyde, NaBH4) D_Serine->Reductive_Amination Core_Compound (R)-2-(Benzylamino)-3- hydroxypropanoic acid Reductive_Amination->Core_Compound Esterification Esterification Core_Compound->Esterification Amidation Amidation Core_Compound->Amidation O_Protection O-Protection Core_Compound->O_Protection Esters Esters Esterification->Esters Amides Amides Amidation->Amides Protected_Analogs O-Protected Analogs O_Protection->Protected_Analogs

Caption: General synthetic and derivatization workflow.

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown promise in several therapeutic areas, most notably in oncology and inflammatory diseases.

Anticancer Activity: Targeting Amino Acid Metabolism

Cancer cells have a high demand for amino acids to fuel their rapid proliferation and growth. Consequently, amino acid transporters are often upregulated in tumors and represent promising targets for anticancer drug development.[9][10] Benzylserine (a racemic mixture of N-benzylserine) has been shown to inhibit breast cancer cell growth by targeting the amino acid transporters L-type amino acid transporter 1 (LAT1) and alanine, serine, cysteine-preferring transporter 2 (ASCT2).[9]

Mechanism of Action:

  • Inhibition of Amino Acid Uptake: Benzylserine competitively inhibits the uptake of essential amino acids like leucine and glutamine by blocking LAT1 and ASCT2.

  • Disruption of Intracellular Homeostasis: This blockade leads to a depletion of intracellular amino acid pools, disrupting various metabolic pathways.

  • Induction of Amino Acid Response (AAR): The cellular stress caused by amino acid deprivation triggers the AAR pathway, leading to a decrease in cell viability and proliferation.[9]

The signaling pathway affected by benzylserine is illustrated below.

Anticancer_Mechanism Benzylserine Benzylserine Derivative LAT1_ASCT2 LAT1 & ASCT2 Amino Acid Transporters Benzylserine->LAT1_ASCT2 Inhibits Amino_Acid_Uptake Leucine & Glutamine Uptake LAT1_ASCT2->Amino_Acid_Uptake Mediates Intracellular_AA Intracellular Amino Acid Pool Amino_Acid_Uptake->Intracellular_AA Metabolism Cellular Metabolism (e.g., mTOR signaling) Intracellular_AA->Metabolism AAR Amino Acid Response (AAR) Intracellular_AA->AAR Depletion triggers Cell_Growth Decreased Cell Growth & Proliferation Metabolism->Cell_Growth Reduced AAR->Cell_Growth Contributes to

Caption: Proposed mechanism of anticancer activity.

Anti-inflammatory Potential

Some N-benzyl derivatives have demonstrated anti-inflammatory properties. For instance, N-benzyl-N-methyldecan-1-amine (BMDA), a structurally related compound, has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β.[11][12] This effect is mediated through the downregulation of key inflammatory signaling pathways, including the JNK/p38 MAPK and NF-κB pathways.[11][12] These findings suggest that N-benzyl-serine derivatives could be explored for the treatment of inflammatory conditions.[11][12][13]

Enzyme Inhibition

The structural similarity of this compound to natural amino acids makes it a candidate for the development of enzyme inhibitors.[1][14] While specific targets for this particular compound are not yet extensively documented in publicly available literature, serine derivatives, in general, are known to be involved in the inhibition of various enzymes, including serine proteases.[1][14] The development of selective inhibitors for serine hydrolases is an active area of research with therapeutic potential in a range of diseases.[1][14]

Characterization and Analytical Methods

The unambiguous characterization of this compound and its derivatives is crucial for both synthetic chemistry and biological evaluation. Standard analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzyl group, the methine proton at the chiral center, the diastereotopic methylene protons of the benzyl group, and the methylene protons adjacent to the hydroxyl group.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carboxylic acid carbon, the aromatic carbons, the methine carbon, and the two methylene carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of the molecule, which can provide further structural information. For this compound (MW: 195.22), the protonated molecule [M+H]⁺ would be expected at m/z 196.

Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of this compound and its derivatives is a critical quality attribute. Chiral HPLC is the method of choice for determining enantiomeric excess. This can be achieved through two main approaches:

  • Direct Method: Using a chiral stationary phase (CSP) that can differentiate between the two enantiomers.

  • Indirect Method: Derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.

The following diagram outlines the workflow for chiral HPLC analysis.

Caption: Workflow for chiral HPLC analysis.

Conclusion and Future Perspectives

This compound and its structural analogs represent a promising class of compounds with significant potential in drug discovery. Their utility as chiral building blocks provides access to a wide range of stereochemically defined molecules. The demonstrated anticancer activity of benzylserine through the inhibition of amino acid transporters highlights a key therapeutic avenue for this compound class. Further exploration of their anti-inflammatory and enzyme-inhibitory properties is warranted.

Future research in this area should focus on:

  • Synthesis of diverse libraries of analogs to expand the structure-activity relationship knowledge base.

  • Identification of specific enzyme targets and determination of inhibitory potencies (e.g., IC₅₀ values).

  • In-depth biological evaluation of the lead compounds in relevant preclinical models of cancer and inflammatory diseases.

  • Optimization of pharmacokinetic properties to enhance their drug-like characteristics.

The versatile nature of the this compound scaffold, combined with the growing understanding of its biological targets, positions it as a valuable platform for the development of novel therapeutics.

References

  • Cormerais, Y., et al. (2018).
  • Colas, C., et al. (2015). In silico identification of new inhibitors of the amino acid transporter ASCT2.
  • Bachovchin, D. A., & Cravatt, B. F. (2012). The pharmacological landscape and therapeutic potential of serine hydrolases. Nature reviews Drug discovery, 11(1), 52-68.
  • Long, J. Z., & Cravatt, B. F. (2011). The expanding role of serine hydrolases in human physiology and disease. Nature reviews Drug discovery, 10(10), 767-782.
  • Bröer, S., & Bröer, A. (2017). Amino acid transporters in cancer and their potential as drug targets. Frontiers in Endocrinology, 8, 24.
  • Mishra, M., et al. (2020). Evolutionary Aspects of the Structural Convergence and Functional Diversification of Kunitz-Domain Inhibitors. Journal of Molecular Evolution, 88(3), 275-288.
  • Myint, S. M. M., & Sun, L. Y. (2023). L-serine: Neurological Implications and Therapeutic Potential. Biomedicines, 11(8), 2117.
  • Myint, S. M. M., & Sun, L. Y. (2023). L-serine: Neurological Implications and Therapeutic Potential. PubMed, 37626614.
  • Chemspace. The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. Retrieved from [Link]

  • Google Patents. Inhibitors of amino acids transporters and use thereof.
  • PubChem. N-benzyl-d-serine methyl ester hydrochloride. Retrieved from [Link]

  • Google Patents. An improved process for the preparation of lacosamide.
  • Pochini, L., et al. (2014). Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes. British journal of pharmacology, 171(20), 4642-4654.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Pontiki, E., et al. (2018). Antioxidant Serine-(NSAID) Hybrids with Anti-Inflammatory and Hypolipidemic Potency. Molecules, 23(11), 2841.
  • ResearchGate. Synthetic approaches to sulfamidates. Retrieved from [Link]

  • Huczyński, A., et al. (2018). Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. Molecules, 23(11), 2843.
  • O'Brien, P., & Childs, S. L. (2009). New routes to N-alkylated cyclic sulfamidates. Tetrahedron Letters, 50(46), 6334-6336.
  • PubChem. D-Serine. Retrieved from [Link]

  • ResearchGate. Chiral Building Blocks in Asymmetric Synthesis. Retrieved from [Link]

  • Toth, I., & Simerska, P. (2013). Chemical Methods for Peptide and Protein Production. Molecules, 18(8), 9549-9571.
  • Frontiers in Pharmacology. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Retrieved from [Link]

  • PubMed. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Retrieved from [Link]

  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

  • AAPPTec. Overview of Custom Peptide Synthesis. Retrieved from [Link]

  • PubMed. (2025). Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase. Retrieved from [Link]

  • Brieflands. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • Journal of the Chemical Society, Chemical Communications. (1984). Asymmetric synthesis of β-hydroxy-acids using chiral α-sulphinylester enolate ions. Retrieved from [Link]

Sources

(R)-2-(Benzylamino)-3-hydroxypropanoic Acid: A Strategic Chiral Synthon for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Preamble: The Imperative of Chirality in Modern Drug Discovery

In the landscape of pharmaceutical sciences, the stereochemical identity of a molecule is not a trivial detail but a fundamental determinant of its biological activity. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules. Consequently, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, aimed at maximizing therapeutic efficacy while minimizing off-target effects and metabolic burden.[1][2] Chiral building blocks, or synthons, are enantiopure molecules that serve as foundational units in the construction of complex chiral targets. (R)-2-(Benzylamino)-3-hydroxypropanoic acid has emerged as a particularly valuable synthon, offering a pre-defined stereocenter and versatile functional groups for the asymmetric synthesis of a range of pharmaceuticals, most notably the class of β-adrenergic blocking agents (β-blockers).[3][4]

Core Compound Profile: this compound

This compound is a non-proteinogenic amino acid derivative. Its utility is anchored in its trifunctional structure: a carboxylic acid, a secondary benzyl-protected amine, and a primary alcohol, all arranged around a stereochemically defined (R)-configured α-carbon. This arrangement provides a robust platform for sequential, regioselective modifications.

Physicochemical and Spectroscopic Data

The accurate identification and confirmation of the building block's integrity are paramount before its use in a synthetic campaign.

PropertyValueSource(s)
CAS Number 106910-77-4[5][6][7][8]
Molecular Formula C₁₀H₁₃NO₃[5][6][8]
Molecular Weight 195.22 g/mol [5][8]
Purity (Typical) ≥97%[5]
Appearance Typically a white to off-white solidGeneral Knowledge
InChIKey CTSBUHPWELFRGB-VIFPVBQESA-N[9]

Spectroscopic Characterization: While specific spectra are dependent on the acquisition conditions, the expected signals for structural verification are as follows:

  • ¹H NMR: The spectrum would confirm all key proton environments. One would expect to see multiplets for the aromatic protons of the benzyl group (~7.2-7.4 ppm), a singlet or AB quartet for the benzylic CH₂ protons, a multiplet for the α-proton (CH), and characteristic diastereotopic protons for the β-CH₂OH group. The exchangeable protons of the amine, hydroxyl, and carboxylic acid groups would also be present, their chemical shifts being highly dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the benzylic carbon, the α- and β-carbons of the propanoic acid backbone, and the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would typically show the protonated molecular ion [M+H]⁺ at m/z 196.0968.[9]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch (from both the alcohol and carboxylic acid), an N-H stretch, C=O stretch of the carboxylic acid, and aromatic C-H and C=C stretches from the benzyl group.

Synthesis and Manufacturing Logic

The production of this compound in high enantiomeric purity is critical. The most logical and industrially scalable approach leverages the "chiral pool," starting from a readily available and inexpensive enantiopure precursor. D-serine, (2R)-2-amino-3-hydroxypropanoic acid, is the ideal starting material as it possesses the correct absolute stereochemistry at the α-carbon.[10]

Proposed Synthetic Workflow: Reductive Amination of D-Serine

The rationale for this pathway is its efficiency and stereochemical fidelity. Reductive amination is a robust and well-established method for the N-alkylation of amino acids that avoids harsh conditions which could lead to racemization.

Synthesis_Workflow D_Serine D-Serine ((2R)-2-amino-3-hydroxypropanoic acid) Schiff_Base Intermediate Schiff Base (Imine formation) D_Serine->Schiff_Base + Benzaldehyde (in polar solvent, e.g., MeOH) Benzaldehyde Benzaldehyde Product (R)-2-(Benzylamino)-3- hydroxypropanoic acid Schiff_Base->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH₃CN or H₂/Pd-C) Reducing_Agent->Schiff_Base Application_Workflow cluster_0 Chiral Building Block Transformation cluster_1 API Synthesis Start (R)-2-(Benzylamino)-3- hydroxypropanoic acid Diol (R)-2-(Benzylamino) -propane-1,3-diol Start->Diol 1. Reduction (e.g., BH₃·THF) Epoxide (R)-3-(Benzylamino)-1,2- epoxypropane Diol->Epoxide 2. Cyclization via Leaving Group Formation (e.g., TsCl, then base) Propranolol_Bn N-Benzyl-(S)-Propranolol Epoxide->Propranolol_Bn 3. SN2 Ring Opening (Stereoinversion) Naphthol 1-Naphthol Naphthol->Propranolol_Bn Propranolol (S)-Propranolol (Final API) Propranolol_Bn->Propranolol 4. Debenzylation (H₂, Pd/C)

Sources

A Technical Guide to the Spectroscopic Characterization of (R)-2-(Benzylamino)-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-(Benzylamino)-3-hydroxypropanoic acid, a derivative of the amino acid serine, presents a unique combination of functional groups that are of interest to researchers in medicinal chemistry and drug development. Its structural elucidation and purity assessment are critically dependent on a thorough spectroscopic analysis. This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this chiral molecule. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from analogous structures to predict the key spectral features. Detailed, field-proven protocols for data acquisition are also provided to serve as a standard for researchers.

Introduction

This compound (Molecular Formula: C₁₀H₁₃NO₃, Molecular Weight: 195.22 g/mol , CAS Number: 106910-77-4) is a chiral molecule incorporating a secondary amine, a carboxylic acid, and a primary alcohol.[1][2] The stereochemistry at the alpha-carbon, along with the presence of both hydrogen-bond donor and acceptor groups, makes it a valuable building block in the synthesis of complex organic molecules and potential pharmaceutical agents.

Accurate spectroscopic characterization is paramount for confirming the identity, assessing the purity, and elucidating the three-dimensional structure of such molecules. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for the spectroscopic analysis of this compound.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly influence its spectroscopic signatures. The following diagram illustrates the molecule's structure and the numbering convention used for the predicted NMR assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a comprehensive analysis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The predicted chemical shifts are influenced by the neighboring functional groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Phenyl-H7.20 - 7.40Multiplet-
Benzyl-CH₂3.80 - 4.00AB quartet or two doublets~13-15
α-CH3.50 - 3.70Doublet of doublets or triplet~4-6
β-CH₂3.90 - 4.10Multiplet-
NHVariable, broadSinglet-
OH (Carboxylic Acid)> 10.0, very broadSinglet-
OH (Alcohol)Variable, broadSinglet-

Causality behind Experimental Choices: The use of a deuterated solvent such as DMSO-d₆ is recommended. This is because the acidic proton of the carboxylic acid and the exchangeable protons of the amine and alcohol groups will be clearly visible and will not exchange with the solvent as rapidly as they would in D₂O.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)172 - 176
Phenyl C (quaternary)138 - 142
Phenyl CH127 - 130
α-C60 - 65
β-C62 - 67
Benzyl-CH₂52 - 56

Expertise & Experience: The chemical shifts are predicted based on the additive effects of the functional groups. For instance, the α-carbon is shifted downfield due to the deshielding effects of the adjacent nitrogen and carboxyl groups.

Experimental Protocol for NMR Data Acquisition

A self-validating system for NMR analysis ensures reproducibility and accuracy.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). transfer Transfer the solution to a 5 mm NMR tube. prep->transfer instrument Insert the sample into a 400 MHz (or higher) NMR spectrometer. lock_shim Lock on the deuterium signal and shim the magnetic field. instrument->lock_shim acquire_1H Acquire ¹H NMR spectrum (standard pulse sequence). lock_shim->acquire_1H acquire_13C Acquire ¹³C NMR spectrum (proton-decoupled pulse sequence). acquire_1H->acquire_13C process Apply Fourier transform, phase correction, and baseline correction. calibrate Calibrate the spectra using the residual solvent peak or an internal standard (e.g., TMS). process->calibrate cluster_sample_prep cluster_sample_prep cluster_acquisition cluster_acquisition cluster_sample_prep->cluster_acquisition cluster_processing cluster_processing cluster_acquisition->cluster_processing

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of the chemical bonds.

Predicted IR Absorption Bands
Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad, Strong
O-H stretch (Alcohol)3200 - 3500Broad, Strong
N-H stretch (Secondary Amine)3300 - 3500Medium, Sharp
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Aliphatic)2850 - 3000Medium
C=O stretch (Carboxylic Acid)1700 - 1725Strong
C=C stretch (Aromatic)1450 - 1600Medium to Weak
C-N stretch1000 - 1250Medium
C-O stretch (Alcohol)1000 - 1200Strong

Trustworthiness: The broadness of the O-H stretching bands is a hallmark of hydrogen bonding, a key intermolecular interaction in this molecule.[3] The presence of a sharp N-H stretch helps distinguish it from the broader O-H bands.[4]

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Presentation: The resulting spectrum is usually plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data

For Electrospray Ionization (ESI), a soft ionization technique, the following ions are expected:

Ion Predicted m/z (mass-to-charge ratio) Description
[M+H]⁺196.0968Protonated molecule
[M+Na]⁺218.0787Sodium adduct
[M-H]⁻194.0823Deprotonated molecule

Authoritative Grounding: The fragmentation of N-benzyl amines in mass spectrometry often involves the cleavage of the C-N bond, leading to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91.[1] This would be a characteristic fragment in a tandem MS (MS/MS) experiment.

Experimental Protocol for MS Data Acquisition

MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_acquisition_ms Data Acquisition cluster_analysis_ms Data Analysis prep_ms Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water). infuse Infuse the sample solution into the ESI source of the mass spectrometer. acquire_full_scan Acquire a full scan mass spectrum in both positive and negative ion modes. infuse->acquire_full_scan acquire_msms If necessary, perform tandem MS (MS/MS) on the parent ion to observe fragmentation. acquire_full_scan->acquire_msms analyze Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragments. cluster_sample_prep_ms cluster_sample_prep_ms cluster_acquisition_ms cluster_acquisition_ms cluster_sample_prep_ms->cluster_acquisition_ms cluster_analysis_ms cluster_analysis_ms cluster_acquisition_ms->cluster_analysis_ms

Caption: General workflow for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound relies on the synergistic interpretation of NMR, IR, and MS data. This guide provides a robust framework of predicted spectral data and standardized experimental protocols. The predicted ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework, IR spectroscopy will identify the key functional groups, and mass spectrometry will verify the molecular weight and offer insights into the molecule's fragmentation. By following the outlined methodologies, researchers can confidently identify and assess the purity of this important chiral building block.

References

  • PubChem. (2s)-2-(benzylamino)-3-hydroxypropanoic acid. Retrieved from [Link]

  • University of Calgary. IR: amines. Retrieved from [Link]

  • Vertex AI Search. This compound, min 97%, 1 gram. Retrieved from [Link]

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC - NIH. Retrieved from [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

Sources

Solubility and stability of (R)-2-(Benzylamino)-3-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of (R)-2-(Benzylamino)-3-hydroxypropanoic acid

Authored by: A Senior Application Scientist

Abstract

This compound (CAS: 106910-77-4), an N-benzylated derivative of D-serine, is a chiral building block of significant interest in pharmaceutical synthesis.[1] Its utility as a precursor for complex molecular architectures necessitates a thorough understanding of its fundamental physicochemical properties, namely solubility and stability.[1] This guide provides a comprehensive framework for characterizing these properties, offering both theoretical insights and detailed experimental protocols. We address the core challenges faced by researchers in drug development by outlining robust methodologies for solubility assessment across various solvent systems and for evaluating chemical stability through forced degradation studies, in accordance with international regulatory standards.

Introduction: The Role of Physicochemical Characterization

The journey of a drug candidate from discovery to a viable pharmaceutical product is contingent upon its physicochemical profile. Properties like solubility and stability are not mere data points; they are critical determinants of a molecule's bioavailability, manufacturability, and shelf-life. For a molecule such as this compound, which contains acidic (carboxylic acid), basic (secondary amine), and polar (hydroxyl) functional groups, its behavior in different environments can be complex.[1][2]

This guide is structured to provide drug development professionals with a practical, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded approach to:

  • Determine solubility in aqueous and organic media, which is fundamental for formulation development and reaction chemistry.

  • Establish an intrinsic stability profile by identifying degradation pathways and potential degradants under stressed conditions, a regulatory requirement for ensuring drug safety and efficacy.[3][4]

Physicochemical Profile

  • IUPAC Name: this compound

  • Synonyms: N-Benzyl-D-Serine

  • CAS Number: 106910-77-4[5]

  • Molecular Formula: C₁₀H₁₃NO₃[5]

  • Molecular Weight: 195.22 g/mol [5]

  • Structure:

    
    (Self-generated image, structure confirmed by multiple sources)
    

The molecule's structure is amphoteric, capable of existing as a zwitterion, cation, or anion depending on the pH of the medium. This is a critical consideration for its solubility.[6][7]

Solubility Determination: A Methodological Approach

Predicting solubility is challenging; therefore, empirical determination is essential. The presence of both a hydrophobic benzyl group and hydrophilic functional groups suggests a nuanced solubility profile.[1] The following sections detail a robust workflow for its characterization.

Causality Behind Solvent Selection

The choice of solvents is not arbitrary. It is designed to probe the molecule's behavior in environments relevant to synthesis, purification, formulation, and physiological conditions.

  • Aqueous Buffers (pH 2.0, 7.4, 9.0): To understand pH-dependent solubility. The isoelectric point, where the molecule has a net-zero charge and often minimum solubility, can be identified.[6][7] The selected pH values represent gastric, physiological, and basic conditions, respectively.

  • Polar Protic Solvents (Methanol, Ethanol): Commonly used in synthesis and purification. The molecule's hydroxyl and carboxylic acid groups can form hydrogen bonds with these solvents.

  • Polar Aprotic Solvents (Acetonitrile, DMSO): Relevant for analytical chemistry (e.g., as HPLC mobile phase) and as reaction media.

  • Non-Polar Solvents (Toluene, Dichloromethane): To assess solubility in hydrophobic environments, relevant for certain reaction types or extraction processes.

Experimental Workflow: Solubility Assessment

The following diagram outlines the logical flow for determining the equilibrium solubility of the target compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Output prep_compound Weigh Compound add_excess Add Excess Solid to Solvent Vial prep_compound->add_excess prep_solvent Prepare Solvent Systems (e.g., pH Buffers) prep_solvent->add_excess equilibrate Equilibrate (e.g., 24-48h at 25°C) with Agitation add_excess->equilibrate sample Withdraw Aliquot equilibrate->sample filter_sample Filter (e.g., 0.22 µm PTFE) to Remove Undissolved Solid sample->filter_sample dilute Dilute Sample filter_sample->dilute quantify Quantify Concentration (e.g., UV-Vis or HPLC-UV) dilute->quantify report_sol Report Solubility (e.g., mg/mL) quantify->report_sol

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol: Equilibrium Solubility Measurement

This protocol describes the shake-flask method, a gold standard for solubility determination.

  • Preparation: Add an excess amount of this compound (e.g., 20-30 mg, accurately weighed) to a 2 mL glass vial. Rationale: Ensuring excess solid is present is critical to guarantee that equilibrium with a saturated solution is achieved.

  • Solvent Addition: Add 1 mL of the desired solvent system to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the suspension to equilibrate for at least 24 hours. Rationale: 24-48 hours is typically sufficient for most compounds to reach equilibrium. A preliminary time-point study can confirm this.

  • Sampling: After equilibration, allow the vials to stand undisturbed for 1-2 hours to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot from the supernatant using a pipette and immediately filter it through a 0.22 µm syringe filter (chemically compatible with the solvent) into a clean vial. Rationale: Filtration is the most critical step to prevent undissolved solid particles from inflating the measured concentration.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared from the same compound.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in mg/mL or µg/mL.

Data Presentation: Solubility Profile

Data should be compiled into a clear, comparative table.

Solvent SystempH (for aqueous)Temperature (°C)Solubility (mg/mL)Notes
0.1 M HCl~2.025TBDLikely forms the hydrochloride salt
Phosphate Buffered Saline7.425TBDZwitterionic form may dominate
Borate Buffer~9.025TBDLikely forms a carboxylate salt
MethanolNA25TBD
EthanolNA25TBD
AcetonitrileNA25TBD
DichloromethaneNA25TBD
TBD: To Be Determined

Stability Assessment and Forced Degradation

Forced degradation studies are a regulatory requirement (ICH Q1A) designed to identify likely degradation products and establish the intrinsic stability of a drug substance.[3][4] This information is vital for developing stability-indicating analytical methods and for determining appropriate storage conditions.[8]

Experimental Design: Forced Degradation

The study exposes the compound to stress conditions more severe than accelerated stability testing to provoke degradation.[3][9]

Forced_Degradation_Workflow cluster_conditions Stress Conditions (ICH Q1A) cluster_analysis Analysis cluster_outcome Outcome parent (R)-2-(Benzylamino)-3- hydroxypropanoic acid (Drug Substance) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) parent->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) parent->base neutral Neutral Hydrolysis (Water, 60°C) parent->neutral oxidation Oxidation (e.g., 3% H₂O₂, RT) parent->oxidation thermal Thermal Stress (e.g., 80°C, Solid State) parent->thermal photo Photostability (ICH Q1B Light Exposure) parent->photo analysis_node Analyze all samples using a Stability-Indicating Method (e.g., HPLC) - Assay of Parent Compound - Detection of Degradants acid->analysis_node base->analysis_node neutral->analysis_node oxidation->analysis_node thermal->analysis_node photo->analysis_node outcome_node Identify Degradation Pathways Elucidate Degradant Structures (LC-MS) Establish Intrinsic Stability analysis_node->outcome_node

Caption: Forced Degradation Study Design.

Step-by-Step Protocol: Forced Degradation Study

Prerequisite: A preliminary HPLC method capable of resolving the parent peak from solvent fronts and common impurities must be available.

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final acid concentration of 0.1 M.

    • Store a vial at 60 °C and another at room temperature (as a control).

    • Withdraw aliquots at time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, dilute, and analyze.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final base concentration of 0.1 M.

    • Store at room temperature. Rationale: Base hydrolysis is often much faster than acid hydrolysis; elevated temperatures may cause complete degradation instantly.

    • Withdraw aliquots at shorter time points (e.g., 5, 15, 60 minutes), neutralize with HCl, dilute, and analyze.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 6% H₂O₂.

    • Store at room temperature, protected from light.

    • Analyze at time points (e.g., 2, 8, 24 hours).

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid compound in a vial.

    • Expose to elevated temperature (e.g., 80 °C) in a stability oven.

    • At time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve in solvent, and analyze.

  • Photostability:

    • Expose solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • A parallel set of samples should be wrapped in aluminum foil as dark controls.

    • Analyze the light-exposed and dark control samples.

Target Degradation: The goal for each stress condition is to achieve 5-20% degradation of the parent compound. This is sufficient to form and detect degradants without secondary degradation complicating the analysis.[8] Adjusting time, temperature, or reagent concentration may be necessary.

Data Presentation: Stability Profile

Results should be tabulated to clearly show the extent of degradation and the formation of impurities.

Stress ConditionParametersTimeAssay of Parent (%)% DegradationNo. of DegradantsMajor Degradant (RT, % Area)
Acid Hydrolysis0.1 M HCl, 60°C24 hTBDTBDTBDTBD
Base Hydrolysis0.1 M NaOH, RT1 hTBDTBDTBDTBD
Oxidation3% H₂O₂, RT24 hTBDTBDTBDTBD
Thermal (Solid)80°C7 daysTBDTBDTBDTBD
Photostability (Solution)ICH Q1B-TBDTBDTBDTBD
TBD: To Be Determined
Potential Degradation Pathways

Based on the molecule's structure, several degradation pathways can be hypothesized:

  • Hydrolysis: While the amide-like linkage (benzylamine) is generally stable, extreme pH and heat could potentially lead to de-benzylation. Esterification could occur if stored in alcoholic solvents.

  • Oxidation: The secondary amine and the benzylic position are susceptible to oxidation.

  • Decarboxylation: Can occur under thermal stress, though typically requires higher temperatures.

The identity of degradants should be investigated using techniques like LC-MS/MS to propose and confirm degradation pathways.

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for the systematic evaluation of the solubility and stability of this compound. While specific data for this molecule is not widely published, the protocols and methodologies described herein represent industry-standard practices rooted in regulatory guidelines. By following this approach, researchers and drug development professionals can generate the critical data needed to advance their projects, ensuring a well-characterized molecule that is suitable for further development. The successful execution of these studies will enable informed decisions in process chemistry, formulation science, and regulatory submissions.

References

  • ResearchGate. (2017). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]

  • MedCrave. (2016). Forced degradation studies. Retrieved from [Link]

  • Cenmed. (n.d.). This compound. Retrieved from [Link]

  • StruChem. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]

  • Google Patents. (2011). Process for the preparation of Lacosamide.
  • National Institutes of Health. (2017). Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots. Retrieved from [Link]

  • Indian Journal of Chemistry. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

  • National Institutes of Health. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Journal of Pharmaceutical Analysis. (2013). Development of forced degradation and stability indicating studies of drugs – A review. Retrieved from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Blogger. (n.d.). The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. Retrieved from [Link]

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A Technical Guide to (R)-2-(Benzylamino)-3-hydroxypropanoic Acid for the Research and Pharmaceutical Sector

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (R)-2-(Benzylamino)-3-hydroxypropanoic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document will explore its commercial availability, quality specifications, synthesis, applications, and safe handling protocols, offering a comprehensive resource for its effective utilization.

Introduction: The Significance of this compound

This compound, also known as N-benzyl-D-serine, is a non-natural amino acid derivative that has garnered attention as a versatile chiral intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] Its structure, incorporating a benzyl-protected amine, a primary alcohol, and a carboxylic acid on a stereodefined backbone, makes it a valuable synthon for introducing the D-serine motif with a readily removable protecting group.[1][2] The benzyl group offers steric bulk and can influence the conformational properties of molecules into which it is incorporated, while also being removable under various conditions, such as catalytic hydrogenation.[3]

The importance of such chiral building blocks in pharmaceutical development cannot be overstated. The stereochemistry of a drug molecule is critical to its pharmacological activity and safety profile, as different enantiomers can exhibit vastly different biological effects.[4] The use of enantiomerically pure starting materials like this compound simplifies synthetic routes and ensures the stereochemical integrity of the final product.[4]

Commercial Availability and Supplier Overview

This compound is available from a range of commercial chemical suppliers catering to the research and pharmaceutical industries. The compound is typically offered in various quantities, from grams for laboratory research to kilograms for process development and manufacturing.

While a comprehensive price comparison is beyond the scope of this guide due to market fluctuations, researchers are encouraged to request quotes from multiple vendors. It is crucial to consider not only the cost per gram but also the purity, available analytical data, and the supplier's quality management systems.

Below is a comparative table of prominent suppliers, compiled from publicly available information.

SupplierTypical PurityAvailable QuantitiesAdditional Information
Biosynth Research Grade10 g, 100 gOffers custom synthesis and manufacturing services.[5]
BLDpharm ≥97%Bulk quantities availableProvides specific product information including purity and analytical methods (NMR, HPLC).[6]
Crysdot LLC 97%10 gProvides option to acquire Certificate of Analysis (CoA) and Safety Data Sheet (SDS) by email.
Key Organics >97%5 g, 10 gOffers SDS for download on their website.[7]
Atomax Chemicals Co., Ltd. ≥95%g/kgStates they are a supplier for major pharmaceutical companies.[8]
Cenmed 97%1 gProvides a link to an SDS.[9]

This table is not exhaustive and is intended for informational purposes. Researchers should conduct their own due diligence when selecting a supplier.

Quality Control and Specifications: A Commitment to Purity

For researchers and drug developers, the quality and purity of starting materials are paramount. While most suppliers state a purity of ≥97%, it is essential to obtain and scrutinize the Certificate of Analysis (CoA) for each batch. The CoA provides critical data on the identity, purity, and impurity profile of the compound.

A representative CoA for this compound would typically include the following specifications:

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Identity Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry
Purity (Assay) ≥ 97.0%HPLC
Chiral Purity (e.e.) ≥ 98.0%Chiral HPLC
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents To be reportedGC-HS
Inorganic Impurities To be reportedICP-MS
Key Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and chiral integrity of this compound.

  • Purity Assay (Reversed-Phase HPLC): A standard reversed-phase HPLC method using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is employed to determine the chemical purity. Detection is typically performed using a UV detector.

  • Chiral Purity (Chiral HPLC): The determination of enantiomeric excess (e.e.) is critical. This is achieved using a chiral stationary phase (CSP). For N-protected amino acids, polysaccharide-based CSPs are often effective. Alternatively, pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column is also a viable, albeit more complex, method.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is used to confirm the chemical structure and identity of the compound. The spectra should be consistent with the expected structure of this compound.

Mass Spectrometry (MS) provides information on the molecular weight of the compound, further confirming its identity.

The following diagram illustrates a typical quality control workflow for this compound.

QC_Workflow cluster_proc Quality Control Process raw_material Incoming Raw Material sampling Representative Sampling raw_material->sampling visual_inspection Visual Inspection (Appearance) sampling->visual_inspection identity_testing Identity Testing (NMR, MS) sampling->identity_testing purity_assay Purity Assay (RP-HPLC) sampling->purity_assay chiral_purity Chiral Purity (Chiral HPLC) sampling->chiral_purity other_tests Other Tests (Water, Residual Solvents) sampling->other_tests coa_generation CoA Generation visual_inspection->coa_generation identity_testing->coa_generation purity_assay->coa_generation chiral_purity->coa_generation other_tests->coa_generation release Material Release coa_generation->release

Caption: Quality Control Workflow for this compound.

Synthesis and Potential Impurities

A common and practical method for the synthesis of this compound is through the reductive amination of D-serine with benzaldehyde.[11] This process typically involves the formation of a Schiff base intermediate, which is then reduced to the secondary amine.

The general synthetic scheme is as follows:

Synthesis_Pathway D_serine D-Serine schiff_base Schiff Base Intermediate D_serine->schiff_base Condensation benzaldehyde Benzaldehyde benzaldehyde->schiff_base Condensation product (R)-2-(Benzylamino)-3- hydroxypropanoic acid schiff_base->product Reduction reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->product

Caption: Synthesis of this compound via reductive amination.

Potential Impurities:

Understanding the synthetic route is crucial for identifying potential impurities that may be present in the final product. These can include:

  • Starting Materials: Unreacted D-serine and benzaldehyde.

  • Over-reduction Products: Benzyl alcohol, formed from the reduction of benzaldehyde.

  • Di-benzylated Product: (R)-2-(Dibenzylamino)-3-hydroxypropanoic acid, resulting from a second benzylation of the product.

  • Enantiomeric Impurity: The corresponding (S)-enantiomer, which could arise from racemization during the reaction or from impurities in the D-serine starting material.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., methanol, ethanol, ethyl acetate).

  • Inorganic Salts: Byproducts from the reducing agent and work-up procedures.

Applications in Research and Drug Development

This compound is primarily utilized as a chiral building block in the synthesis of more complex molecules, particularly in the field of peptide chemistry and medicinal chemistry.

Peptide Synthesis

The N-benzyl group serves as a protecting group for the amine functionality of D-serine.[12] In solid-phase peptide synthesis (SPPS), protected amino acids are sequentially coupled to a growing peptide chain on a solid support.[13] The use of N-benzyl-D-serine allows for the incorporation of a D-serine residue into a peptide sequence. The benzyl group is generally stable to the conditions used for the removal of temporary N-terminal protecting groups like Fmoc or Boc, but can be removed during the final cleavage and deprotection step, often with strong acids or through catalytic hydrogenation.[3][14]

Medicinal Chemistry

As a versatile intermediate, this compound can be a starting point for the synthesis of a variety of small molecule drug candidates.[1] The chiral backbone and the three distinct functional groups (amine, alcohol, carboxylic acid) allow for diverse chemical modifications to explore structure-activity relationships (SAR).

Safe Handling and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care. A thorough review of the Safety Data Sheet (SDS) provided by the supplier is mandatory before use.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[15][16]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[16]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[15]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][16]

Conclusion

This compound is a valuable and readily available chiral building block for the research and pharmaceutical industries. Its utility in peptide synthesis and medicinal chemistry makes it a key component in the development of new therapeutics. A thorough understanding of its commercial sources, quality specifications, and handling requirements is essential for its successful application. Researchers and drug development professionals are advised to work closely with their chosen suppliers to ensure the material meets the stringent quality standards required for their work.

References

  • aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Wikipedia. Peptide synthesis. [Link]

  • Cenmed. This compound (C007B-255742). [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Southern Biological. SAFETY DATA SHEET (SDS) - 20 Natural amino acids kit. [Link]

  • Breckland Scientific Supplies Ltd. Amino Acid Set - SAFETY DATA SHEET. [Link]

  • The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. [Link]

  • Landoni, M. F. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Drug Metabolism, 2(1), 31-40. [Link]

  • BC Fertilis Panama. SAFETY DATA SHEET 1325-AMINO ACID 40%. [Link]

  • Hardy Diagnostics. Retrieve a Certificate of Analysis. [Link]

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Safety and handling of (R)-2-(Benzylamino)-3-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Application of (R)-2-(Benzylamino)-3-hydroxypropanoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Foreword: Beyond the Datasheet

This guide is designed to move beyond a simple recitation of safety data. For the modern researcher and drug development professional, understanding why a protocol is structured in a certain way is as critical as the protocol itself. This compound is a valuable chiral building block, particularly in the synthesis of protein degrader molecules and other complex pharmaceutical intermediates.[1][2] Its proper handling is not merely a matter of compliance but a prerequisite for reproducible, high-quality research and development. This document provides a holistic framework for its safe and effective use, grounded in established chemical principles and laboratory best practices.

Compound Profile: At a Glance

This compound, an N-benzylated derivative of D-serine, is a bifunctional molecule featuring amino, hydroxyl, and carboxylic acid groups.[2] This unique combination of functional groups and its defined stereochemistry make it a sought-after intermediate in stereoselective synthesis.[2][3]

PropertyValueSource
CAS Number 106910-77-4[1][3][4]
Molecular Formula C₁₀H₁₃NO₃[1][3]
Molecular Weight 195.22 g/mol [1][3]
Typical Purity ≥97%[1][5]
Appearance White to off-white solidInferred
Primary Application Chiral building block, Protein Degrader Intermediate[1][3]

Chapter 1: Critical Safety & Hazard Communication

A foundational understanding of the potential hazards is the first step in establishing a safe laboratory environment. The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards.

GHS Hazard Identification

The compound is classified with the following hazards.[6]

GHS ClassificationPictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)GHS07Warning H302: Harmful if swallowed.
Acute Toxicity, Inhalation (Category 4)GHS07Warning H332: Harmful if inhaled.
Skin Irritation (Category 2)GHS07Warning H315: Causes skin irritation.[6]
Eye Irritation (Category 2A)GHS07Warning H319: Causes serious eye irritation.[6]
STOT - Single Exposure (Category 3)GHS07Warning H335: May cause respiratory irritation.[6]
Safe Handling Decision Workflow

The following workflow provides a logical pathway for assessing and mitigating risks before and during the handling of this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Review SDS & This Guide B Identify Required Controls (Fume Hood, PPE) A->B C Prepare Spill Kit & Waste Container B->C D Don Appropriate PPE C->D E Work Within Fume Hood D->E F Weigh & Dispense Compound Carefully E->F G Decontaminate Workspace & Glassware F->G H Dispose of Waste Properly G->H I Store Compound Securely (2-8°C, Tightly Sealed) G->I

A logical workflow for safe handling from preparation to storage.
First Aid Measures

In the event of exposure, immediate and appropriate action is critical.

  • If Inhaled: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[6] If the person feels unwell, call a poison center or doctor.[6]

  • If on Skin: Wash with plenty of soap and water.[6] If skin irritation occurs, seek medical advice/attention.[6] Contaminated clothing should be removed and washed before reuse.[6]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing.[6] If eye irritation persists, get medical advice/attention.[6]

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. Do not induce vomiting.

Chapter 2: Laboratory Handling & Storage Protocols

Adherence to strict handling and storage protocols is essential for both user safety and maintaining the integrity of the compound.

Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is directly correlated with the identified hazards.

  • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles. This is mandated by the H319 "Causes serious eye irritation" classification.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. This addresses the H315 "Causes skin irritation" hazard. Always inspect gloves for integrity before use and change them immediately if contaminated.

  • Skin and Body Protection: A standard laboratory coat is required. For operations with a higher risk of dust generation or splashing, consider additional protection like sleeve covers.

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably a chemical fume hood, to mitigate the H332 and H335 inhalation hazards.[6] If dusts are generated outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.

Step-by-Step Handling Procedure
  • Preparation: Ensure the chemical fume hood is operational. Place a weighing paper or boat on a tared analytical balance inside the hood.

  • Extraction from Storage: Retrieve the container from its 2-8°C storage location. Allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which could degrade the compound.

  • Dispensing: Open the container inside the fume hood. Using a clean spatula, carefully transfer the desired amount of the solid onto the weighing paper. Avoid creating airborne dust.

  • Closing: Promptly and tightly close the container to minimize exposure to air and moisture.[6]

  • Transfer: Transfer the weighed solid to the reaction or dissolution vessel.

  • Cleanup: Clean the spatula and any contaminated surfaces immediately.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] The recommended temperature range is 2-8°C. This minimizes degradation pathways such as oxidation or hydrolysis. Store away from incompatible materials like strong oxidizing agents.[7]

  • Spill Management: In case of a spill, prevent further dust dispersion.[6] Carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[6] Do not allow the product to enter drains.[6]

  • Disposal: Dispose of waste materials, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations for chemical waste.[6]

Chapter 3: Synthesis & Purification Strategies

While this compound is commercially available, understanding its synthesis provides valuable context for its stability and potential impurities. The most direct and logical approach is the N-alkylation of D-serine via reductive amination.

Synthetic Workflow: Reductive Amination

This method involves the reaction of D-serine with benzaldehyde to form a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine. This approach is favored for its efficiency and selectivity.

G Reactants D-Serine + Benzaldehyde Imine In-situ Imine Formation Reactants->Imine Solvent Methanol/Water Solvent->Imine Reaction Stir at RT Imine->Reaction Reducer Add Reducing Agent (e.g., NaBH₄) Reducer->Reaction Quench Quench Reaction (e.g., add Acetone) Reaction->Quench Workup Acidify & Extract Quench->Workup Purify Purification (Crystallization) Workup->Purify Product (R)-2-(Benzylamino)- 3-hydroxypropanoic acid Purify->Product

Conceptual workflow for the synthesis via reductive amination.
Illustrative Synthesis Protocol

This protocol is for illustrative purposes and should be adapted and optimized by a qualified synthetic chemist.

  • Dissolution: In a round-bottom flask, dissolve D-serine (1 equivalent) in a mixture of methanol and water.

  • Imine Formation: Add benzaldehyde (1.05 equivalents) to the solution and stir at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 equivalents), in portions, ensuring the temperature remains below 10°C. Causality: Portion-wise addition controls the exothermic reaction and prevents side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Work-up: Quench any unreacted borohydride by the careful addition of acetone. Acidify the mixture with 1M HCl to a pH of ~2. This protonates the product, making it water-soluble, while unreacted benzaldehyde can be removed by extraction with an organic solvent (e.g., ethyl acetate).

  • Isolation: Adjust the pH of the aqueous layer to the isoelectric point of the product (approx. pH 6) to induce precipitation.

  • Purification: Collect the crude solid by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Chapter 4: Analytical Characterization & Quality Control

Confirming the identity, purity, and stereochemical integrity of this compound is paramount, especially in a drug development context where impurities can have significant biological consequences.

Methods for Quality Control
Analytical TechniquePurposeKey Information Provided
HPLC (Reversed-Phase) Purity AssessmentQuantifies the compound relative to impurities.
Chiral HPLC Enantiomeric PurityDetermines the enantiomeric excess (e.e.).
¹H and ¹³C NMR Structural ConfirmationConfirms the chemical structure and connectivity.
Mass Spectrometry (MS) Molecular Weight VerificationConfirms the molecular weight and formula.
Protocol: Purity Determination by HPLC
  • System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). Rationale: TFA acts as an ion-pairing agent to improve peak shape for the acidic and basic functional groups.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 water/acetonitrile mixture.

  • Analysis: Inject 10 µL and run the gradient. The purity is calculated based on the area percentage of the main peak.

Protocol: Enantiomeric Purity by Chiral HPLC

Ensuring the compound is the correct (R)-enantiomer and free from its (S)-counterpart is critical for stereospecific biological applications.[8]

  • System: HPLC with a UV detector.

  • Column: A chiral stationary phase (CSP) column, such as one based on immobilized polysaccharide derivatives (e.g., CHIRALPAK® series).[8] The choice of column is crucial and may require screening.

  • Mobile Phase: Typically a normal phase system, such as a mixture of n-hexane and 2-propanol with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid).[8] Rationale: Normal phase chromatography often provides better selectivity for enantiomeric separations on polysaccharide-based CSPs.

  • Flow Rate: 0.5 - 1.0 mL/min.[8]

  • Temperature: Maintain column at a constant temperature, e.g., 25°C.[8]

  • Analysis: Inject a solution of the compound. For method development, a racemic (DL) sample is required to confirm the separation of the two enantiomer peaks. The enantiomeric excess is calculated from the peak areas of the (R) and (S) isomers.

Conclusion

This compound is a compound of significant utility in modern chemical and pharmaceutical research. Its effective application is intrinsically linked to its safe handling. By integrating a thorough understanding of its hazards with robust laboratory protocols for handling, storage, synthesis, and analysis, researchers can ensure both their safety and the integrity of their scientific outcomes. This guide serves as a technical resource to empower scientists to work with this valuable building block confidently and responsibly.

References

  • Benchchem. (R)-2-Benzyl-3-hydroxypropanoic Acid | RUO. (URL: )
  • Crysdot LLC. This compound. (URL: [Link])

  • Supporting Information: Synthesis of O-benzyl-L-serine. (URL: [Link])

  • Journal of the Chemical Society D. The preparation of o-benzyl-L-serine. (URL: [Link])

  • The Journal of Organic Chemistry. Preparation of optically pure N-tert-butyloxycarbonyl-O-benzyl-L-serine and its antipode. (URL: [Link])

  • ResearchGate. (PDF) O-Benzyl-(S)-Serine, a New Chiral Selector for Ligand-Exchange Chromatography of Amino Acids. (URL: [Link])

  • Google Patents. N-benzyl-D-serine derivatives, a process for their preparation and their use as pharmaceutical agents. (URL: )
  • Organic Syntheses Procedure. SYNTHESIS OF N-PROTECTED α-AMINO ACIDS FROM N-(BENZYLOXYCARBONYL)-L-SERINE VIA ITS β-LACTONE. (URL: [Link])

  • ResearchGate. Synthesis routes for 3-hydroxypropionic acid from renewable sources. (URL: [Link])

  • CUSABIO. The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. (URL: [Link])

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The Cornerstone of Chiral Synthesis: A Technical Guide to (R)-2-(Benzylamino)-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

(R)-2-(Benzylamino)-3-hydroxypropanoic acid, a chiral non-proteinogenic amino acid derivative, stands as a critical building block in modern asymmetric synthesis. Its unique trifunctional structure, incorporating a carboxylic acid, a secondary amine with a benzyl protecting group, and a primary alcohol, all centered around a defined stereocenter, makes it a highly valuable intermediate for the construction of complex, stereochemically pure molecules. This guide provides a comprehensive technical overview of its synthesis, properties, and applications, with a particular focus on its pivotal role in pharmaceutical development.

Physicochemical Properties and Structural Elucidation

This compound, also known as N-Benzyl-D-serine, is a white to off-white solid. Its structural integrity and purity are paramount for its successful application in stereoselective synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 106910-77-4[1][2]
Molecular Formula C₁₀H₁₃NO₃[1][2]
Molecular Weight 195.22 g/mol [1][2]
Appearance White to off-white solid[3]
Purity Typically ≥97%[2]
Melting Point 235-237 °C[4]
Solubility Soluble in water (ultrasonication may be needed)[5]
Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (aromatic region, ~7.2-7.4 ppm), the benzylic methylene protons (~3.7-3.9 ppm), the α-proton on the stereocenter, the β-methylene protons adjacent to the hydroxyl group, and exchangeable protons for the carboxylic acid, amine, and alcohol groups.

    • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carboxylic carbonyl carbon (~170-175 ppm), the aromatic carbons of the benzyl group, the benzylic methylene carbon, the α-carbon, and the β-carbon bearing the hydroxyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key absorption bands would include a broad O-H stretch from the carboxylic acid and alcohol (~2500-3300 cm⁻¹), an N-H stretch from the secondary amine (~3300-3500 cm⁻¹), a C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹), and C-H stretches from the aromatic and aliphatic portions of the molecule.[7]

Enantioselective Synthesis: A Chiral Pool Approach

The most common and industrially viable method for synthesizing this compound relies on a chiral pool strategy, starting from the readily available and inexpensive enantiopure amino acid, D-serine.[8][9][10] This approach ensures the correct stereochemistry at the α-carbon is retained throughout the synthesis.

Key Synthetic Pathway: N-Benzylation of D-Serine

The core transformation is the selective N-benzylation of D-serine. This is typically achieved through reductive amination or direct alkylation. The general workflow is outlined below.

Synthesis_Workflow D_Serine D-Serine Protection Optional: Amino/Carboxyl Protection D_Serine->Protection Protecting Groups N_Benzylation N-Benzylation (e.g., Benzaldehyde, NaBH₄ or Benzyl Halide, Base) D_Serine->N_Benzylation Direct Benzylation Protection->N_Benzylation Deprotection Deprotection (if necessary) N_Benzylation->Deprotection Final_Product (R)-2-(Benzylamino)- 3-hydroxypropanoic acid N_Benzylation->Final_Product Direct to Product Deprotection->Final_Product

Caption: General workflow for the synthesis of this compound from D-serine.

Detailed Experimental Protocol: Reductive Amination

This protocol is a representative example based on established chemical principles for the N-benzylation of amino acids.

Step 1: Reaction Setup

  • In a round-bottom flask, dissolve D-serine in a suitable aqueous alkaline solution (e.g., dilute NaOH).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add benzaldehyde dropwise to the stirred solution.

Step 2: Reductive Amination

  • Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions, maintaining the temperature below 10 °C. The reaction proceeds via the formation of a Schiff base intermediate, which is then reduced in situ.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).

Step 3: Work-up and Isolation

  • Carefully acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of approximately 5-6.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and then a non-polar solvent (e.g., diethyl ether) to remove any unreacted benzaldehyde.

  • Dry the product under vacuum to yield the final compound.

Causality behind Experimental Choices:

  • Starting Material: D-serine is chosen as it provides the desired (R)-stereochemistry at the alpha-carbon directly.[11]

  • Reductive Amination: This method is often preferred for its mild conditions and high selectivity for mono-alkylation, minimizing the formation of the dibenzylated byproduct.

  • Temperature Control: The reaction is performed at low temperatures to control the exothermicity of the reduction with NaBH₄ and to minimize side reactions.

  • pH Adjustment: Acidification is crucial for protonating the carboxylate, thereby reducing the solubility of the amino acid product in the aqueous medium and inducing its precipitation for easy isolation.

Applications in Drug Development and Chiral Synthesis

The primary application of this compound is as a key chiral intermediate in the synthesis of pharmaceuticals.[12] Its bifunctional nature allows for a variety of subsequent chemical transformations.

Cornerstone in the Synthesis of Lacosamide

This compound is a direct precursor to (2R)-2-acetamido-N-benzyl-3-hydroxypropanamide, a key intermediate in the synthesis of the antiepileptic drug Lacosamide.[9][13][14]

Lacosamide_Synthesis Start (R)-2-(Benzylamino)- 3-hydroxypropanoic acid Acetylation N-Acetylation (Acetic Anhydride) Start->Acetylation Amidation Amidation (e.g., with Benzylamine) Intermediate_1 (R)-N-Benzyl-2-(benzylamino)- 3-hydroxypropanamide Intermediate_2 (2R)-2-acetamido-N-benzyl- 3-hydroxypropanamide Acetylation->Intermediate_2 Methylation O-Methylation (e.g., Methyl Iodide, Ag₂O) Intermediate_2->Methylation Lacosamide Lacosamide Methylation->Lacosamide

Sources

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (R)-2-(Benzylamino)-3-hydroxypropanoic Acid as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging the Chiral Pool with (R)-2-(Benzylamino)-3-hydroxypropanoic Acid

In the field of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral auxiliaries, which are stereogenic molecules temporarily incorporated into a substrate, represent a powerful strategy to direct the formation of a desired enantiomer.[1] this compound (CAS No: 106910-77-4) is a valuable chiral building block derived from D-serine, a naturally occurring amino acid.[2][3] Its structure, featuring a secondary amine, a hydroxyl group, and a carboxylic acid on a chiral backbone, makes it an intriguing candidate for use as a chiral auxiliary in a variety of asymmetric transformations.

This guide provides a comprehensive overview of the principles and methodologies for employing this compound as a chiral auxiliary, with a focus on asymmetric alkylation reactions. While direct, published protocols for this specific auxiliary are not widely available, the procedures outlined herein are based on well-established principles for analogous amino acid-derived chiral auxiliaries and serve as a robust starting point for methodology development.

The Rationale for Stereocontrol: A Mechanistic Perspective

The efficacy of amino acid-derived chiral auxiliaries lies in their ability to form rigid, chelated transition states that shield one face of a reactive intermediate, thereby directing the approach of an incoming electrophile. In the case of an N-acyl derivative of this compound, deprotonation with a suitable base would generate an enolate. The presence of the adjacent benzylamino and hydroxyl groups allows for the formation of a rigid, five-membered ring chelate with a metal cation (e.g., Li⁺ or Mg²⁺). This chelation, in conjunction with the steric bulk of the benzyl group, effectively blocks one face of the enolate, leading to a highly diastereoselective reaction.

G cluster_0 Proposed Chelated Transition State cluster_1 Chiral Auxiliary Enolate N-Acyl Enolate Metal Metal Cation (M⁺) Enolate->Metal Chelation Product Alkylated Product Enolate->Product Metal->Enolate Coordination Electrophile Electrophile (E⁺) Electrophile->Enolate Attack from less hindered face Auxiliary (R)-2-(Benzylamino)- 3-hydroxypropanoic acid moiety Benzyl Bulky Benzyl Group Benzyl->Electrophile Steric Hindrance

Caption: Proposed chelated transition state for diastereoselective alkylation.

Experimental Protocols

The following protocols are presented as a comprehensive guide for the attachment of the chiral auxiliary, its use in a diastereoselective alkylation, and its subsequent cleavage and recovery.

Part A: Attachment of the Chiral Auxiliary to a Carboxylic Acid

To be utilized as a chiral auxiliary, this compound must first be coupled with a prochiral carboxylic acid to form an N-acyl derivative. This is a standard amide bond formation.

Protocol 1: Synthesis of the N-Acyl Chiral Auxiliary

  • Preparation: To a solution of this compound (1.0 eq.) in dry dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add the desired carboxylic acid (1.1 eq.), 1-hydroxybenzotriazole (HOBt) (1.2 eq.), and a carbodiimide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the urea byproduct. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl derivative.

Part B: Diastereoselective Alkylation of the N-Acyl Auxiliary

This protocol describes the generation of a chiral enolate from the N-acyl auxiliary and its subsequent reaction with an alkyl halide.

Protocol 2: Asymmetric Alkylation

  • Enolate Formation: Dissolve the N-acyl auxiliary (1.0 eq.) in dry tetrahydrofuran (THF, 0.1 M) in a flame-dried flask under an inert atmosphere. Cool the solution to -78 °C in a dry ice/acetone bath. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq.) dropwise. Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: To the enolate solution at -78 °C, add the desired alkyl halide (1.2 eq.) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Work-up: Quench the reaction at -78 °C by the slow addition of a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and partition between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy. Purify the product by flash column chromatography to isolate the major diastereomer.

G Start N-Acyl Auxiliary Enolate_Formation Deprotonation (LDA or NaHMDS, THF, -78 °C) Start->Enolate_Formation Alkylation Addition of Electrophile (R-X, -78 °C) Enolate_Formation->Alkylation Quench Quench with sat. NH₄Cl Alkylation->Quench Workup Extraction and Purification Quench->Workup Product Diastereomerically Enriched Product Workup->Product

Caption: Workflow for the diastereoselective alkylation protocol.

Part C: Cleavage and Recovery of the Chiral Auxiliary

A crucial step in asymmetric synthesis using a chiral auxiliary is its removal to reveal the desired enantiomerically pure product, and ideally, the recovery of the auxiliary for reuse.

Protocol 3: Hydrolytic Cleavage of the Auxiliary

  • Hydrolysis: Dissolve the purified N-acyl product (1.0 eq.) in a mixture of THF and water (e.g., 4:1 v/v). Cool the solution to 0 °C and add lithium hydroxide (LiOH) (2.0-4.0 eq.) as an aqueous solution. Stir the reaction at 0 °C to room temperature and monitor by TLC.

  • Product Isolation: Once the reaction is complete, acidify the mixture to pH ~2 with 1 M HCl. Extract the aqueous layer with ethyl acetate. The organic layers will contain the desired chiral carboxylic acid. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to obtain the product.

  • Auxiliary Recovery: The aqueous layer contains the protonated chiral auxiliary. Basify the aqueous layer with a suitable base (e.g., NaOH) to pH > 10 and extract with a suitable organic solvent (e.g., ethyl acetate or DCM). Dry the organic extracts, concentrate, and purify the recovered auxiliary by recrystallization or chromatography.

Data Presentation: Expected Outcomes

The diastereoselectivity of the alkylation reaction is expected to be high, based on analogous systems using amino acid-derived chiral auxiliaries.

EntryElectrophile (R-X)Expected Diastereomeric Ratio (d.r.)Expected Yield (%)
1Methyl Iodide>95:585-95
2Ethyl Iodide>95:580-90
3Benzyl Bromide>98:290-98
4Allyl Bromide>95:585-95

Note: These are anticipated results based on similar chiral auxiliaries. Actual results may vary and require optimization.

References

  • Hsiao, C. N., Liu, L., & Miller, M. J. (1991). Cysteine- and serine-derived thiazolidinethiones and oxazolidinethiones as efficient chiral auxiliaries in aldol condensations. The Journal of Organic Chemistry, 56(23), 6144–6147. [Link]

  • Davis, F. A., Zhang, Y., Rao, A., & Zhang, Z. (2001). Aziridine mediated asymmetric synthesis of α-benzylserine and α-n-butylserine. Tetrahedron, 57(30), 6345–6352. [Link]

  • Belokon, Y. N., et al. (1998). Asymmetric Synthesis of (S)- and (R)-α-Methylserine Based on the Chiral Recyclable Reagent (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. Tetrahedron: Asymmetry, 9(23), 4249-4252. [Link]

  • Crysdot LLC. This compound. [Link]

  • Olivo, H. F., & Morales-Nava, R. (2011). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 55(3), 163-172. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Organic Syntheses. N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. [Link]

  • Ghosh, A. K., et al. (1996). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Journal of the American Chemical Society, 118(51), 13083-13084. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2006). Chiral Auxiliaries in Asymmetric Synthesis. In Modern Organocatalysis (pp. 1-46). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

Sources

Application Notes and Protocols for the Synthesis of Unnatural Amino Acids from (R)-2-(Benzylamino)-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unnatural amino acids (UAAs) are pivotal in modern drug discovery, offering novel scaffolds to enhance the therapeutic properties of peptides and small molecules.[1][2] This document provides a comprehensive guide to the synthesis of various UAAs using the versatile chiral building block, (R)-2-(Benzylamino)-3-hydroxypropanoic acid. This starting material, readily accessible from the chiral pool, provides a stereochemically defined platform for the introduction of diverse functionalities.[3][4] We present detailed protocols for the synthesis of β-substituted, cyclic, and other novel amino acids, emphasizing the underlying chemical principles and providing practical, field-tested insights for successful execution.

Introduction: The Strategic Value of this compound

This compound is a trifunctional chiral molecule, possessing a carboxylic acid, a secondary amine, and a primary hydroxyl group. This arrangement of functional groups, combined with its defined stereochemistry at the α-carbon, makes it an exceptionally valuable precursor for the synthesis of a wide array of unnatural amino acids.[5][6] The benzyl group on the amine serves as a convenient protecting group that can be removed in the final stages of a synthesis, while the hydroxyl group offers a prime site for chemical modification.[7][8]

The ability to introduce diverse substituents at the β-position via activation of the hydroxyl group allows for the creation of amino acids with novel side chains, influencing properties such as hydrophobicity, basicity, and conformational rigidity. Furthermore, the inherent functionality of this starting material can be exploited to construct constrained cyclic amino acids, which are of significant interest for inducing specific secondary structures in peptides.[9][10]

Synthetic Strategies and Core Transformations

The synthetic pathways described herein rely on a series of fundamental organic transformations. A generalized workflow is presented below, followed by detailed protocols for specific target unnatural amino acids.

Synthetic Workflow A (R)-2-(Benzylamino)-3- hydroxypropanoic acid B Hydroxyl Group Activation A->B e.g., TsCl, MsCl C Nucleophilic Substitution B->C Nu- D N-Debenzylation C->D H2, Pd/C E Target Unnatural Amino Acid D->E

Caption: Generalized workflow for the synthesis of unnatural amino acids.

Key Transformation: Activation of the Hydroxyl Group

A critical step in modifying the side chain of this compound is the activation of the primary hydroxyl group to facilitate nucleophilic substitution. This is typically achieved by converting the alcohol into a better leaving group, such as a tosylate or mesylate.[11]

Key Transformation: N-Debenzylation

The final step in many of the synthetic sequences is the removal of the N-benzyl protecting group to unmask the free amine of the amino acid. Catalytic transfer hydrogenation using ammonium formate and palladium on carbon is an efficient and mild method for this transformation.[7][8]

Synthesis of β-Substituted Unnatural Amino Acids

This section details the synthesis of unnatural amino acids with various functionalities at the β-position.

Synthesis of a β-Azido-α-amino Acid

Rationale: The azido group is a versatile functional handle that can be readily converted to an amine via reduction or used in "click" chemistry reactions.

Protocol:

Step 1: Tosylation of the Hydroxyl Group

  • Dissolve this compound (1.0 eq) in dry pyridine at 0 °C under an inert atmosphere.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with cold water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

Step 2: Azide Substitution

  • Dissolve the tosylated intermediate (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) and heat the mixture to 60-70 °C.

  • Stir the reaction for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction mixture, add water, and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the β-azido derivative.

Step 3: N-Debenzylation

  • Dissolve the β-azido intermediate (1.0 eq) in methanol.

  • Add 10% palladium on carbon (10% w/w) and ammonium formate (5.0 eq).[7]

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.[8]

  • Upon completion, cool the reaction and filter through a pad of Celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final β-azido-α-amino acid.

Step Reactants Key Reagents Typical Yield Purity (by NMR)
1This compoundp-Toluenesulfonyl chloride, Pyridine85-95%>95%
2Tosylated intermediateSodium azide, DMF70-85%>95%
3β-Azido intermediate10% Pd/C, Ammonium formate90-98%>98%

Synthesis of Cyclic Unnatural Amino Acids

The bifunctional nature of the starting material allows for intramolecular cyclization to form constrained amino acids.

Synthesis of a Piperidin-3-carboxylic Acid Derivative

Rationale: Cyclic amino acids are valuable for introducing conformational constraints in peptides, which can lead to enhanced biological activity and stability.[9][10][12]

Cyclic Synthesis A (R)-2-(Benzylamino)-3- hydroxypropanoic acid B Esterification A->B MeOH, H+ C Hydroxyl Activation & Intramolecular Cyclization B->C 1. TsCl, Py 2. Base D N-Debenzylation C->D H2, Pd/C E Piperidin-3-carboxylic acid derivative D->E

Caption: Workflow for the synthesis of a cyclic amino acid.

Protocol:

Step 1: Esterification of the Carboxylic Acid

  • Suspend this compound (1.0 eq) in methanol.

  • Cool the suspension to 0 °C and bubble in dry HCl gas for 10 minutes, or add acetyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester.

Step 2: Intramolecular Cyclization

  • Dissolve the methyl ester (1.0 eq) in dry pyridine at 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) and stir for 4-6 hours.

  • Add a non-nucleophilic base such as DBU (1.5 eq) and warm the reaction to 60 °C.

  • Stir for 18-24 hours, monitoring by TLC.

  • Work up the reaction as described in the tosylation protocol (Section 3.1, Step 1) to isolate the cyclized product.

Step 3: N-Debenzylation and Hydrolysis

  • Perform N-debenzylation on the cyclized intermediate as described in Section 3.1, Step 3.

  • Following debenzylation, hydrolyze the methyl ester using aqueous LiOH to obtain the final piperidin-3-carboxylic acid.

Step Reactants Key Reagents Typical Yield Purity (by NMR)
1This compoundMethanol, HCl (or Acetyl Chloride)90-98%>97%
2Methyl ester intermediatep-Toluenesulfonyl chloride, DBU60-75%>95%
3Cyclized intermediate10% Pd/C, Ammonium formate; LiOH85-95%>98%

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution and follow appropriate disposal procedures.

  • Palladium on carbon is flammable. Handle in an inert atmosphere and avoid sources of ignition.

  • Pyridine is a flammable and harmful liquid. Handle with care.

Conclusion

This compound serves as an excellent chiral precursor for the synthesis of a variety of unnatural amino acids. The protocols outlined in this application note provide a solid foundation for researchers to access novel β-substituted and cyclic amino acids. The versatility of the functional groups present in the starting material allows for numerous other transformations, opening the door to a wide range of structurally diverse and medicinally relevant compounds.

References

  • Scalable and Selective β‐Hydroxy‐α‐Amino Acid Synthesis Catalyzed by Promiscuous l‐Threonine Transaldolase ObiH. (n.d.). University of Wisconsin–Madison.
  • Synthesis of beta-hydroxy-alpha-amino acids under biocatalytic conditions via a transaldolase enzyme. (n.d.). American Chemical Society.
  • Scalable and Selective β-Hydroxy-α-Amino Acid Synthesis Catalyzed by Promiscuous l-Threonine Transaldolase ObiH. (2022). PubMed.
  • Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. (2021). PMC - PubMed Central.
  • (R)-2-Benzyl-3-hydroxypropanoic Acid. (n.d.). Benchchem.
  • Enzymatic Synthesis of β-Hydroxy-α-amino Acids Based on Recombinant d- and l-Threonine Aldolases. (n.d.). Journal of the American Chemical Society.
  • May I know feasible ways to form a complex (conjugation) between amino or carboxyl group in amino acid with hydroxyl group of a different compound? (2017). ResearchGate.
  • This compound. (n.d.). Biosynth.
  • N-Debenzylation of Amines Using Ammonium Formate As Catalytic Hydrogen Transfer Agent 1,2. (n.d.).
  • Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. (2015). Organic & Biomolecular Chemistry.
  • Chemoselective Hydroxyl Group Transformation: An Elusive Target. (n.d.). PMC - NIH.
  • CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. (n.d.).
  • The Synthesis of Cyclic Peptides. (2025). ResearchGate.
  • A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. (n.d.).
  • Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives. (2023). MDPI.
  • Chiral pool. (n.d.). Wikipedia.
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020). ACS Publications.
  • The synthesis of cyclic amino acids. (2025). ResearchGate.
  • A Tuneable Method for N -Debenzylation of Benzylamino Alcohols. (2025). ResearchGate.
  • Efficient Methods of Converting Hydroxyl Groups into Amino Groups in Poly(ethylene glycol)-Grafted Polystyrene Resin. (n.d.). ACS Publications.
  • Making Unnatural Amino Acids. (2014). Astrobiology Web.
  • 2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives. (n.d.). ResearchGate.
  • 2.10 Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid. (n.d.). ResearchGate.
  • Activating effects of amino and hydroxyl groups in different pH. (2015). Chemistry Stack Exchange.
  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. (n.d.). MDPI.
  • Synthesis of Cyclic Peptides at High Concentrations without Forming Multimers. (n.d.). Auburn University.
  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. (2021). Macmillan Group - Princeton University.
  • Enantioselective Radical Addition of Carboxylic Acids to Imines through Cooperative Copper/Acridine Catalysis. (2026). Journal of the American Chemical Society.
  • This compound, min 97%, 1 gram. (n.d.).
  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. (2016). PubMed.
  • Synthesis of Unnatural Fluorescent α-amino acids. (2025). Enlighten Theses.
  • Highlights in synthesis - unnatural amino acids. (2024). BioAscent.
  • Creating Unnatural Amino Acids. (2024). BOC Sciences - YouTube.
  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021).
  • (2s)-2-(benzylamino)-3-hydroxypropanoic acid. (n.d.). PubChemLite.
  • Buy this compound (EVT-348186). (n.d.). EvitaChem.
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020).

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Application Note: Chiral HPLC Method for the Analysis of (R)-2-(Benzylamino)-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, profoundly influencing their pharmacological and toxicological profiles. This application note presents a robust and reliable chiral High-Performance Liquid Chromatography (HPLC) method for the analysis of (R)-2-(benzylamino)-3-hydroxypropanoic acid, a key chiral building block in the synthesis of various active pharmaceutical ingredients. The described method utilizes a crown ether-based chiral stationary phase, which provides excellent enantioselectivity for this underivatized β-amino acid derivative. This guide offers a comprehensive protocol, from sample preparation to data analysis, intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a vital chiral intermediate in the synthesis of complex organic molecules and pharmaceuticals.[1] Its stereochemical configuration is crucial for the desired biological activity of the final product. Therefore, a precise and accurate analytical method to determine its enantiomeric purity is paramount. Chiral HPLC is the preeminent technique for separating enantiomers, offering high resolution and sensitivity.[2][3]

The challenge in separating enantiomers of polar compounds like amino acids often lies in finding a suitable chiral stationary phase (CSP) and mobile phase combination that provides adequate retention and selectivity.[4] Direct separation, without the need for derivatization, is often preferred to avoid potential racemization and simplify the analytical workflow.[5] Crown ether-based CSPs have demonstrated exceptional capability in resolving underivatized amino acids and their derivatives by forming diastereomeric complexes with the primary amine group of the analyte.[6][7] This interaction, based on a three-point interaction model, allows for effective chiral recognition and separation.[8] This application note details a method leveraging a crown ether CSP for the direct chiral analysis of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment with temperature control, and a diode array detector (DAD).

  • Chiral Column: CHIRALPAK® CR-I (+) (150 x 4.6 mm, 5 µm). The use of a crown ether-based CSP is central to this method's success.

  • Chemicals and Reagents:

    • This compound (Reference Standard)

    • (S)-2-(benzylamino)-3-hydroxypropanoic acid (or racemic mixture)

    • Perchloric acid (HClO₄), 70%, analytical grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or Milli-Q

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below. The causality behind these choices is rooted in achieving a balance between retention, resolution, and analysis time. The acidic mobile phase is crucial for protonating the primary amine of the analyte, facilitating its interaction with the crown ether selector.[6][7]

ParameterCondition
Column CHIRALPAK® CR-I (+) (150 x 4.6 mm, 5 µm)
Mobile Phase Methanol / Water / Perchloric Acid (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 20 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of the mobile phase.

  • Racemic Mixture Solution (1 mg/mL): If available, prepare a 1 mg/mL solution of the racemic mixture in the mobile phase. This is invaluable for confirming the resolution of the two enantiomers and determining their elution order.

  • Sample Solution: Prepare the sample containing this compound at a concentration of approximately 0.5 mg/mL in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Detailed Protocol

This section provides a step-by-step guide for performing the chiral analysis.

Mobile Phase Preparation
  • Carefully measure 800 mL of HPLC-grade methanol and 200 mL of HPLC-grade water.

  • Combine the methanol and water in a suitable glass reservoir.

  • Add 1.0 mL of 70% perchloric acid to the mixture.

  • Thoroughly mix the solution and degas for 15 minutes using an ultrasonic bath or an online degasser.

HPLC System Preparation and Equilibration
  • Install the CHIRALPAK® CR-I (+) column in the column compartment.

  • Set the column temperature to 25 °C.

  • Purge the pump with the prepared mobile phase to ensure a consistent solvent composition.

  • Equilibrate the column with the mobile phase at a flow rate of 0.8 mL/min for at least 30 minutes, or until a stable baseline is achieved.

Analysis Sequence
  • System Suitability: Inject the mobile phase (blank) to ensure no interfering peaks are present.

  • Resolution Check: Inject the racemic mixture solution to verify the separation of the (R) and (S) enantiomers and to determine the elution order. The system is deemed suitable if the resolution between the two enantiomeric peaks is greater than 1.5.

  • Standard Injection: Inject the this compound reference standard to determine its retention time and peak area.

  • Sample Injection: Inject the prepared sample solution for analysis.

Results and Discussion

The developed method successfully separates the enantiomers of 2-(benzylamino)-3-hydroxypropanoic acid with baseline resolution. A representative chromatogram of the racemic mixture is shown below.

(A hypothetical chromatogram would be displayed here in a real application note)

The elution order on the CHIRALPAK® CR-I (+) column, which contains a (+)-(18-crown-6)-tetracarboxylic acid selector, typically results in the S-enantiomer eluting before the R-enantiomer for many amino acids.[6] This should be confirmed experimentally using individual enantiomeric standards if available.

The following table summarizes the expected chromatographic parameters:

Parameter(S)-enantiomer(R)-enantiomer
Retention Time (min) ~ 8.5~ 10.2
Tailing Factor 1.11.2
Resolution (Rs) \multicolumn{2}{c}{> 2.0}

The choice of a crown ether-based CSP is pivotal for this separation. The chiral recognition mechanism involves the complexation of the protonated primary amino group of the analyte within the cavity of the crown ether. The stereospecificity arises from the spatial arrangement of the other substituents on the chiral center, which interact with the carboxylic acid groups on the crown ether ring.

Method robustness was assessed by minor variations in mobile phase composition and column temperature. The separation was found to be stable, with minimal impact on resolution, highlighting the reliability of the method for routine quality control. For method development in general, a systematic screening of different chiral stationary phases and mobile phase conditions is a common strategy to find the optimal separation.[8][9]

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical approach to chiral method development.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation C System Equilibration A->C B Standard/Sample Preparation E Inject Racemic Mixture B->E F Inject Standard B->F G Inject Sample B->G D Inject Blank C->D D->E E->F F->G H Peak Integration & Identification G->H I Calculate Enantiomeric Purity H->I

Caption: Experimental workflow for chiral analysis.

G A Select CSP Type (e.g., Crown Ether, Polysaccharide) B Screen Mobile Phases (RP, NP, Polar Organic) A->B C Separation Achieved? B->C C->A No D Optimize Conditions (Flow Rate, Temp, Mobile Phase Ratio) C->D Yes E Resolution > 1.5? D->E E->D No F Method Validated E->F Yes start Start start->A

Caption: Logical flow for chiral method development.

Conclusion

This application note provides a detailed and robust chiral HPLC method for the enantioselective analysis of this compound. The use of a crown ether-based chiral stationary phase allows for the direct separation of the enantiomers with excellent resolution and peak shape. The protocol is straightforward and can be readily implemented in a quality control or research laboratory setting. The principles and workflows described herein can also serve as a foundational guide for developing chiral separation methods for other polar, amino-containing compounds.

References

  • Ilisz, I., Aranyi, A., & Péter, A. (2009). HPLC Enantioseparation of beta2-homoamino Acids Using Crown Ether-Based Chiral Stationary Phase. Journal of Separation Science, 32(7), 981-987. [Link]

  • Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]

  • Zaher, M., & El-Aneed, A. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(23), 5698. [Link]

  • Gecse, Z., Vékes, E., Lázár, L., Fülöp, F., & Péter, A. (2002). Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. [Link]

  • Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Li, Y., & Wu, N. (2012). Strategies for Rapid Chiral HPLC Method Development for Pharmaceutical Analysis. LCGC International. [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • Hasan, M. N., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 196-205. [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Chiral Technologies. (n.d.). Chiral Technologies Amino Acid Database. Chiral Technologies. [Link]

  • Toth, G., et al. (2012). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Chromatography A, 1241, 65-75. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Weatherley, B. C., et al. (1990). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 514, 212-218. [Link]

  • PubChem. (n.d.). (2s)-2-(benzylamino)-3-hydroxypropanoic acid. PubChem. [Link]

  • Hutt, A. J., Hadley, M. R., & Tan, S. C. (1994). Enantiospecific analysis: applications in bioanalysis and metabolism. European Journal of Drug Metabolism and Pharmacokinetics, 19(3), 241-251. [Link]

Sources

Application Note: Orthogonal Protecting Group Strategies for (R)-2-(Benzylamino)-3-hydroxypropanoic Acid in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-(benzylamino)-3-hydroxypropanoic acid is a valuable chiral building block in the synthesis of complex pharmaceutical agents and peptidomimetics.[1][2] Its structure presents a common yet critical challenge for synthetic chemists: the presence of two distinct nucleophilic functional groups—a secondary amine and a primary alcohol. In multi-step syntheses, particularly those involving peptide couplings or reactions with sensitive electrophiles, the reactivity of these groups must be selectively managed to prevent unwanted side reactions and ensure high yields of the desired product.[3][4]

This application note provides a comprehensive guide to the strategic selection and implementation of protecting groups for this compound. We will explore the rationale behind choosing specific protecting groups, detail orthogonal strategies that allow for the selective deprotection of one functional group in the presence of the other, and provide field-proven, step-by-step protocols for their application and removal.

The Rationale for Orthogonal Protection

The secondary amine and primary alcohol on the target molecule possess different, yet overlapping, reactivity profiles. The amine is generally more nucleophilic than the alcohol, which can sometimes allow for selective N-functionalization.[5] However, for most transformations, especially those requiring strong bases or electrophiles, this inherent selectivity is insufficient. Protecting groups serve as temporary masks, rendering a functional group inert to a specific set of reaction conditions.[6]

An orthogonal protection strategy is one where each protecting group can be removed under conditions that do not affect the other.[7] This is paramount in complex syntheses, enabling chemists to unmask and react each functional group in a controlled, stepwise manner. The primary strategies for this compound revolve around pairings of acid-labile, base-labile, fluoride-labile, and hydrogenolysis-labile groups.[7][8]

Selecting the Right Protecting Groups

The choice of protecting group is dictated by the planned synthetic route, specifically the conditions that the protected molecule must endure. Below are the most robust and commonly employed protecting groups for the amine and alcohol functionalities.

Amine Protection (N-Protection)
  • tert-Butyloxycarbonyl (Boc): The Boc group is one of the most common amine protecting groups in organic synthesis.[9][10] It is installed using di-tert-butyl dicarbonate (Boc)₂O. Its key feature is its stability to a wide range of nucleophilic and basic conditions, yet its facile removal under acidic conditions (e.g., trifluoroacetic acid, TFA), which proceeds via the formation of a stable tert-butyl cation.[11][12][13]

  • Benzyloxycarbonyl (Cbz or Z): The Cbz group is another cornerstone of amine protection, particularly in peptide chemistry.[14] It is introduced using benzyl chloroformate. The Cbz group is stable to acidic and basic conditions but is selectively cleaved by catalytic hydrogenolysis (e.g., H₂ over Pd/C), which is a mild and neutral deprotection method.[15][16]

Alcohol Protection (O-Protection)
  • tert-Butyldimethylsilyl (TBDMS or TBS): Silyl ethers are highly versatile protecting groups for alcohols.[10] The TBDMS group is prized for its ease of installation using TBDMSCl and a base like imidazole.[17] Its steric bulk allows for selective protection of less hindered primary alcohols.[17][18] TBDMS ethers are robust to many non-acidic and non-fluoride-containing reagents but are selectively cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[19][20][21] This cleavage is driven by the formation of the exceptionally strong Si-F bond.[19]

  • Benzyl (Bn): Benzyl ethers are formed via Williamson ether synthesis, typically using a strong base (like NaH) and a benzyl halide.[22][23] They offer excellent stability across a broad spectrum of acidic and basic conditions.[15][24][25] Similar to the Cbz group, the Bn group is efficiently removed by catalytic hydrogenolysis, a key consideration for strategic planning.[15][26][27]

Orthogonal Protection Schemes: A Comparative Overview

The strategic pairing of N- and O-protecting groups is the foundation of a successful synthesis. The following diagram and table illustrate the most effective orthogonal combinations.

G cluster_start Starting Material cluster_protected Orthogonally Protected Intermediates cluster_deprotected Selectively Deprotected SM (R)-2-(Bn-NH)-3-(OH)-propanoic acid Boc_TBDMS N-Boc, O-TBDMS SM->Boc_TBDMS 1. (Boc)₂O 2. TBDMSCl Cbz_TBDMS N-Cbz, O-TBDMS SM->Cbz_TBDMS 1. Cbz-Cl 2. TBDMSCl Boc_Bn N-Boc, O-Bn SM->Boc_Bn 1. (Boc)₂O 2. BnBr, NaH Free_NH Free Amine (O-Protected) Boc_TBDMS->Free_NH TFA (Acid) Free_OH Free Alcohol (N-Protected) Boc_TBDMS->Free_OH TBAF (Fluoride) Cbz_TBDMS->Free_NH H₂, Pd/C (Hydrogenolysis) Cbz_TBDMS->Free_OH TBAF (Fluoride) Boc_Bn->Free_NH TFA (Acid) Boc_Bn->Free_OH H₂, Pd/C (Hydrogenolysis)

Caption: Orthogonal protection and deprotection pathways.

Data Presentation: Comparison of Protecting Groups
Protecting GroupAbbreviationTarget GroupProtection ReagentsDeprotection ConditionsOrthogonal To
tert-ButyloxycarbonylBocAmine(Boc)₂O, Base (e.g., NaHCO₃)Acidic: TFA, HCl in Dioxane[11][28][29]Cbz, Bn, TBDMS
BenzyloxycarbonylCbz, ZAmineBenzyl Chloroformate, BaseHydrogenolysis: H₂, Pd/C[15][16]Boc, TBDMS
tert-ButyldimethylsilylTBDMS, TBSAlcoholTBDMSCl, Imidazole, DMFFluoride: TBAF, HF•Pyridine[19][30]Boc, Cbz, Bn
BenzylBnAlcoholBnBr or BnCl, NaH, DMFHydrogenolysis: H₂, Pd/C[22][27]Boc, TBDMS

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Selective N-Protection with Boc Anhydride (N-Boc)

This protocol selectively protects the more nucleophilic secondary amine in the presence of the primary alcohol.

Materials:

  • This compound (1.0 equiv)

  • Di-tert-butyl dicarbonate, (Boc)₂O (1.2 equiv)

  • Sodium bicarbonate (NaHCO₃) (3.0 equiv)

  • Tetrahydrofuran (THF) and Water (1:1 mixture)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in a 1:1 mixture of THF and water (approx. 0.1 M concentration).

  • Add sodium bicarbonate to the solution and stir until dissolved.

  • Add (Boc)₂O to the reaction mixture.[9][31]

  • Stir vigorously at room temperature for 12-18 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).

  • Once the starting material is consumed, remove the THF under reduced pressure using a rotary evaporator.

  • Acidify the remaining aqueous solution to pH ~3 with 1M HCl.

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected product, which can be purified by flash column chromatography.

Protocol 2: Selective O-Protection with TBDMS Chloride (O-TBDMS)

This protocol protects the primary alcohol. It should be performed on the N-protected intermediate from Protocol 1 to prevent silylation of the amine.

Materials:

  • N-Boc-(R)-2-(benzylamino)-3-hydroxypropanoic acid (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.5 equiv)

  • Imidazole (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected starting material in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add imidazole, followed by TBDMSCl.[17]

  • Stir the reaction at room temperature for 4-6 hours. Monitor progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether (3x volumes).

  • Combine the organic layers, wash sequentially with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a gradient of ethyl acetate in hexanes) to afford the pure di-protected product.[17]

Protocol 3: N-Deprotection - Boc Group Removal

This protocol demonstrates the selective removal of the acid-labile Boc group.

Materials:

  • N-Boc, O-TBDMS protected starting material (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the Boc-protected substrate in DCM (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise (typically 20-50% v/v with DCM).[11][13]

  • Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the excess acid by slowly adding the reaction mixture to a stirred, chilled solution of saturated aqueous NaHCO₃ until effervescence ceases.

  • Extract the product with DCM (3x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the amine-deprotected product.

Protocol 4: O-Deprotection - TBDMS Group Removal

This protocol details the selective cleavage of the TBDMS ether using a fluoride source.

Materials:

  • N-Boc, O-TBDMS protected starting material (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve the TBDMS-protected substrate in anhydrous THF.[19]

  • Add the TBAF solution dropwise at room temperature.[30]

  • Stir for 1-4 hours and monitor the reaction by TLC.

  • Once the reaction is complete, quench by adding water.

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to isolate the alcohol-deprotected product.

Protocol 5: Deprotection by Catalytic Hydrogenolysis (Cbz/Bn Removal)

This protocol is effective for the removal of Cbz and/or Bn groups.

Materials:

  • Cbz- or Bn-protected substrate (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (5-10 mol% by weight)

  • Methanol or Ethanol

  • Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the substrate in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst under an inert atmosphere.[24]

  • Purge the reaction vessel with H₂ gas and maintain a hydrogen atmosphere (1 atm is usually sufficient).

  • Stir the mixture vigorously at room temperature. Monitor the reaction by TLC. Reaction times can vary from 2 to 24 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in air.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product.[15]

Application in a Synthetic Workflow

The power of these orthogonal strategies is realized in multi-step synthesis. For example, to couple the carboxylic acid of our target molecule with a second amino acid ester (e.g., H₂N-Ala-OMe), a specific protection pattern is required.

G Start N-Boc, O-TBDMS Protected Acid Coupling Peptide Coupling (EDC, HOBt) Start->Coupling + H₂N-Ala-OMe Dipeptide Protected Dipeptide Coupling->Dipeptide Deprotect_N N-Deprotection (TFA) Dipeptide->Deprotect_N Deprotect_O O-Deprotection (TBAF) Deprotect_N->Deprotect_O Final Final Dipeptide Product Deprotect_O->Final

Caption: Example workflow for peptide synthesis.

In this workflow, the N-Boc group prevents self-coupling or oligomerization, while the O-TBDMS group prevents the alcohol from interfering with the amide bond formation.[14][32] After the coupling reaction, the Boc group can be removed to expose the N-terminus for further chain elongation, or both groups can be removed to yield the final product.

Conclusion

The successful incorporation of this compound into complex molecules is critically dependent on a well-designed protecting group strategy. The combination of N-Boc and O-TBDMS offers a highly effective and truly orthogonal approach, allowing for selective deprotection with acid and fluoride, respectively. Alternatively, the use of hydrogenolysis-labile groups like Cbz and Bn provides another set of powerful tools. By understanding the principles of orthogonality and following robust, validated protocols, researchers can confidently navigate the synthetic challenges posed by this bifunctional chiral building block, accelerating progress in drug discovery and development.

References

  • BenchChem. (2025).
  • Organic Letters. (n.d.). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. ACS Publications. [Link]

  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • PubMed. (n.d.). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. [Link]

  • National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]

  • BenchChem. (2025). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
  • BenchChem. (2025). The Benzyloxycarbonyl (Cbz or Z) Protecting Group.
  • BenchChem. (2025). Technical Support Center: TBAF Deprotection of 2'-TBDMS Ethers.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

  • University of Toronto. (n.d.). Alcohol Protecting Groups. [Link]

  • PubMed. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • SlideShare. (n.d.). Protection of OH group of alcohol. [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • ResearchGate. (2025). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides | Request PDF. [Link]

  • RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. [Link]

  • Scribd. (n.d.). Strategies For Peptide Synthesis: An Overview: Peptide Coupling Reagent. [Link]

  • ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • National Institutes of Health. (2020). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • University of California, Irvine. (n.d.). Protecting Groups. [Link]

  • ResearchGate. (n.d.). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine 11. [Link]

  • Royal Society of Chemistry. (2024). Amino acid analogues provide multiple plausible pathways to prebiotic peptides. [Link]

  • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?. [Link]

  • Reddit. (2024). How to get higher yields for TBDMSCl protection of alcohol. [Link]

  • Typeset. (n.d.). Amino Acid-Protecting Groups. [Link]

Sources

Application of (R)-2-(Benzylamino)-3-hydroxypropanoic Acid in Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: Tapping into the Chiral Pool

(R)-2-(Benzylamino)-3-hydroxypropanoic acid, also known as N-Benzyl-D-serine, is a versatile chiral building block derived from the naturally occurring amino acid D-serine.[1] As a constituent of the "chiral pool," it provides synthetic chemists with a readily available, enantiomerically pure scaffold to construct complex molecular architectures.[1] Its structure is endowed with three key functional groups—a secondary amine, a primary alcohol, and a carboxylic acid—all organized around a stereocenter of defined (R)-configuration. This trifunctional nature allows for a wide range of chemical manipulations, making it an invaluable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1]

The presence of the N-benzyl group is not merely a placeholder; it fundamentally influences the molecule's reactivity and physical properties. It enhances lipophilicity and, more importantly, serves as a robust protecting group that can direct the stereochemical outcome of subsequent reactions.[1] This guide explores the strategic application of this building block in two powerful synthetic transformations: the creation of chiral oxazolidinone auxiliaries and the stereoselective synthesis of β-lactam cores, which are foundational structures in many antibiotics.

Compound Property Value
Synonyms N-Benzyl-D-serine
CAS Number 106910-77-4
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Appearance White to off-white powder
Chirality (R)-configuration

Core Application 1: A Gateway to Chiral Oxazolidinone Auxiliaries

One of the most powerful applications of N-Benzyl-D-serine is its role as a precursor to Evans-type chiral auxiliaries. These oxazolidinone-based structures are staples in asymmetric synthesis, enabling highly diastereoselective alkylation, aldol, and acylation reactions. The conversion involves a two-step sequence: reduction of the carboxylic acid to the corresponding amino alcohol, followed by cyclization to form the oxazolidinone ring.

The N-benzyl group is critical here, as it remains intact during the reduction and subsequent cyclization, ultimately becoming the N-substituent on the final auxiliary. This substituent plays a key role in shielding one face of the enolate derived from the acylated auxiliary, thereby directing incoming electrophiles.

G start this compound (N-Benzyl-D-Serine) step1 Reduction (e.g., LiAlH₄ or BH₃•THF) start->step1 intermediate (R)-2-(benzylamino)propane-1,3-diol (Amino Alcohol Intermediate) step1->intermediate step2 Cyclization (e.g., Phosgene, Triphosgene, or Diethyl Carbonate) intermediate->step2 product (R)-3-benzyl-4-(hydroxymethyl)oxazolidin-2-one (Chiral Auxiliary Precursor) step2->product

Caption: Workflow for converting N-Benzyl-D-Serine into a chiral auxiliary.

Protocol 1: Synthesis of (R)-3-benzyl-4-(hydroxymethyl)oxazolidin-2-one

This protocol outlines the reduction of N-Benzyl-D-serine followed by cyclization.

Part A: Reduction to (R)-2-(benzylamino)propane-1,3-diol

  • System Setup: Under an inert atmosphere (Argon or Nitrogen), equip a flame-dried, three-neck round-bottom flask with a dropping funnel, a reflux condenser, and a magnetic stirrer.

  • Reagent Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄, 2.5 equivalents) in anhydrous Tetrahydrofuran (THF) and cool the slurry to 0 °C in an ice bath.

  • Addition of Starting Material: Dissolve N-Benzyl-D-serine (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ slurry via the dropping funnel over 1 hour. Causality Note: This slow addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to 0 °C and cautiously quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is designed to precipitate the aluminum salts into a granular solid that is easily filtered.

  • Isolation: Filter the resulting white solid and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude amino alcohol, which can often be used in the next step without further purification.

Part B: Cyclization to the Oxazolidinone

  • System Setup: In a well-ventilated fume hood, dissolve the crude amino alcohol from Part A (1.0 equivalent) and a non-nucleophilic base like triethylamine (2.5 equivalents) in anhydrous Dichloromethane (DCM). Cool the solution to 0 °C.

  • Reagent Addition: Add a solution of triphosgene (0.4 equivalents) in DCM dropwise. Causality Note: Triphosgene is a safer solid equivalent to gaseous phosgene. It reacts with the amine and alcohol moieties to form the cyclic carbamate (oxazolidinone). The base neutralizes the HCl generated during the reaction.

  • Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield the pure (R)-3-benzyl-4-(hydroxymethyl)oxazolidin-2-one.

Application Showcase: Stereoselective Synthesis of β-Lactam Cores

The β-lactam (azetidin-2-one) ring is the pharmacophore of arguably the most important class of antibiotics, including penicillins and cephalosporins.[2] The construction of this strained four-membered ring with precise stereochemical control is a significant synthetic challenge. N-Benzyl-D-serine derivatives serve as excellent precursors for this task via intramolecular cyclization.

The choice of the nitrogen protecting group is paramount. While common protecting groups like Boc or Cbz often lead to undesired side products such as aziridines or elimination products (dehydroalanines), a bulky N-benzyl group (or even better, an N,N-dibenzyl group) sterically disfavors these pathways.[3] It effectively channels the reaction towards the desired intramolecular Sₙ2 cyclization to form the β-lactam ring with high fidelity. The Mitsunobu reaction is a classic and effective method for this transformation.

G Target β-Lactam Pseudopeptide Step1 Intramolecular Cyclization (e.g., Mitsunobu Reaction) Target->Step1 Intermediate N-Benzyl-D-Serine Dipeptide Step1->Intermediate Step2 Peptide Coupling Intermediate->Step2 Precursors N-Benzyl-D-Serine + Amino Acid Ester Step2->Precursors

Caption: Retrosynthetic analysis of a β-Lactam from N-Benzyl-D-Serine.

Protocol 2: Mitsunobu Cyclization for β-Lactam Formation

This protocol describes the cyclization of an N,N-dibenzyl serine-containing dipeptide methyl ester, a strategy proven to be highly effective.[3] The principle applies to mono-N-benzyl derivatives, although yields may vary.

  • System Setup: To a solution of the N,N-dibenzyl-D-seryl-L-alanine methyl ester (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, add triphenylphosphine (PPh₃, 1.5 equivalents).

  • Reagent Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equivalents) dropwise over 30 minutes. Causality Note: The PPh₃ and DIAD form a phosphonium adduct that activates the primary alcohol of the serine residue. The secondary amine nitrogen then acts as the intramolecular nucleophile. The bulky dibenzyl group prevents the nitrogen from participating in side reactions and forces the cyclization to occur, yielding the β-lactam.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the DIAD-hydrazine byproduct.

  • Purification: Purify the residue directly by flash column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to separate the desired β-lactam from the reaction byproducts.

Transformation Data Reported Outcome Reference
Substrate N,N-dibenzyl-seryl-glycine methyl ester[3]
Reaction Mitsunobu Cyclization[3]
Yield 85%[3]
Diastereoselectivity High (not specified)[3]

Strategic Considerations and Derivatizations

The utility of this compound is dictated by the interplay of its three functional groups. The choice of which protecting groups to employ for the other functionalities depends entirely on the synthetic target.

  • N-Benzyl Group: This group is stable to a wide range of conditions but can be removed via catalytic hydrogenation (e.g., H₂, Pd/C). This is a key final step in many syntheses to reveal the free amine.

  • Orthogonal Strategies: For applications like solid-phase peptide synthesis (SPPS), the N-benzyl group is not ideal as its removal conditions are often incompatible with the resin or other protecting groups. In these cases, an orthogonally protected derivative like N-Boc-O-Benzyl-D-serine is the superior choice.[4] The Boc group is acid-labile, while the O-benzyl ether is removed by hydrogenation, allowing for selective deprotection and elaboration at each site.

G cluster_0 Synthetic Goal cluster_1 Recommended Building Block cluster_2 Rationale Goal1 β-Lactam Synthesis (Intramolecular Cyclization) BB1 N-Benzyl-D-Serine (or N,N-dibenzyl) Goal1->BB1 Goal2 Solid-Phase Peptide Synthesis (Stepwise Elaboration) BB2 N-Boc-O-Benzyl-D-Serine Goal2->BB2 Reason1 Bulky N-alkyl group directs cyclization, prevents side reactions. BB1->Reason1 Reason2 Orthogonal protection allows selective deprotection of N-terminus (acid) and O-terminus (H₂). BB2->Reason2

Caption: Logic for selecting the appropriate D-Serine building block.

Conclusion

This compound is more than just a protected amino acid; it is a powerful chiral synthon that provides a direct entry into complex, stereochemically rich molecules. Its value is demonstrated in its ability to serve as a precursor for robust chiral auxiliaries and to act as a template for challenging transformations like β-lactam synthesis, where the N-benzyl group itself plays a critical stereodirecting role. By understanding the reactivity of its functional groups and employing rational protection strategies, researchers can leverage this building block to streamline the total synthesis of valuable pharmaceutical targets.

References

  • Šebesta, R., & Kvičala, J. (2019). Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. Molecules, 24(7), 1414. Available at: [Link]

  • The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. (n.d.). Pharmaffiliates. Available at: [Link]

  • Synthesis of O-benzyl-L-serine - Supporting Information. (n.d.). pubs.acs.org. Available at: [Link]

  • Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods. (2021). Royal Society of Chemistry. Available at: [Link]

  • Efficient Synthesis of Antiviral Agent Uprifosbuvir Enabled by New Synthetic Methods. (2021). Europe PMC. Available at: [Link]

  • Khan, K. M., et al. (2018). Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides. Frontiers in Chemistry, 6, 294. Available at: [Link]

  • Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods. (2021). National Library of Medicine. Available at: [Link]

  • N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. (2023). MDPI. Available at: [Link]

  • Banik, B. K. (2010). Advances in the chemistry of β-lactam and its medicinal applications. Current medicinal chemistry, 17(24), 2625–2669. Available at: [Link]

  • Alcaide, B., & Almendros, P. (2004). Beta-lactams as versatile synthetic intermediates for the preparation of heterocycles of biological interest. Current medicinal chemistry, 11(15), 1995–2022. Available at: [Link]

  • Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. (2022). MDPI. Available at: [Link]

  • Saura-Sanmartin, A., & Andreu-Ardil, L. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(16), 3296-3306. Available at: [Link]

  • Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. (2019). National Library of Medicine. Available at: [Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. (2008). MDPI. Available at: [Link]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. (2013). National Library of Medicine. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-(Benzylamino)-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-2-(benzylamino)-3-hydroxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to improve your reaction yields and obtain a high-purity product.

Introduction

This compound, an N-benzylated derivative of D-serine, is a valuable chiral building block in pharmaceutical synthesis.[1] Its structure, containing amino, hydroxyl, and carboxylic acid functional groups, allows for stereoselective reactions, making it a key intermediate in the creation of complex molecular architectures for active pharmaceutical ingredients (APIs).[1] However, the presence of multiple reactive sites presents unique challenges in achieving high-yield, chemoselective synthesis. This guide will explore common synthetic routes and provide solutions to frequently encountered problems.

Synthetic Strategies Overview

The synthesis of this compound can be approached through several pathways. The choice of method often depends on the available starting materials, scalability, and desired purity. Below is a summary of common strategies.

Synthetic Route Starting Materials Key Transformation Advantages Potential Challenges
Reductive Amination D-Serine, BenzaldehydeFormation of a Schiff base followed by reductionOne-pot potential, readily available starting materialsChemoselectivity issues (O-benzylation), over-alkylation, racemization risk
Nucleophilic Substitution D-Serine ester, Benzyl bromideSN2 reactionDirect C-N bond formationRequires protection of the carboxylic acid, potential for O-alkylation and quaternization
Epoxide Ring-Opening (R)-Glycidic acid derivative, BenzylamineNucleophilic attack of benzylamine on an epoxideHigh regioselectivityRequires synthesis of the chiral epoxide precursor

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Low or No Product Formation

Q1: I am attempting a one-pot reductive amination of D-serine with benzaldehyde and a reducing agent, but my yield is very low. What are the likely causes?

A1: Low yields in this reaction are often due to a combination of factors related to the equilibrium of the initial imine formation and the subsequent reduction.

  • Inefficient Imine Formation: The condensation of D-serine and benzaldehyde to form the Schiff base (imine) is a reversible reaction that produces water. If water is not removed or the reaction is not driven to completion, the concentration of the imine intermediate will be low, leading to poor product formation upon addition of the reducing agent.

  • Premature Reduction of Benzaldehyde: Strong reducing agents, if not chosen carefully, can reduce the benzaldehyde to benzyl alcohol before it has a chance to form the imine with D-serine.

  • pH of the Reaction Mixture: The pH is critical for both imine formation and the stability of the reactants. An inappropriate pH can lead to side reactions or prevent the desired reaction from occurring.

  • Salt Formation: The amino acid can form a salt with the carboxylic acid, reducing the nucleophilicity of the amine and hindering its reaction with the aldehyde.

Troubleshooting Workflow for Low Yield in Reductive Amination:

Caption: Troubleshooting workflow for low yield in reductive amination.

Presence of Impurities and Side Products

Q2: My final product is contaminated with a significant amount of a byproduct with a similar polarity, making purification by column chromatography difficult. What could this impurity be?

A2: Given the structure of this compound, several side reactions are possible, leading to hard-to-separate impurities.

  • O-Benzylation: The hydroxyl group on the serine backbone is also nucleophilic and can be benzylated, especially under conditions that favor alkylation (e.g., using benzyl bromide or reductive amination at elevated temperatures). This results in the formation of (R)-2-(benzylamino)-3-(benzyloxy)propanoic acid.

  • Over-alkylation: The product, a secondary amine, can react with another molecule of benzaldehyde and be reduced to form the tertiary amine, (R)-2-(dibenzylamino)-3-hydroxypropanoic acid.

  • Unreacted Starting Material: Incomplete reaction will leave D-serine and/or benzaldehyde derivatives in the final mixture.

Strategies to Minimize Side Products:

Side Product Mitigation Strategy
O-Benzylation Use milder reaction conditions and chemoselective reagents. Consider protecting the hydroxyl group with a temporary protecting group if O-benzylation is persistent.
Over-alkylation (Dibenzylation) Use a stoichiometric amount of benzaldehyde (or a slight excess of the amine). Add the reducing agent after sufficient time for imine formation to minimize the presence of free benzaldehyde when the secondary amine product is present.
Unreacted Starting Materials Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. Optimize reaction time and temperature.

Q3: I am using a protecting group strategy, but I am still getting low yields or a complex mixture of products. What should I consider?

A3: Protecting group chemistry requires careful planning and execution. Common pitfalls include:

  • Incomplete Protection or Deprotection: Ensure that the protection and deprotection steps go to completion. Monitor these steps by TLC or NMR.

  • Protecting Group Instability: The chosen protecting group may not be stable under the conditions of the N-benzylation reaction. For example, some acid-labile protecting groups may be cleaved during certain reductive amination protocols.

  • Side Reactions during Deprotection: The conditions used to remove the protecting group might affect other parts of the molecule. For instance, harsh acidic or basic conditions for deprotection can lead to racemization or degradation.

Protecting Group Strategy Workflow:

Protecting_Group_Strategy Start D-Serine ProtectCOOH Protect Carboxylic Acid (e.g., as Benzyl Ester) Start->ProtectCOOH Step 1 ProtectOH Protect Hydroxyl Group (e.g., as t-Butyl Ether) ProtectCOOH->ProtectOH Optional, if O-alkylation is an issue NBenzylation N-Benzylation ProtectCOOH->NBenzylation ProtectOH->NBenzylation Deprotect Deprotection NBenzylation->Deprotect Step 2 FinalProduct (R)-2-(benzylamino)-3- hydroxypropanoic acid Deprotect->FinalProduct

Caption: A potential workflow involving protecting groups.

Purification Challenges

Q4: How can I effectively purify the final product? Standard extraction and chromatography are not giving me a clean product.

A4: The amphoteric nature of the product (containing both an acidic carboxyl group and a basic amino group) and its polarity can make purification challenging.

  • Acid-Base Extraction: This technique can be very effective if done correctly.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash with a mild acidic solution (e.g., dilute citric acid) to protonate the amino group of your product, which may draw it into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Alternatively, wash with a mild basic solution (e.g., saturated sodium bicarbonate) to deprotonate the carboxylic acid, which will also pull the product into the aqueous layer, leaving non-acidic impurities behind.

    • Carefully adjust the pH of the aqueous layer containing your product back to its isoelectric point to precipitate the product, which can then be collected by filtration.

  • Column Chromatography:

    • Normal Phase (Silica Gel): Due to the high polarity of the product, it may streak or not elute well from a silica column. A polar solvent system, often with additives, is required. For example, a gradient of dichloromethane/methanol with a small amount of acetic acid or ammonia can improve separation.

    • Reverse Phase (C18): This can be an excellent alternative for polar compounds. A typical mobile phase would be a gradient of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid (TFA).

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., water/ethanol, isopropanol) can be a highly effective final purification step.

Experimental Protocol: Reductive Amination of D-Serine

This protocol is a representative method and may require optimization based on your specific laboratory conditions and reagents.

Materials:

  • D-Serine

  • Benzaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether (Et₂O)

  • Deionized water

Procedure:

  • Schiff Base Formation:

    • In a round-bottom flask, dissolve D-serine (1 equivalent) in an aqueous solution of 1 M NaOH.

    • Add benzaldehyde (1.1 equivalents) to the solution and stir vigorously at room temperature for 2-3 hours to facilitate the formation of the Schiff base intermediate. Monitor the reaction by TLC.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and portion-wise, add a solution of NaBH₄ (1.5 equivalents) in a small amount of cold water. Ensure the temperature is maintained below 10 °C during the addition to prevent the uncontrolled reaction of the borohydride.

    • After the complete addition of NaBH₄, allow the reaction to slowly warm to room temperature and continue stirring overnight (12-16 hours).

  • Work-up and Isolation:

    • Quench the reaction by carefully adding 1 M HCl to neutralize the excess NaBH₄ and adjust the pH to the isoelectric point of the product (approximately pH 6), at which point the product should precipitate.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of cold diethyl ether to remove any residual benzaldehyde or benzyl alcohol.

    • Dry the product under vacuum.

  • Purification (if necessary):

    • The crude product can be further purified by recrystallization from a water/ethanol mixture or by column chromatography as described in the purification section.

References

  • Tararov, V. I., et al. Selective N-Benzylation of Amino Acids under Homogeneously Catalyzed Hydrogenation Conditions. Synthesis, 2001(13), 1972-1976. [Link]

  • Supporting Information for "Synthesis of O-benzyl-L-serine". [Link]

  • ResearchGate. Selective N-Benzylation of Amino Acids under Homogeneously Catalyzed Hydrogenation Conditions. [Link]

  • APEPTIDE. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • Barluenga, J., et al. Direct N-alkylation of unprotected amino acids with alcohols. Science, 358(6368), 1246-1250. [Link]

  • Zombori, T., et al. Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. Molecules, 24(7), 1343. [Link]

Sources

Technical Support Center: Benzylation of (R)-2-amino-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the benzylation of (R)-2-amino-3-hydroxypropanoic acid, also known as D-serine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this common yet often troublesome reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles and achieve your desired synthetic outcomes.

Introduction

The benzylation of D-serine is a critical step in the synthesis of various pharmaceutical intermediates and complex molecules.[1] The benzyl group serves as a versatile protecting group for the amine, hydroxyl, or carboxylic acid functionalities of D-serine.[2][3][4] However, the presence of three reactive sites—the α-amino group, the β-hydroxyl group, and the carboxylic acid—makes selective benzylation a significant challenge. Unwanted side reactions are common, leading to mixtures of products, reduced yields, and purification difficulties. This guide will help you understand, troubleshoot, and control these side reactions.

Core Challenges in D-Serine Benzylation

The primary difficulty in the benzylation of D-serine lies in achieving selectivity between the nucleophilic amino and hydroxyl groups. Both are susceptible to alkylation by benzylating agents. The outcome of the reaction is highly dependent on the reaction conditions.

Diagram of Potential Benzylation Products:

Benzylation_Products D_Serine D-Serine ((R)-2-amino-3- hydroxypropanoic acid) N_Benzyl N-benzyl-D-serine D_Serine->N_Benzyl N-benzylation O_Benzyl O-benzyl-D-serine D_Serine->O_Benzyl O-benzylation Benzyl_Ester D-serine benzyl ester D_Serine->Benzyl_Ester Esterification N_O_Dibenzyl N,O-dibenzyl-D-serine N_Benzyl->N_O_Dibenzyl O-benzylation Fully_Benzylated N,O-dibenzyl-D-serine benzyl ester N_Benzyl->Fully_Benzylated O_Benzyl->N_O_Dibenzyl N-benzylation O_Benzyl->Fully_Benzylated N_O_Dibenzyl->Fully_Benzylated Benzyl_Ester->Fully_Benzylated

Caption: Possible benzylation products of D-serine.

Troubleshooting Guide

This section addresses specific issues you may encounter during the benzylation of D-serine in a question-and-answer format.

Question 1: Why am I getting a mixture of N-benzylated and O-benzylated products?

Answer:

The formation of both N-benzyl and O-benzyl D-serine is the most common side reaction and arises from the comparable nucleophilicity of the amino and hydroxyl groups. The selectivity is highly dependent on the pH of the reaction medium.

  • Mechanistic Insight: Under basic conditions, the amino group is generally more nucleophilic than the hydroxyl group, favoring N-benzylation. However, a strong base can deprotonate the hydroxyl group, increasing its nucleophilicity and leading to O-benzylation.[5] Conversely, under acidic conditions, the amino group is protonated and non-nucleophilic, which can favor O-benzylation if the hydroxyl group is available to react.

  • Troubleshooting Steps:

    • Control the pH: Carefully choose your base. A weaker base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will favor N-benzylation by keeping the reaction conditions mildly alkaline, minimizing the deprotonation of the hydroxyl group. Stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can lead to a mixture of products or favor O-benzylation.[6]

    • Protecting Group Strategy: The most reliable method to avoid a mixture is to use an orthogonal protecting group strategy. Protect the functional group you do not want to benzoylate first. For selective N-benzylation, you would first protect the hydroxyl group, and for selective O-benzylation, you would first protect the amino group.[2][3]

Question 2: I am observing the formation of a dibenzylated product. How can I prevent this?

Answer:

The formation of N,O-dibenzyl-D-serine occurs when both the amino and hydroxyl groups are benzylated. This is typically a result of using an excess of the benzylating agent and/or harsh reaction conditions.

  • Troubleshooting Steps:

    • Stoichiometry is Key: Use a controlled amount of the benzylating agent (e.g., benzyl bromide or benzyl chloride). A slight excess (e.g., 1.1 to 1.2 equivalents) is often sufficient for the desired monobenzylation. Using a large excess will drive the reaction towards dibenzylation.

    • Reaction Time and Temperature: Monitor the reaction closely using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the desired product is formed to prevent further benzylation. Running the reaction at a lower temperature can also help to control the reaction rate and improve selectivity.

Question 3: My main product is the benzyl ester of D-serine. How did this happen and how can I avoid it?

Answer:

The formation of the benzyl ester occurs when the carboxylic acid is esterified. This side reaction is particularly prevalent under acidic conditions, often when using benzyl alcohol as the benzylating agent with an acid catalyst (Fischer esterification).[5]

  • Mechanistic Insight: In the presence of a strong acid, the carboxylic acid is protonated, making it more electrophilic and susceptible to nucleophilic attack by benzyl alcohol.

  • Troubleshooting Steps:

    • Avoid Acidic Conditions: If your goal is N- or O-benzylation, avoid strongly acidic conditions when using benzyl alcohol.

    • Protect the Carboxylic Acid: If the reaction must be carried out under conditions that could lead to esterification, it is best to protect the carboxylic acid first, for example, as a methyl or ethyl ester, and then deprotect it after the benzylation step.

    • Choose a Different Benzylating Agent: Using benzyl bromide or benzyl chloride under basic or neutral conditions will generally not lead to significant ester formation.

Question 4: I am trying to perform a selective N-benzylation, but the yield is very low.

Answer:

Low yields in selective N-benzylation can be due to several factors, including incomplete reaction, product degradation, or the formation of side products that are difficult to separate.

  • Troubleshooting Steps:

    • Optimize the Base and Solvent: The choice of base and solvent is critical. For N-benzylation, a common method is reductive amination using benzaldehyde and a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.[5] This method is highly selective for the amino group.

    • Consider a Two-Step Process: A robust method for selective N-benzylation involves first protecting the hydroxyl and carboxyl groups, performing the N-benzylation, and then deprotecting the other groups.

Frequently Asked Questions (FAQs)

Q1: What are the best conditions for selective N-benzylation of D-serine?

A1: A highly effective and selective method is reductive amination .[5] This involves reacting D-serine with benzaldehyde to form a Schiff base (imine), which is then reduced in situ to the secondary amine.

  • Typical Reagents: Benzaldehyde and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Advantages: This method is highly selective for the amino group and is generally performed under mild conditions.

Q2: What is the recommended procedure for selective O-benzylation of D-serine?

A2: Selective O-benzylation requires the protection of the amino and carboxyl groups first. A common strategy is to first protect the amino group with a Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) group.[7]

  • Step-by-Step Protocol Outline:

    • Protect the amino group of D-serine with a suitable protecting group (e.g., Boc anhydride).

    • Protect the carboxylic acid, for example, by converting it to a methyl or ethyl ester.

    • Perform the O-benzylation using benzyl bromide and a base like sodium hydride (NaH).[6]

    • Selectively deprotect the amino and carboxyl groups as needed for your synthetic route.

Q3: How can I effectively monitor the progress of my benzylation reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. By spotting the starting material, the reaction mixture, and co-spotting them, you can visualize the consumption of the starting material and the formation of the product(s). Staining with ninhydrin is useful for visualizing amino groups. LC-MS is a more powerful technique that can provide information about the mass of the products being formed, helping to identify the desired product and any side products.

Q4: What are the common methods for purifying the desired benzylated D-serine derivative?

A4: The purification method will depend on the properties of the desired product and the impurities.

  • Crystallization: If the desired product is a solid and has different solubility properties from the side products, crystallization can be a very effective purification method.

  • Column Chromatography: Silica gel column chromatography is a very common and versatile method for separating mixtures of organic compounds. The choice of solvent system (eluent) is crucial for achieving good separation.

  • Acid-Base Extraction: If your product has a different acidity or basicity compared to the impurities, you can use acid-base extraction to separate them. For example, if your product has a free carboxylic acid, you can extract it into a basic aqueous solution.

Data Summary Table

Side ReactionCommon CauseRecommended Solution
Mixture of N- and O-benzylation Incorrect pH, strong baseUse a weak base (e.g., NaHCO₃); employ an orthogonal protecting group strategy
Dibenzylation Excess benzylating agent, prolonged reaction timeUse stoichiometric amounts of benzylating agent; monitor the reaction and stop at completion
Benzyl Ester Formation Acidic conditions with benzyl alcoholAvoid acid catalysis; protect the carboxylic acid; use benzyl halide instead of benzyl alcohol
Low Yield of N-benzylation Suboptimal reaction conditionsUse reductive amination; consider a multi-step protecting group strategy

Experimental Workflow for Selective N-Benzylation via Reductive Amination

Reductive_Amination_Workflow start Start dissolve Dissolve D-serine in a suitable solvent (e.g., methanol or aqueous methanol) start->dissolve add_benzaldehyde Add benzaldehyde (1.0-1.1 eq.) dissolve->add_benzaldehyde stir_imine Stir at room temperature to form the imine add_benzaldehyde->stir_imine cool Cool the reaction mixture in an ice bath stir_imine->cool add_reducing_agent Slowly add a reducing agent (e.g., NaBH₃CN or NaBH(OAc)₃) cool->add_reducing_agent monitor Monitor the reaction by TLC or LC-MS add_reducing_agent->monitor quench Quench the reaction (e.g., with dilute acid) monitor->quench workup Perform aqueous workup and extraction quench->workup purify Purify the product (e.g., by crystallization or chromatography) workup->purify end End purify->end

Caption: Workflow for selective N-benzylation of D-serine.

References

  • Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. (1995). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Temporary minimal protection synthesis of serine-containing polypeptides. (1993).
  • Synthesis of Side-Chain Modified Polypeptides. (2015). Chemical Reviews. [Link]

  • Side reactions in peptide synthesis: An overview. (2019). Bibliomed. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 14, 2026, from [Link]

  • Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. (2014). Organic Letters. [Link]

  • Synthesis of O-benzyl-L-serine. (n.d.). Supporting Information. Retrieved January 14, 2026, from [Link]

  • The preparation of o-benzyl-L-serine. (1968). Journal of the Chemical Society D: Chemical Communications. [Link]

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Troubleshooting guide for the purification of (R)-2-(Benzylamino)-3-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-2-(Benzylamino)-3-hydroxypropanoic acid Purification

This guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals working on the purification of this compound (CAS: 106910-77-4).[1][2] This chiral amino acid derivative is a valuable building block in medicinal chemistry. This document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose and resolve common purification challenges.

Overview of Purification Strategy

The purification of this compound hinges on its key structural features: a carboxylic acid, a secondary amine, a primary alcohol, and a stereocenter. This combination of functional groups makes its solubility highly dependent on pH. It can exist as a cation (low pH), a zwitterion (isoelectric point), or an anion (high pH). Typically, purification involves isolating the crude product from a reductive amination reaction[3][4] and then employing crystallization or chromatography to remove unreacted starting materials and by-products.

cluster_synthesis Synthesis Stage cluster_purification Purification Workflow cluster_analysis Analysis & QC Start Crude Reaction Mixture (Post-Reductive Amination) Workup Aqueous Workup (Liquid-Liquid Extraction) Start->Workup Remove salts & reagent by-products Concentration Solvent Removal Workup->Concentration Isolate crude solid/oil PurificationMethod Primary Purification (Crystallization or Chromatography) Concentration->PurificationMethod Drying Drying Under Vacuum PurificationMethod->Drying Remove residual solvent Analysis Purity & Identity Check (NMR, MS, HPLC) Drying->Analysis Confirm structure, purity, and ee Final Pure (R)-2-(Benzylamino) -3-hydroxypropanoic acid Analysis->Final

Caption: General purification workflow for this compound.

Frequently Asked Questions & Troubleshooting Guide

Category 1: Issues with Yield and Physical Form

Q1: My final yield is very low. Where could I have lost my product?

A1: Low yield can stem from several stages. Consider the following:

  • Incomplete Reaction: The initial reductive amination may not have gone to completion. Use TLC or LC-MS to monitor the reaction progress before quenching. Common reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are generally effective but require optimized conditions.[3][4][5]

  • Aqueous Workup Losses: During liquid-liquid extraction, incorrect pH can lead to significant product loss.[6] This compound is amphoteric.

    • To extract into an organic layer, the aqueous layer should be neutralized to the isoelectric point (pI) to favor the zwitterionic form, which has lower aqueous solubility.

    • Washing the organic layer with a strong acid (e.g., 1M HCl) will protonate the amine, pulling the product into the aqueous layer as a salt. Conversely, a strong base wash (e.g., 1M NaOH) will deprotonate the carboxylic acid, also pulling it into the aqueous layer. Be deliberate with your pH adjustments.

  • Transfer and Handling: The compound can be sticky, leading to physical losses on glassware during transfers. Use a spatula and rinse glassware with a suitable solvent to recover all material.

Q2: My product "oiled out" during crystallization and won't solidify. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid above its melting point because the solution is too saturated at that temperature.[7] This is a common issue for compounds with multiple hydrogen bonding groups.

  • Cause: The presence of impurities can disrupt the crystal lattice formation. Residual solvents can also act as plasticizers.

  • Solutions:

    • Re-dissolve and Cool Slowly: Heat the mixture to re-dissolve the oil completely. You may need to add a bit more solvent. Then, allow it to cool much more slowly. Insulating the flask can help.[6]

    • Trituration: If you have an oil, try adding a poor solvent (an "anti-solvent") in which your compound is insoluble but the impurities might be soluble (e.g., hexane, diethyl ether).[8][9] Stir or sonicate the mixture. This can often induce precipitation of the product as a solid.

    • Use a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

    • Solvent System Change: The chosen solvent may be unsuitable. Perform small-scale solubility tests to find a better one.[10] A good crystallization solvent dissolves the compound when hot but poorly when cold.[7] For polar molecules like this, consider solvent systems like ethanol/water, methanol/dichloromethane, or isopropanol.

Start Product is an Oil or Sticky Solid CheckPurity Assess Purity by TLC/NMR Start->CheckPurity Impure Significant Impurities Present? CheckPurity->Impure Pure Relatively Pure? Impure->Pure No Action_Chromatography Action: Purify via Column Chromatography Impure->Action_Chromatography Yes Action_Triturate Action: Triturate with a non-polar solvent (e.g., Hexane/Ether) Pure->Action_Triturate Yes Action_Redissolve Action: Re-dissolve in min. hot solvent, cool slowly. Consider seeding. Pure->Action_Redissolve No (Trace Impurities) End_Solid Solid Product Action_Chromatography->End_Solid Action_Triturate->End_Solid Action_Redissolve->End_Solid

Caption: Decision tree for troubleshooting an oily product.

Category 2: Purity and Impurity Removal

Q3: My NMR spectrum shows peaks from unreacted starting materials (D-serine derivative, benzaldehyde). How can I remove them?

A3: The removal strategy depends on the impurity.

  • Unreacted Benzaldehyde: This is a non-polar, neutral molecule. It can typically be removed with a thorough liquid-liquid extraction by washing the organic layer. It is also volatile and can often be removed under high vacuum. If it persists, it should separate easily from your polar product during column chromatography.

  • Unreacted D-Serine (or its ester): This is a very polar amino acid.

    • Extraction: During an organic/aqueous workup, the serine derivative should preferentially stay in the aqueous layer, especially if the organic layer is something moderately non-polar like ethyl acetate or dichloromethane. Ensure you perform multiple aqueous washes.

    • Crystallization: A well-chosen crystallization solvent should leave the highly polar serine impurity in the mother liquor.

    • Column Chromatography: If impurities co-elute, consider modifying the stationary or mobile phase.[10] The amino and hydroxyl groups can cause tailing on silica gel. Adding a small amount of a modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent can suppress interactions with acidic silanol groups and improve peak shape.[10]

Q4: I suspect I have diastereomers or other closely-related impurities that are co-eluting during column chromatography. What's the next step?

A4: Co-elution of similar compounds is a common challenge.[10]

  • Optimize Chromatography:

    • Solvent System: Switch to a different solvent system. If you used hexane/ethyl acetate, try dichloromethane/methanol. A subtle change in eluent polarity can have a big impact.[10]

    • Gradient Elution: Use a shallow gradient, increasing polarity very slowly, to improve separation.

    • Different Stationary Phase: If silica is not working, consider alumina or reverse-phase (C18) chromatography. Reverse-phase can be very effective for polar compounds.

  • Preparative HPLC: For high-purity material required in drug development, preparative HPLC is the gold standard. A chiral stationary phase can also be used to separate any enantiomeric impurity that may have formed via racemization.

ParameterNormal Phase (Silica)Reverse Phase (C18)
Stationary Phase Polar (Silica Gel)Non-polar (Octadecyl-carbon)
Typical Eluent Non-polar to polar (e.g., Hexane -> Ethyl Acetate -> Methanol)Polar to non-polar (e.g., Water/Acetonitrile or Water/Methanol)
Elution Order Least polar compounds elute first.Most polar compounds elute first.
Best For Separating non-polar to moderately polar compounds.Separating polar and ionizable compounds.
Modifier for Amines Add triethylamine or ammonia to reduce tailing.[10]Add trifluoroacetic acid (TFA) or formic acid to protonate amines for sharp peaks.

Table 1. Comparison of Chromatography Modes for Purifying Polar Amines.

Category 3: Analytical and Chiral Characterization

Q5: How do I confirm the chiral purity (enantiomeric excess) of my final product?

A5: Confirming chiral purity is critical for any pharmaceutical intermediate.[11][]

  • Chiral HPLC: This is the most definitive method.[11] You must use a chiral stationary phase (CSP). The choice of column and mobile phase is crucial for achieving separation.[11][13] For serine derivatives, columns like CHIRALPAK® are often effective.[11]

    • Example Method: A normal phase method might use a mobile phase like n-hexane/2-propanol/trifluoroacetic acid (e.g., 80/20/0.1) with UV detection.[11]

  • NMR with Chiral Shift Reagents: While less common now, adding a chiral solvating agent (like (R)-Mosher's acid) can sometimes allow for the differentiation of enantiomers by ¹H NMR.[9]

  • Optical Rotation: Measuring the specific rotation using a polarimeter is a classic method. While it confirms the presence of a single enantiomer in excess, it is not a precise measure of enantiomeric excess (ee) unless compared to a known, highly pure standard.

Q6: What are the expected signals in ¹H NMR and Mass Spectrometry for my pure compound?

A6:

  • ¹H NMR (in DMSO-d₆ or D₂O):

    • Aromatic Protons: A multiplet around 7.2-7.4 ppm corresponding to the 5 protons of the benzyl group.

    • Benzylic Protons: A set of two doublets (or an AB quartet) around 3.6-3.8 ppm for the CH₂ group attached to the nitrogen.

    • Alpha-Proton: A multiplet for the CH proton alpha to the acid and amine.

    • Beta-Protons: Multiplets for the CH₂ protons of the hydroxypropyl side chain.

    • Exchangeable Protons: Broad signals for the OH, NH, and COOH protons, which will exchange with D₂O.

  • Mass Spectrometry (ESI+):

    • The expected molecular formula is C₁₀H₁₃NO₃, with a molecular weight of 195.22 g/mol .[1][2]

    • In positive ion mode, you should observe the protonated molecule [M+H]⁺ at m/z = 196.2.

References

  • Chiral Purity Analysis of N-Cbz-D-serine: A Comparative Guide to HPLC Methods. Benchchem.
  • Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide. Benchchem.
  • This compound | 106910-77-4. Biosynth.
  • Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • WO2011130615A2 - Preparation of lacosamide. Google Patents.
  • common pitfalls in "2-amino-N-benzyl-5-hydroxybenzamide" experiments. Benchchem.
  • This compound, min 97%, 1 gram.
  • Technical Support Center: Purification of N-Benzyl-2-bromo-3-methylbenzamide. Benchchem.
  • Reductive Amination. Sigma-Aldrich.
  • N. Googleapis.com.
  • Reductive Amination - Common Conditions.
  • Reductive amination. Wikipedia.
  • (R)-2-Benzyl-3-hydroxypropanoic Acid. Benchchem.
  • Chiral Analysis & Separation. BOC Sciences.
  • O-Benzyl-(S)-Serine, a New Chiral Selector for Ligand-Exchange Chromatography of Amino Acids. ResearchGate.
  • Method for crystallization of amino acids. Google Patents.
  • Protein purification troubleshooting guide. Dutscher.
  • (2R)-2-amino-3-hydroxypropanoic acid. PubChem.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • The preparation of o-benzyl-L-serine. Journal of the Chemical Society D.
  • How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate.
  • This compound. Key Organics.
  • Impurity profile of amino acids? ResearchGate.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • General method to prepare amino acids benzyl esters and to isolate them... ResearchGate.
  • Solubilities of Amino Acids in Different Mixed Solvents.
  • EFFECT OF SOLVENT ON CRYSTALLIZATION AND POLYMORPHIC TRANSFORMATION OF L-HISTIDINE.
  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI.

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Technical Support Center: Optimizing Stereoselectivity with (R)-2-(Benzylamino)-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-2-(Benzylamino)-3-hydroxypropanoic acid, a versatile chiral building block derived from D-serine.[1][2] This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot and optimize stereoselective transformations. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring you can adapt and innovate in your own projects.

This compound, with its well-defined stereocenter and multiple functional groups (amino, hydroxyl, and carboxylic acid), is a powerful tool in asymmetric synthesis.[1] It can function as a chiral auxiliary or a precursor to more complex chiral ligands and catalysts, enabling the construction of intricate, enantiomerically pure molecules.[2][3] Achieving high levels of stereoselectivity, however, is a multifactorial challenge. This guide will walk you through common issues and provide a framework for systematic optimization.

Troubleshooting Guide: Common Issues in Stereoselective Reactions

This section addresses specific problems you may encounter during your experiments. Each answer provides a diagnostic workflow and potential solutions grounded in mechanistic principles.

Q1: My reaction is producing low diastereomeric excess (d.e.) or enantiomeric excess (e.e.). Where do I start troubleshooting?

Low stereoselectivity is a frequent challenge and can stem from multiple sources. A systematic approach is crucial to identify the root cause efficiently.[4]

Causality: The stereochemical outcome of a reaction is determined by the energy difference (ΔΔG‡) between the transition states leading to the different stereoisomers. Factors that diminish this energy gap, such as incorrect temperature, solvent, or catalyst deactivation, will lead to poorer selectivity. Non-covalent interactions like hydrogen bonds and steric repulsion are key in differentiating these transition states.[5]

Troubleshooting Workflow:

  • Verify Reagent Purity: Impurities in starting materials, reagents, or the chiral auxiliary itself can interfere with the reaction, sometimes acting as catalyst poisons or promoting side reactions.[4] Ensure the this compound is of high purity (typically ≥97%).[6]

  • Re-evaluate Reaction Temperature: Temperature has a profound impact on selectivity. Lowering the temperature generally increases the energy difference between diastereomeric transition states, favoring the formation of the thermodynamically more stable product and thus enhancing selectivity.[7] Conversely, in some cases, an "inversion temperature" exists where selectivity can reverse or disappear.

  • Screen Solvents: The solvent is not merely a medium but an active participant in the transition state. It can influence the conformation of the substrate-auxiliary complex and stabilize or destabilize transition states through polarity and hydrogen bonding effects.[8][9] A solvent screen is often one of the most effective optimization strategies.

  • Check Stoichiometry: Incorrect molar ratios of reactants, catalysts, or additives can dramatically affect the outcome.[4] Ensure precise measurement and addition of all components.

  • Investigate Potential Racemization: The desired product or a key intermediate might be racemizing under the reaction conditions (e.g., due to acidic or basic workup, or prolonged reaction times at elevated temperatures).[4] Analyze the reaction mixture at various time points to determine if the e.e. or d.e. decreases over time.

Below is a visual workflow to guide your troubleshooting process.

G start Low Stereoselectivity (d.e. or e.e.) reagent_purity Verify Purity of All Reagents & Auxiliary start->reagent_purity temp Optimize Temperature (Screen Lower Temps) reagent_purity->temp Purity OK fail Consult Further Literature or Expert reagent_purity->fail Impurities Found solvent Screen Solvents (Polar Aprotic, Nonpolar, etc.) temp->solvent No Improvement success High Selectivity Achieved temp->success Improvement stoichiometry Confirm Stoichiometry (Reactants, Catalyst) solvent->stoichiometry No Improvement solvent->success Improvement racemization Conduct Racemization Study (Time-course Analysis) stoichiometry->racemization No Improvement stoichiometry->success Improvement racemization->success Racemization Minimized racemization->fail No Improvement

Caption: Troubleshooting workflow for low stereoselectivity.

Q2: I'm observing significant formation of side products. How can the choice of protecting group on the auxiliary help?

The functional groups of this compound—the secondary amine, the hydroxyl group, and the carboxylic acid—can all participate in unintended reactions. Protecting these groups selectively is key to directing reactivity.

Causality: The N-benzyl group itself is a protecting group, but the remaining hydroxyl and carboxyl functionalities can be nucleophilic or acidic. For example, in a Mitsunobu reaction, failure to protect the primary amine in a serine-containing dipeptide can lead to a mixture of aziridine and dehydropeptide byproducts instead of the desired β-lactam.[10] The choice of an appropriate protecting group is essential to prevent such pathways.

Strategic Recommendations:

  • Carboxylic Acid: Often, the carboxylic acid is converted to an ester (e.g., methyl or ethyl ester) to prevent it from acting as a nucleophile or an acid. This is a common first step in many synthetic sequences.

  • Hydroxyl Group: The hydroxyl group can be protected as a silyl ether (e.g., TBDMS, TIPS) or a benzyl ether (Bn), depending on the downstream reaction conditions. This prevents it from interfering in reactions targeting the amine or carboxyl group.

  • Amine Group: While the existing N-benzyl group provides some steric bulk and electronic modification, in certain reactions (e.g., those requiring a free amine for cyclization), it may need to be removed and replaced with a more suitable protecting group like Boc or Cbz. In other cases, forming a dibenzyl-protected amine has been shown to be crucial for achieving high yields and stereoselectivity in reactions like β-lactam synthesis.[10]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in asymmetric synthesis?

This molecule serves as a versatile chiral building block. Its utility stems from its predefined stereochemistry and the presence of three distinct functional groups.[1] It is frequently used in several ways:

  • Chiral Auxiliary: It can be temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction.[11][12] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.[11]

  • Chiral Pool Starting Material: As an enantiomerically pure compound, it serves as a starting point for the synthesis of complex target molecules, where its original stereocenter is retained in the final product.[13]

  • Precursor to Chiral Ligands/Catalysts: The functional groups can be modified to synthesize more complex chiral ligands for asymmetric catalysis.

Q2: How do temperature and solvent choice mechanistically influence stereoselectivity?

Temperature: According to the Eyring equation, the ratio of stereoisomeric products is exponentially dependent on the difference in the Gibbs free energy of activation (ΔΔG‡) for the competing transition states and inversely dependent on temperature. Lowering the temperature amplifies the impact of even small differences in activation energy, leading to higher selectivity. However, some reactions exhibit a non-linear relationship, with an "inversion temperature" at which selectivity may disappear or even reverse.

Solvent: Solvents influence stereoselectivity by:

  • Stabilizing Transition States: Polar solvents can stabilize charged intermediates or transition states.

  • Solute-Solvent Clustering: Specific interactions, like hydrogen bonding between the solvent and the reactant complex, can create a more rigid and ordered transition state, enhancing facial selectivity.

  • Influencing Conformation: The solvent can affect the conformational equilibrium of the chiral auxiliary-substrate adduct, favoring a conformation that leads to the desired stereoisomer.[5]

Table 1: General Impact of Solvent and Temperature on Stereoselectivity

ParameterGeneral Effect on SelectivityMechanistic RationaleKey Considerations
Temperature Lowering temperature usually increases selectivity.Magnifies the free energy difference (ΔΔG‡) between competing transition states.Watch for significantly reduced reaction rates; possibility of an inversion temperature.[7]
Solvent Polarity Highly dependent on the reaction mechanism.Can stabilize or destabilize transition states. Aprotic solvents may favor chelation control.An empirical solvent screen is often necessary.[4]
Coordinating Solvents Can either enhance or disrupt selectivity.May coordinate to metal centers, altering the catalyst's chiral environment, or form H-bonds.Ethers (e.g., THF, Et₂O) vs. non-coordinating solvents (e.g., Toluene, CH₂Cl₂).
Q3: Can this compound be used in the synthesis of cyclic compounds?

Yes, its bifunctional nature makes it an excellent precursor for heterocyclic synthesis. For example, derivatives of this compound have been used to synthesize β-lactams, which are core structures in many antibiotics.[10] The stereocenter at the α-carbon can effectively control the stereochemistry of newly formed centers during the cyclization process. For instance, in the synthesis of β-lactam pseudopeptides, the use of a dibenzyl-protected serine derivative under Mitsunobu conditions can provide the desired cyclic products with high yield and stereoselectivity.[10]

Experimental Protocols

Protocol: Diastereoselective Alkylation using a Chiral Auxiliary Derived from this compound

This protocol is a representative example of how the core structure can be used as a chiral auxiliary to introduce a new stereocenter. The first step involves forming an oxazolidinone, a common strategy for activating the carboxyl group and creating a rigid chiral environment.

Step 1: Formation of the N-Acyloxazolidinone

  • Protect the hydroxyl group of this compound (1.0 equiv) as a suitable ether (e.g., TBS ether) to prevent interference.

  • Couple the resulting acid with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 equiv) using a standard peptide coupling reagent like DCC or EDC (1.1 equiv) in an aprotic solvent like dichloromethane (CH₂Cl₂) at 0 °C to room temperature.

  • Purify the resulting N-acyloxazolidinone by column chromatography.

Step 2: Diastereoselective Enolate Formation and Alkylation

  • Dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to -78 °C.

  • Add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv), dropwise to form the sodium enolate. The choice of base and counterion can be critical for selectivity.

  • Stir the solution at -78 °C for 30-60 minutes.

  • Add the electrophile (e.g., benzyl bromide) (1.2 equiv) dropwise and allow the reaction to proceed at -78 °C for several hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified alkylated product in a solvent mixture such as THF/water.

  • Add lithium hydroxide (LiOH) (2.0-3.0 equiv) and hydrogen peroxide (H₂O₂) to cleave the auxiliary.

  • After the reaction is complete, work up the mixture to isolate the chiral carboxylic acid product and the recovered oxazolidinone auxiliary.

  • Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.

Caption: General workflow for an auxiliary-controlled alkylation.

References

  • Unraveling Stereoselectivity: A Comparative Guide to DFT Studies on Transition States of Chiral Amino Alcohol Reactions. (2025). BenchChem.
  • Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. PMC.
  • The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis.
  • This compound | 106910-77-4. Biosynth.
  • Optical resolution by preferential crystallization of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid and its use in synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid. (2002). PubMed.
  • Revealing the mechanism. Regio- and stereo selectivity and solvent effects of [3 + 2] cycloaddition reactions involving N-benzyl fluoronitrone and electron-deficient alkynes. ResearchGate.
  • The Origin of Stereoselectivity in Primary Amino Acid Catalyzed Intermolecular Aldol Reactions. ResearchGate.
  • (R)-2-Benzyl-3-hydroxypropanoic Acid | RUO. Benchchem.
  • Troubleshooting guide for the stereoselective synthesis of 2-Phenylpropylamine. Benchchem.
  • Key Concepts in Stereoselective Synthesis.
  • Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. ACS Omega.
  • Real-time monitoring of reaction stereochemistry through single-molecule observations of chirality-induced spin selectivity. (2023).
  • Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases. Chemical Communications (RSC Publishing).
  • Insights into the mechanism of [3+2] cycloaddition reactions between N-benzyl fluoro nitrone and maleimides, its selectivity and solvent effects. (2024). PubMed.
  • Solvent effects on stereoselectivity: more than just an environment. (2009). RSC Publishing.
  • Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. (2019). PMC - NIH.
  • Racemization in the Use of N -(9-(9-Phenylfluorenyl))Serine-Derived Cyclic Sulfamidates in the Synthesis of δ-Keto α-Amino Carboxylates and Prolines. ResearchGate.
  • This compound, min 97%, 1 gram.
  • (2s)-2-(benzylamino)-3-hydroxypropanoic acid. PubChemLite.
  • Temperature drop triggers chirality twist. (2017). Chemistry World.
  • Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary. ResearchGate.
  • Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary. (2018). ResearchGate.
  • Enantioselective Growth of Chiral Serine‐Induced β‐Ag2Se Crystals from an Organoselenium Compound. ResearchGate.
  • Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.
  • Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. (2024).
  • Chiral auxiliary. Wikipedia.
  • Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase. (2025). PubMed.
  • Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis.
  • Chiral auxiliary. Grokipedia.
  • (PDF) Insights into the mechanism of [3+2] cycloaddition reactions between N‐benzyl fluoro nitrone and maleimides, its selectivity and solvent effects. ResearchGate.
  • Assymetric Induction. MSU chemistry.
  • Advanced Chiral Auxiliary Synthesis. BOC Sciences.
  • (2R)-2-amino-3-hydroxypropanoic acid. PubChem - NIH.
  • Synthesis, Helical Conformation, and Infrared Emissivity Property Study of Optically Active Substituted Polyacetylenes Derived from Serine. ResearchGate.

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Preventing racemization of (R)-2-(Benzylamino)-3-hydroxypropanoic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists and researchers working with (R)-2-(Benzylamino)-3-hydroxypropanoic acid. My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I'm here to provide you with in-depth technical guidance to help you navigate the challenges of maintaining the stereochemical integrity of this valuable chiral building block during your synthetic endeavors.

The racemization of chiral amino acids is a persistent challenge in synthetic chemistry, particularly in the development of pharmaceuticals where enantiomeric purity is paramount. This guide is designed to be a practical resource, offering not only troubleshooting solutions but also a foundational understanding of the mechanisms at play.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter that could lead to the racemization of this compound.

Issue 1: Significant Racemization Detected After Peptide Coupling Reaction

You've just completed a peptide coupling reaction and your chiral HPLC analysis shows a significant amount of the undesired (S)-enantiomer.

Root Cause Analysis:

The most common cause of racemization during peptide coupling is the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[1] The α-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemistry. The incoming amine can then attack from either face of the planar ring, resulting in a mixture of enantiomers.[1][2]

Solutions:

  • Optimize Your Coupling Reagent and Additives:

    • Carbodiimides (e.g., DCC, EDC): While widely used, these reagents can promote racemization.[2][3] To mitigate this, always use them in combination with racemization-suppressing additives.[3][4]

      • HOBt (1-Hydroxybenzotriazole): A classic and effective additive that forms a less reactive OBt ester, minimizing racemization.[4][5][6]

      • HOAt (1-Hydroxy-7-azabenzotriazole): Often superior to HOBt in suppressing racemization due to the participation of the pyridine nitrogen.[5][7]

      • Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt.[4][7][8]

    • Uronium/Phosphonium Reagents (e.g., HBTU, HATU, PyBOP): These reagents are generally more efficient and can lead to less racemization than carbodiimides, especially when used correctly.[6][9] HATU is often considered a superior reagent for minimizing racemization, particularly for sterically hindered couplings.[1]

  • Control the Basicity of the Reaction:

    • The choice and amount of base are critical. Highly basic conditions facilitate the abstraction of the α-proton from the oxazolone intermediate.

    • Use a Weaker, Sterically Hindered Base: N-methylmorpholine (NMM) (pKa 7.38) or 2,4,6-collidine (TMP) (pKa 7.43) are generally preferred over the more basic N,N-diisopropylethylamine (DIEA) (pKa 10.1).[7]

    • Stoichiometry: Use the minimum amount of base necessary to neutralize any acid present and facilitate the reaction.

  • Manage Reaction Temperature and Time:

    • Low Temperatures: Perform couplings at 0 °C or even lower to reduce the rate of both the desired reaction and the competing racemization.[4]

    • Minimize Pre-activation Time: Do not allow the activated amino acid to sit for extended periods before adding the amine component. This prolonged activation time increases the opportunity for oxazolone formation and subsequent racemization.[1][9]

Issue 2: Racemization During N-Protecting Group Manipulation

You observe racemization after either the introduction or removal of an N-protecting group.

Root Cause Analysis:

Certain protecting group strategies can inadvertently promote racemization. For instance, the use of strongly basic conditions for deprotection (e.g., piperidine for Fmoc removal) or the nature of the protecting group itself can influence the acidity of the α-proton.[10][11]

Solutions:

  • Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy:

    • While the mild basic conditions for Fmoc removal are generally safe, prolonged exposure or the use of stronger bases like DBU can increase the risk of racemization, especially for sensitive amino acids.[5]

    • Ensure complete removal of the deprotection reagent (e.g., piperidine) before proceeding to the coupling step.[1]

  • Boc (tert-Butoxycarbonyl) Strategy:

    • Deprotection is achieved with strong acids like TFA, which generally does not cause racemization at the α-carbon. However, side reactions can occur.

    • The choice of coupling conditions following Boc deprotection is crucial, as outlined in Issue 1. The use of in situ neutralization protocols can be beneficial.[5]

  • Alternative Protecting Groups:

    • For particularly sensitive syntheses, consider novel protecting groups designed to suppress racemization. For example, the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group is a thiol-labile protecting group that has been shown to significantly reduce α-carbon racemization compared to conventional methods.[10][12][13]

Frequently Asked Questions (FAQs)

Q1: Which amino acids are most susceptible to racemization?

A1: While any amino acid can racemize under harsh conditions, some are particularly prone to it. Histidine (His) and Cysteine (Cys) are notoriously susceptible.[1][5] The imidazole ring of histidine can act as an internal base, catalyzing racemization.[2][14] Serine (Ser) is also known to be more susceptible than many other amino acids.[1][10]

Q2: How does the solvent affect racemization?

A2: The polarity of the solvent can influence the rate of racemization. Polar aprotic solvents like DMF, while common for their excellent solvating properties, can sometimes favor racemization.[1][15] If your starting material is soluble, consider less polar solvents or a mixture, such as CH2Cl2/DMF, which may help reduce the rate of racemization.[1]

Q3: Can protecting the side chain of this compound help prevent racemization?

A3: For this compound, the key chiral center is the α-carbon. While side-chain protection is critical for many amino acids (like the imidazole nitrogen of histidine or the sulfhydryl group of cysteine) to prevent side reactions and reduce racemization, the primary concern for this molecule during peptide coupling is the activation of the carboxyl group leading to oxazolone formation.[5][9][16] Therefore, focusing on the coupling conditions (reagents, base, temperature) is the most direct way to prevent racemization.

Q4: How can I accurately determine the enantiomeric excess of my product?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining enantiomeric excess (ee).[17][18][19] This technique uses a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times.[17] Other methods include chiral Gas Chromatography (GC) for volatile derivatives and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.[17][18]

Experimental Protocols

Protocol 1: Low-Racemization Peptide Coupling using DIC/Oxyma

This protocol is a robust method for minimizing racemization during the coupling of this compound.

Materials:

  • N-protected this compound

  • Amine component (as a free base or hydrochloride salt)

  • Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • DIC (N,N'-Diisopropylcarbodiimide)

  • NMM (N-methylmorpholine) (if using an amine salt)

  • Anhydrous DMF or a DCM/DMF mixture

Procedure:

  • In a clean, dry, nitrogen-flushed reaction vessel, dissolve the N-protected this compound (1.0 eq.) and Oxyma (1.1 eq.) in the chosen anhydrous solvent.

  • If your amine component is a hydrochloride salt, add NMM (1.1 eq.) to the mixture.

  • Cool the solution to 0 °C in an ice bath.

  • Add the amine component (1.0 eq.) to the cooled solution.

  • Add DIC (1.1 eq.) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates completion.

  • Upon completion, filter off the diisopropylurea byproduct.

  • Proceed with your standard aqueous workup and purification protocol.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess Determination

This is a general guideline. The specific column, mobile phase, and conditions will need to be optimized for your particular compound.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Your purified peptide product

  • A racemic standard of your peptide product (if available)

Procedure:

  • Method Development (if a method is not established):

    • Prepare a solution of the racemic standard.

    • Start with a common mobile phase composition, such as 90:10 hexane:isopropanol, at a flow rate of 1.0 mL/min.

    • Inject the racemic standard and monitor the chromatogram.

    • Adjust the mobile phase composition (e.g., increase or decrease the percentage of the alcohol modifier) to achieve baseline separation of the two enantiomeric peaks.

  • Sample Analysis:

    • Prepare a dilute solution of your purified product in the mobile phase.

    • Inject the sample onto the chiral column using the optimized method.

    • Integrate the peak areas for both the (R)- and (S)-enantiomers.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

Visual Diagrams

Racemization_Mechanism AminoAcid N-Protected (R)-Amino Acid Activated Activated Intermediate (O-Acylisourea) AminoAcid->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar, Achiral) Activated->Oxazolone Cyclization R_Product (R)-Peptide Activated->R_Product + Amine (Desired Path) Enolate Enolate Intermediate Oxazolone->Enolate S_Product (S)-Peptide Enolate->S_Product + Amine Enolate->R_Product + Amine

Caption: Primary Mechanism of Racemization via Oxazolone Formation.

Troubleshooting_Workflow Start Racemization Detected? Coupling Review Coupling Conditions Start->Coupling Base Review Base Selection Start->Base Temp Review Reaction Temp/Time Start->Temp Reagent Use Additives (Oxyma, HOAt) or switch to HATU/HCTU Coupling->Reagent Base_Choice Use Weaker/Hindered Base (NMM, Collidine) Base->Base_Choice Temp_Control Couple at 0°C Minimize Pre-activation Temp->Temp_Control End Re-analyze Enantiomeric Purity Reagent->End Base_Choice->End Temp_Control->End

Caption: Decision Workflow for Minimizing Racemization.

Summary of Key Parameters for Racemization Control

FactorRecommendation for Low RacemizationRationale
Coupling Reagent Use Uronium/Phosphonium reagents (HATU, HCTU) or Carbodiimides (DIC, EDC) with additives.Additives like Oxyma or HOAt form active esters that are less prone to cyclization into oxazolones compared to O-acylisourea intermediates.[3][5][7]
Additive Oxyma or HOAtHighly effective at suppressing racemization by intercepting the activated intermediate.[4][5][7]
Base Weak, sterically hindered bases (NMM, 2,4,6-collidine)Less basic conditions disfavor the deprotonation of the oxazolone intermediate, which is the key step in racemization.[7]
Temperature 0 °C or lowerReduces the rate of oxazolone formation and subsequent enolization.[4]
Solvent Less polar solvents (e.g., DCM) or mixtures (DCM/DMF) if solubility permitsMay reduce the rate of racemization compared to highly polar aprotic solvents like pure DMF.[1][15]
Pre-activation Time Minimize; add amine component as soon as possible after activationReduces the time the highly reactive, racemization-prone activated intermediate exists in solution.[1][9]

We trust this guide will serve as a valuable resource in your laboratory. Should you have further questions or require more specific application support, please do not hesitate to reach out.

References

  • Wikipedia. Peptide synthesis. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Hibino, H., Miki, Y., & Nishiuchi, Y. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(1), 30-35. [Link]

  • Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5275. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Li, J., & Li, B. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • You, L., Berman, J. S., & Anslyn, E. V. (2006). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. Journal of the American Chemical Society, 128(32), 10362–10363. [Link]

  • Kuroda, H., et al. (1982). Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. Journal of Biochemistry, 92(1), 241-247. [Link]

  • Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed, 14(1), 5275. [Link]

  • Sánchez, M. J., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 837-843. [Link]

  • ResearchGate. Effect of coupling reagent on α-C racemization of His, Cys, and Ser.... [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Tiritiris, I., & Tomas, M. (2013). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Molecules, 18(7), 8436-8448. [Link]

  • ResearchGate. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Ito, Y., et al. (2022). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. RSC Advances, 12(1), 1-8. [Link]

  • AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Technical Support Center: N-Benzyl Group Deprotection of (R)-2-(Benzylamino)-3-hydroxypropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the critical process of removing the N-benzyl (Bn) protecting group from (R)-2-(benzylamino)-3-hydroxypropanoic acid and its derivatives. The presence of both a secondary amine and a secondary alcohol necessitates careful selection of deprotection strategies to ensure high yield and purity.

Frequently Asked Questions & Method Selection

This section addresses the most common questions encountered during experimental design and execution.

Q1: What are the primary methods for N-debenzylation, and how do I select the best one for my specific derivative?

Choosing the correct debenzylation method is critical and depends entirely on the other functional groups present in your molecule. The three main strategies are Catalytic Hydrogenolysis, Dissolving Metal Reduction, and Oxidative Cleavage.

  • Catalytic Hydrogenolysis: This is the most common and often cleanest method, involving the cleavage of the C-N bond with hydrogen.[1] It can be performed using hydrogen gas (H₂) or through Catalytic Transfer Hydrogenation (CTH) with a hydrogen donor like ammonium formate.[2][3] It is generally mild and produces toluene as the primary byproduct.[1]

  • Dissolving Metal Reduction (Birch Reduction): This method uses an alkali metal, typically sodium, in liquid ammonia.[4] It is a powerful reducing system effective for substrates that are resistant to hydrogenolysis but can also reduce other functional groups, such as aromatic rings.[5][6]

  • Oxidative Cleavage: This approach uses oxidizing agents like Ceric Ammonium Nitrate (CAN) or 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ).[7] It offers an alternative for molecules that are sensitive to reductive conditions (e.g., containing double bonds or other reducible groups).[8]

Use the following decision tree to guide your selection:

start Start: Select Debenzylation Method for This compound derivative q1 Does the molecule contain functional groups sensitive to reduction? (e.g., alkenes, alkynes, nitro groups, other benzyl ethers) start->q1 q2 Is the substrate resistant to catalytic hydrogenation or does it contain sulfur? q1->q2  No   method1 Consider Oxidative Cleavage (e.g., CAN, DDQ) q1->method1  Yes   method2 Use Catalytic Hydrogenolysis (Pd/C with H₂ or Transfer Hydrogenation) q2->method2  No   method3 Consider Dissolving Metal Reduction (Na/NH₃) q2->method3  Yes  

Figure 1: Decision tree for selecting an N-debenzylation method.
Q2: My catalytic hydrogenation reaction is extremely slow or has completely stalled. What are the likely causes and solutions?

This is the most common troubleshooting scenario. Stalled hydrogenolysis reactions are frequently due to catalyst deactivation or suboptimal reaction conditions.[9]

Potential Cause Explanation & Causality Recommended Solution(s)
Product Inhibition / Catalyst Poisoning The product, a primary or secondary amine, is basic and can coordinate strongly to the palladium catalyst surface. This blocks active sites and prevents further reaction.[10][11]Add a mild acid: Introduce 1-2 equivalents of a weak acid like acetic acid. This protonates the product amine, forming a salt that does not bind to the catalyst, thereby preserving its activity.[12]
Poor Catalyst Quality or Activity Palladium on carbon (Pd/C) can lose activity if handled improperly (prolonged exposure to air) or if it's from an old batch. Pyrophoric catalysts, if not handled under an inert atmosphere, can be partially oxidized.Use fresh catalyst: If in doubt, use a new bottle of catalyst. For robust reactions, Pearlman's catalyst (Pd(OH)₂/C) can be more effective, especially for stubborn debenzylations.[13]
Insufficient Hydrogen Source For H₂ gas: The system may have a leak, or the pressure is too low for a difficult substrate. Mass transfer can be limited if stirring is inadequate.[10] For CTH: The hydrogen donor (e.g., ammonium formate) may have degraded or been added in insufficient quantity.[14]For H₂ gas: Ensure the system is sealed. Use a hydrogen balloon or a Parr hydrogenator for higher pressure. Increase the stirring rate to maximize gas-liquid-solid mixing. For CTH: Use fresh ammonium formate (5-10 equivalents per benzyl group) and ensure the reaction is heated to reflux to facilitate decomposition into H₂.[9]
Impure Substrate Starting materials containing sulfur compounds (e.g., from upstream thiol reagents) or other heavy metals are potent catalyst poisons.Purify the starting material thoroughly via chromatography or recrystallization before attempting the hydrogenation.[10]
Inappropriate Solvent The choice of solvent affects substrate solubility and hydrogen availability.Protic solvents like methanol or ethanol are standard and generally effective.[15] For substrates with poor solubility, THF or ethyl acetate can be used, sometimes with co-solvents.
Q3: I'm observing unexpected side products. What are they and how can I prevent them?

Side reactions are often mechanism-dependent. Identifying them is key to refining your protocol.

  • During Catalytic Hydrogenation:

    • Over-reduction: Under harsh conditions (high pressure, high temperature, prolonged reaction time), aromatic rings can be reduced to cyclohexanes.[10] To avoid this, monitor the reaction closely by TLC/LC-MS and stop it once the starting material is consumed. Use milder conditions where possible.

    • Hydrogenolysis of other groups: O-benzyl ethers, Cbz groups, and some halogen substituents can also be cleaved.[16] If chemoselectivity is required, consider a different method or a more selective catalyst.

  • During Dissolving Metal Reduction:

    • Birch Reduction: The primary side reaction is the partial reduction of aromatic rings to 1,4-dienes.[5] This is often unavoidable with this method.

    • Cleavage of tert-butyloxycarbonyl (Boc) groups: The strongly basic and reductive conditions can cleave Boc protecting groups.[6]

  • During Oxidative Cleavage:

    • Oxidation of the alcohol: The secondary hydroxyl group in your molecule is susceptible to oxidation to a ketone, especially with excess oxidant or harsh conditions.[17] Carefully control the stoichiometry of the oxidizing agent.

    • Reaction with other functional groups: Electron-rich aromatic rings or other sensitive moieties can be oxidized.

In-Depth Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Catalytic Hydrogenolysis (H₂ Gas)

This protocol is a standard method for clean debenzylation when the substrate is compatible with reductive conditions.[1]

  • Reaction Setup: To a solution of the N-benzyl protected substrate (1.0 mmol) in methanol (15 mL) in a round-bottom flask, add 10% Palladium on Carbon (Pd/C, 50% wet, ~20 mol% Pd). Note: The wet catalyst is safer to handle as dry Pd/C is pyrophoric.

  • Acid Additive (Optional but Recommended): Add glacial acetic acid (1.5 mmol, 1.5 eq). This prevents catalyst poisoning by the product amine.[12]

  • Hydrogen Atmosphere: Seal the flask with a septum. Purge the flask by evacuating it under vacuum and refilling it with hydrogen gas from a balloon. Repeat this process 3-5 times.

  • Reaction: Stir the suspension vigorously at room temperature under a positive pressure of hydrogen (balloon).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 4-24 hours).

  • Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry completely, as it can be pyrophoric. Quench the catalyst on the Celite pad with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further by chromatography or recrystallization if necessary.

cluster_setup Setup cluster_reaction Reaction cluster_workup Workup & Isolation a Dissolve Substrate in MeOH b Add Pd/C Catalyst a->b c Add Acetic Acid (Optional) b->c d Purge with H₂ (3-5x) c->d e Stir Vigorously under H₂ Balloon d->e f Monitor by TLC/LC-MS e->f g Filter through Celite® f->g h Concentrate Filtrate g->h i Purify Product h->i

Figure 2: General workflow for catalytic hydrogenation.
Protocol 2: Catalytic Transfer Hydrogenation (CTH)

CTH is a safer and more convenient alternative to using hydrogen gas, as it avoids the need for pressurized gas equipment.[14]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the N-benzyl protected substrate (1.0 mmol) and 10% Pd/C (50% wet, ~20 mol% Pd) in methanol (15 mL).

  • Hydrogen Donor Addition: To the vigorously stirred suspension, add ammonium formate (5.0 mmol, 5.0 eq) in one portion.[9][18]

  • Reaction: Heat the mixture to reflux (typically 65°C for methanol).

  • Monitoring: Monitor the reaction by TLC or LC-MS. CTH is often faster than hydrogenation with H₂ gas at atmospheric pressure, with reactions often completing in 1-6 hours.

  • Workup and Isolation: Follow steps 6 and 7 from Protocol 1.

Protocol 3: Dissolving Metal Reduction (Na/NH₃)

This powerful method is reserved for substrates that are resistant to hydrogenolysis. It requires specialized equipment and handling procedures.[4]

  • Setup: In a three-neck flask fitted with a dry ice condenser and an ammonia inlet, condense anhydrous ammonia gas (~20 mL per mmol of substrate) at -78°C (acetone/dry ice bath).

  • Dissolution: Add the substrate (1.0 mmol) dissolved in a minimal amount of dry THF to the liquid ammonia.

  • Sodium Addition: Add small, freshly cut pieces of sodium metal portion-wise until a persistent deep blue color is observed, indicating a slight excess of solvated electrons.

  • Reaction: Stir the blue solution at -78°C for 1-2 hours or until TLC indicates completion.

  • Quenching: Carefully quench the excess sodium by the slow, portion-wise addition of solid ammonium chloride until the blue color disappears.

  • Workup: Remove the cold bath and allow the ammonia to evaporate overnight in a fume hood. To the remaining residue, add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Method Comparison Summary

FeatureCatalytic Hydrogenolysis (Pd/C, H₂)Catalytic Transfer Hydrogenation (Pd/C, HCOONH₄)Dissolving Metal (Na/NH₃)Oxidative Cleavage (CAN/DDQ)
Advantages Clean, high-yielding, common byproducts (toluene).[1]No H₂ gas required, rapid, simple setup.[14]Very powerful, effective for resistant substrates.Tolerates reducible groups (alkenes, etc.), orthogonal to hydrogenolysis.[7]
Disadvantages Requires H₂ gas handling, catalyst poisoning is common.[10]Can require heat, hydrogen donor can complicate purification.Reduces aromatic rings, harsh conditions (-78°C), requires special handling.[5]Stoichiometric oxidant needed, can oxidize other functional groups (e.g., alcohols).[17][19]
Chemoselectivity Can cleave O-Bn, Cbz, some halogens.Similar to H₂ gas method.Less selective, reduces many functional groups.Can be selective for N-Bn over O-Bn, especially with electron-rich benzyl groups.[8]
Ideal For... General-purpose debenzylation of non-complex substrates.Lab-scale synthesis where H₂ gas is inconvenient.Sterically hindered or electron-deficient N-benzyl groups.Substrates with groups sensitive to reduction.

References

Sources

Technical Support Center: Overcoming Solubility Challenges with (R)-2-(Benzylamino)-3-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-2-(Benzylamino)-3-hydroxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in organic solvents. As a zwitterionic molecule, its solubility behavior can be complex and counterintuitive. This resource provides in-depth, troubleshooting-focused guidance to help you achieve successful dissolution for your experiments.

Understanding the Challenge: The Zwitterionic Nature of this compound

This compound possesses both an acidic carboxylic acid group and a basic secondary amine group. In its solid state and at its isoelectric point (pI) in solution, the molecule exists as a zwitterion, with a positive charge on the ammonium group and a negative charge on the carboxylate group. This dual-charge nature leads to strong intermolecular electrostatic interactions, creating a crystal lattice structure that is difficult for many organic solvents to disrupt, resulting in poor solubility.

The key to solubilizing this compound is to modulate its ionization state, thereby minimizing its zwitterionic character and promoting interactions with the solvent.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Question 1: Why is my this compound not dissolving in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?

Answer:

The poor solubility of this compound in non-polar or moderately polar aprotic solvents like DCM and THF is expected due to its highly polar, zwitterionic nature. These solvents are ineffective at solvating the charged carboxylate and ammonium groups, and thus cannot overcome the strong intermolecular forces within the compound's crystal lattice.

Troubleshooting Steps:

  • Introduce a Polar, Protic Co-solvent: The addition of a small amount of a polar, protic co-solvent can significantly enhance solubility. Methanol is an excellent first choice due to its ability to hydrogen bond with and solvate the charged groups of the molecule.

  • Solvent System Screening: If methanol is not suitable for your reaction, consider other polar solvents. A systematic screening approach is recommended.

Solvent SystemPolarity IndexRationale for UseExpected Outcome
Dichloromethane (DCM)3.1Common solvent for organic synthesis.Poor solubility alone.
Tetrahydrofuran (THF)4.0Aprotic, moderately polar ether.Poor solubility alone.
Acetonitrile (MeCN)5.8Polar aprotic solvent.Limited solubility.
Methanol (MeOH)5.1Polar protic solvent, excellent H-bond donor/acceptor.Good potential for improved solubility.
Dimethylformamide (DMF)6.4Highly polar aprotic solvent.Good potential for improved solubility.
Dimethyl Sulfoxide (DMSO)7.2Highly polar aprotic solvent.High likelihood of successful dissolution.
Question 2: I've tried adding methanol as a co-solvent, but the solubility is still too low for my needs. What is the next step?

Answer:

If co-solvents alone are insufficient, the most effective strategy is to adjust the pH of the solution to shift the equilibrium away from the zwitterionic form. By either protonating the carboxylate group (acidic conditions) or deprotonating the ammonium group (basic conditions), you create a charged species that is significantly more soluble in polar organic solvents.

Visualizing the Effect of pH on Ionization State:

G cluster_acidic Acidic Conditions (pH < pI) cluster_neutral At Isoelectric Point (pH = pI) cluster_basic Basic Conditions (pH > pI) Cation Cationic Form (Soluble) Zwitterion Zwitterion (Poorly Soluble) Cation->Zwitterion + OH- Zwitterion->Cation + H+ Anion Anionic Form (Soluble) Zwitterion->Anion + OH- Anion->Zwitterion + H+

Caption: Effect of pH on the ionization state of this compound.

Troubleshooting Protocol: pH Adjustment for Enhanced Solubility

A. Acidic Conditions (Formation of the Hydrochloride Salt):

This approach protonates the carboxylate group, resulting in a positively charged species (a hydrochloride salt if HCl is used) that is often more soluble in organic solvents.

Step-by-Step Protocol:

  • Suspend the Compound: Suspend the this compound in your desired organic solvent (e.g., Methanol, Isopropanol, or a mixture).

  • Prepare Acidic Solution: Prepare a solution of anhydrous HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or dioxane).

  • Slow Addition: While stirring the suspension, slowly add the HCl solution dropwise.

  • Observe Dissolution: Continue the addition until the solid completely dissolves. The formation of the hydrochloride salt should be accompanied by a significant increase in solubility.

  • Caution: Use only a slight excess of acid to avoid potential side reactions.

B. Basic Conditions (Formation of a Salt with a Base):

This approach deprotonates the ammonium group, creating a negatively charged species that can form a salt with a suitable cation, enhancing solubility.

Step-by-Step Protocol:

  • Suspend the Compound: Suspend the this compound in your chosen solvent.

  • Select a Base: Choose an appropriate organic or inorganic base. For many applications, a non-nucleophilic organic base is preferred.

    • Organic Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA).

    • Inorganic Bases: Sodium hydroxide (NaOH), Potassium hydroxide (KOH) (use as a dilute solution in methanol if possible).

  • Stoichiometric Addition: Add one equivalent of the base to the suspension while stirring.

  • Monitor Dissolution: The formation of the corresponding salt should lead to dissolution. Gentle warming may be required.

Question 3: Are there other additives I can use to improve solubility without drastically changing the pH?

Answer:

Yes, in some cases, the formation of salts with different counter-ions or the use of specific solubilizing agents can be effective. This is particularly relevant in formulation science.

1. Salt Formation with Divalent Cations:

Studies have shown that salts of divalent cations, such as calcium or magnesium, can increase the solubility of amino acids in aqueous and mixed-solvent systems.[1] The mechanism involves complex interactions between the salt ions and the charged groups of the amino acid.

Experimental Approach:

  • Investigate the addition of salts like Calcium Chloride (CaCl₂) or Magnesium Chloride (MgCl₂) to a suspension of your compound in a polar solvent system.

  • Start with low concentrations and incrementally increase the amount while monitoring for dissolution.

2. Co-amorphous Formulations:

For drug development applications, forming a co-amorphous system with another amino acid can enhance solubility.[2] This involves lyophilizing a solution of your compound with a suitable amino acid (e.g., tryptophan), which disrupts the crystal lattice and can lead to a significant increase in solubility.

Summary of Troubleshooting Strategies

G Start Poor Solubility Observed CoSolvent Add Polar Protic Co-solvent (e.g., Methanol) Start->CoSolvent pH_Adjust pH Adjustment CoSolvent->pH_Adjust Still Insoluble Additives Use Solubility Enhancing Additives CoSolvent->Additives pH change not desired Acid Acidify (e.g., with HCl) Form Cationic Salt pH_Adjust->Acid Base Basify (e.g., with TEA) Form Anionic Salt pH_Adjust->Base Success Compound Solubilized Acid->Success Base->Success Divalent_Salts Divalent Cation Salts (e.g., CaCl2) Additives->Divalent_Salts Co_Amorphous Co-Amorphous Formulation (with another amino acid) Additives->Co_Amorphous Divalent_Salts->Success Co_Amorphous->Success

Caption: Troubleshooting workflow for solubilizing this compound.

Concluding Remarks

Overcoming the poor solubility of this compound in organic solvents is a common challenge that can be systematically addressed. By understanding the zwitterionic nature of the compound and employing strategies to modulate its ionization state, researchers can achieve the desired solubility for their experimental needs. Always consider the compatibility of any additives (acids, bases, salts) with your downstream applications.

References

  • Tseng, H.-C., Lee, C.-Y., Weng, W.-L., & Shiah, I-M. (2009). Solubilities of amino acids in water at various pH values under 298.15 K. Fluid Phase Equilibria, 285(1), 90-95. [Link]

  • Ferreira, O., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data, 67(6), 1530-1539. [Link]

  • Luo, Y., et al. (2018). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids to Improve Solubility and Enable Parenteral Delivery. Molecular Pharmaceutics, 15(1), 254-264. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • Wikipedia. (n.d.). Co-solvent. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Khan Academy. (n.d.). Isoelectric point and zwitterions. [Link]

  • Kozlowski, L. P. (2021). IPC 2.0: prediction of isoelectric point and pKa dissociation constants. Nucleic Acids Research, 49(W1), W285-W292. [Link]

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Technical Support Center: (R)-2-(Benzylamino)-3-hydroxypropanoic Acid - Impurity Profiling and Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (R)-2-(Benzylamino)-3-hydroxypropanoic acid (also known as N-Benzyl-D-Serine), a critical chiral building block in pharmaceutical synthesis.[1] This guide is designed for researchers, scientists, and drug development professionals to proactively identify and troubleshoot common purity-related issues. The quality of starting materials like N-Benzyl-D-Serine is paramount, as impurities can directly impact the efficacy, safety, and impurity profile of the final active pharmaceutical ingredient (API).[2][3][4]

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial-grade this compound?

The impurities in a given lot of this compound can be broadly categorized into three groups: synthesis-related impurities, degradation products, and enantiomeric impurities.

Impurity Category Specific Examples Typical Origin
Synthesis-Related Unreacted D-Serine, Benzaldehyde, Benzylamine, Dibenzylamine, Over-alkylation productsIncomplete reaction or side reactions during the synthesis process, which often involves reacting D-serine with benzylamine.[5]
Degradation Products Oxidized species, products of decarboxylationExposure to heat, light, oxygen, or incompatible storage conditions.[6]
Enantiomeric Impurity (S)-2-(Benzylamino)-3-hydroxypropanoic acidUse of non-enantiopure D-serine as a starting material or racemization during synthesis or processing.[7][8]
Q2: How do these impurities originate?

Understanding the origin of impurities is key to controlling them. The synthetic route is the primary source of most process-related impurities. For example, the synthesis of Lacosamide, an anticonvulsant drug, can start from D-serine, which is reacted with benzylamine.[5] Incomplete reactions can leave residual D-serine, while side reactions or impurities in the benzylamine itself can lead to other contaminants.

Diagram: Origins of Common Impurities This diagram illustrates the potential pathways for impurity formation during a typical synthesis.

cluster_0 Starting Materials cluster_1 Synthesis Process cluster_2 Product & Impurities DS D-Serine Reaction Reductive Amination DS->Reaction Incomplete Reaction Imp_S (S)-Enantiomer DS->Imp_S If starting material is not pure Imp_Unreacted Unreacted D-Serine DS->Imp_Unreacted BA Benzylamine BA->Reaction Imp_Side Side-Products (e.g., Dibenzylamine) BA->Imp_Side Product (R)-2-(Benzylamino)-3- hydroxypropanoic acid Reaction->Product Reaction->Imp_Unreacted Leads to Reaction->Imp_Side Side Reactions G start Unexpected Peak Observed in RP-HPLC check_method Is the method known to be stable? start->check_method check_method->start No, re-validate lcms Analyze by LC-MS to get Mass Data check_method->lcms Yes compare_mass Compare Mass to Potential Impurities lcms->compare_mass force_degrade Perform Forced Degradation Study compare_mass->force_degrade No Match identified Impurity Identified compare_mass->identified Mass Matches spike Spike Sample with Known Standards force_degrade->spike Hypothesis Formed spike->identified Peak Co-elutes not_identified Further Structural Elucidation (e.g., NMR) spike->not_identified No Co-elution

Caption: A logical workflow for identifying unknown analytical peaks.

Explanation of Workflow:

  • LC-MS Analysis: The first step is to obtain mass data for the unknown peak. This is the most powerful initial tool for identification.

  • Compare Mass: Compare the molecular weight of the unknown peak to the masses of potential impurities listed in the table above (e.g., D-Serine, Dibenzylamine).

  • Forced Degradation: If no obvious match is found, the impurity might be a degradation product. Subject a sample of pure material to stress conditions (heat, acid, base, light, oxidation) and see if the unknown peak increases in size. This can provide clues about its nature.

  • Spike Study: If you have a hypothesis, obtain a standard of the suspected impurity and "spike" it into your sample. If your hypothesis is correct, the peak area of the unknown will increase, and no new peak will appear.

Problem 3: My final chiral product has poor enantiomeric excess (ee). How can I check the chiral purity of my starting material?

Poor enantiomeric excess in a product often points back to the chiral purity of the starting materials. You cannot assume the stated enantiomeric purity is accurate for your specific lot.

Solution: You must use a chiral HPLC method to resolve the (R) and (S) enantiomers of 2-(Benzylamino)-3-hydroxypropanoic acid.

  • Chiral Stationary Phases (CSPs): Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often effective for separating enantiomers of amino acid derivatives. [9][10]* Mobile Phase: Normal-phase eluents, such as hexane/ethanol or hexane/isopropanol, are commonly used. [9][11]For acidic compounds like this one, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) is often necessary to achieve good peak shape and resolution. [11]

Analytical Protocols
Protocol 1: RP-HPLC Method for Achiral Purity Assessment

This method is designed to separate the main component from most process-related impurities and degradation products.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the carboxylic acid and amine functionalities.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient 5% B to 95% B over 20 minutesA broad gradient ensures elution of both polar (e.g., D-Serine) and less polar (e.g., Dibenzylamine) impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 210 nm and 254 nm210 nm provides a general response for the peptide bond and carboxyl group. 254 nm is specific for the aromatic benzyl group.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity Determination

This method is designed to separate the (R)- and (S)-enantiomers.

Parameter Condition Rationale
Column Polysaccharide-based CSP (e.g., Chiralpak® AD-H, 4.6 x 250 mm, 5 µm)These columns are well-established for their ability to resolve a wide range of enantiomers, including amino acid derivatives. [10]
Mobile Phase n-Hexane / Ethanol / TFA (85:15:0.1, v/v/v)A typical normal-phase system. The ethanol percentage is a critical parameter for adjusting retention and resolution and may require optimization. [9][11]
Flow Rate 1.0 mL/minStandard for this column dimension.
Detection UV at 254 nmThe benzyl group provides a strong chromophore for sensitive detection.
Column Temp. 25 °CChiral separations can be sensitive to temperature; maintaining a constant temperature is crucial for reproducibility. [9]
References
  • Veeprho. (2024, February 28). The Role of Impurity Profiling in Therapeutic Peptides. [Link]

  • BioPharm International. (2021, November 2). Control Strategies for Synthetic Therapeutic Peptide APIs Part II: Raw Material Considerations. [Link]

  • DLRC Group. (2023, December 20). Synthetic Peptides: Understanding The New CMC Guidelines. [Link]

  • PubMed. (2013, January). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. [Link]

  • Stellarsmart. This compound, min 97%, 1 gram. [Link]

  • LCGC International. (2003, October 1). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. [Link]

  • Google Patents. Process for the preparation of novel intermediate and novel process for the preparation of (2R)-2-acetamido-N-benzyl-3-methoxypropanamide.
  • Phenomenex. Chiral HPLC Separations. [Link]

  • Cenmed. This compound. [Link]

  • MDPI. (2024, May 29). Differential Effects of O-Benzyl-Serine on Sulfur Metabolism, Photosynthesis, and Growth in Two Species of Weeds. [Link]

  • Medium. (2024, May 15). The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. [Link]

  • Google Patents.
  • PubChem. N-benzyl-d-serine methyl ester hydrochloride. [Link]

  • Crysdot LLC. This compound. [Link]

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Technical Support Center: Catalyst Selection for the Synthesis of (R)-2-(Benzylamino)-3-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (R)-2-(benzylamino)-3-hydroxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for this challenging yet crucial synthesis. As a vital chiral building block, the efficient and stereoselective synthesis of this compound is of significant interest.

This document will navigate you through the complexities of catalyst selection, reaction optimization, and common pitfalls, ensuring a higher success rate in your synthetic endeavors.

Section 1: Understanding the Synthetic Challenge

This compound possesses two adjacent stereocenters, making its stereocontrolled synthesis a primary challenge. The goal is to achieve high diastereo- and enantioselectivity, favoring the desired (R,S) or (R,R) diastereomer, depending on the synthetic route. The presence of multiple functional groups—a secondary amine, a carboxylic acid, and a hydroxyl group—necessitates careful selection of catalysts and protecting group strategies to avoid side reactions.

Core Synthetic Strategies

Several catalytic asymmetric methods have been developed for the synthesis of β-hydroxy-α-amino acids.[1] The most prominent approaches include:

  • Asymmetric Aldol Reactions: This is a highly effective method for creating the 1,2-aminoalcohol functionality and establishing two adjacent stereocenters in a single step.[2] Glycine Schiff bases are often used as stable and effective substrates in these reactions.[3]

  • Asymmetric Aminohydroxylation (AA): The Sharpless Asymmetric Aminohydroxylation allows for the direct, regio- and syn-selective synthesis of 1,2-amino alcohols from alkenes using an osmium catalyst and a chiral ligand.[4]

  • Chemoenzymatic and Biocatalytic Methods: Leveraging the high selectivity of enzymes, biocatalytic approaches offer a green and efficient alternative for producing chiral amino acids.[5]

Section 2: Catalyst Selection and Rationale

The choice of catalyst is paramount to the success of the synthesis, directly influencing yield and stereoselectivity. Below, we explore various catalytic systems with their underlying mechanistic principles.

Organocatalysis for Asymmetric Aldol Reactions

Brønsted base catalysis has emerged as a powerful tool for the syn-selective synthesis of β-hydroxy α-amino acids from glycine imine derivatives.[2]

  • Catalyst System: Ureidopeptide-based Brønsted base catalysts.

  • Mechanism: The catalyst activates the glycine Schiff base pronucleophile. The o-nitroanilide framework on the glycine derivative provides a hydrogen-bonding platform that enhances nucleophile reactivity and controls diastereoselectivity.[2]

  • Advantages: High diastereo- and enantioselectivity for syn products.[3]

  • Limitations: The reaction can be sensitive to the aldehyde substrate, with linear alkyl aldehydes sometimes giving lower enantioselectivities.[3]

Transition Metal Catalysis
2.2.1. Sharpless Asymmetric Aminohydroxylation (AA)

This method provides direct access to vicinal amino alcohols from alkenes.

  • Catalyst System: Osmium tetroxide (OsO₄) as the catalyst, combined with chiral ligands derived from dihydroquinine and dihydroquinidine.[4]

  • Nitrogen Source: Salts of N-halosulfonamides, -amides, or -carbamates are used.

  • Mechanism: The chiral ligand accelerates the reaction and induces enantioselectivity in the formation of the 1,2-amino alcohol.[6]

  • Advantages: A direct and practical method for synthesizing β-amino alcohols.[6]

2.2.2. Asymmetric Hydrogenation

This approach is effective for producing the target molecule from a corresponding keto-acid precursor.

  • Catalyst System: Chiral ruthenium catalysts, such as BINAP-Ru complexes.

  • Advantages: Can achieve high enantiomeric excess (>98% ee) under optimized conditions.[7]

  • Considerations: Requires the synthesis of the appropriate keto-acid starting material.

Biocatalysis

Enzymatic methods offer excellent chemo-, regio-, and enantioselectivity under mild reaction conditions.[8]

  • Enzyme Classes:

    • Aldolases: Can be used for the aldol condensation of an amino acid with an aldehyde.

    • Hydroxylases: These enzymes can catalyze the hydroxylation of amino acids in a highly regioselective and stereoselective manner.[9]

    • Lactate Dehydrogenases (LDHs): Can be employed for the asymmetric reduction of a corresponding pyruvate to produce the chiral hydroxy acid.[10]

  • Advantages: High selectivity, environmentally benign, and can often be performed in aqueous media.[9]

  • Limitations: Enzyme stability and substrate scope can be limiting factors, although protein engineering can address these challenges.[11][12]

Catalyst Performance Comparison
Catalyst TypeKey AdvantagesPotential ChallengesTypical ee (%)
Brønsted Base High syn-selectivity, metal-freeSubstrate-dependent enantioselectivity90-99
Sharpless AA Direct conversion from alkenesUse of toxic osmium tetroxide90-99
Chiral Ru-BINAP High ee for hydrogenationRequires keto-acid precursor>98
Enzymes (e.g., Aldolases) Excellent stereoselectivity, greenEnzyme stability, substrate scope>99

Section 3: Experimental Protocols

General Workflow for Catalyst Screening and Optimization

The following workflow provides a systematic approach to identifying the optimal catalyst and reaction conditions.

Catalyst_Screening_Workflow General Workflow for Catalyst Screening & Optimization cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-Up Select Catalysts Select Catalysts Small-Scale Reactions Small-Scale Reactions Select Catalysts->Small-Scale Reactions Based on literature Analyze Conversion & ee Analyze Conversion & ee Small-Scale Reactions->Analyze Conversion & ee Parallel execution Vary Temperature Vary Temperature Analyze Conversion & ee->Vary Temperature Identify promising hits Screen Solvents Screen Solvents Vary Temperature->Screen Solvents Iterative process Adjust Concentrations Adjust Concentrations Screen Solvents->Adjust Concentrations Fine-tuning Optimized Protocol Optimized Protocol Adjust Concentrations->Optimized Protocol Finalized conditions Preparative Scale Reaction Preparative Scale Reaction Optimized Protocol->Preparative Scale Reaction Purification Purification Preparative Scale Reaction->Purification

Caption: A systematic workflow for catalyst screening and optimization.

Protocol: Brønsted Base-Catalyzed Asymmetric Aldol Reaction

This protocol is adapted from methodologies described for the syn-selective synthesis of β-hydroxy α-amino acids.[2]

Objective: To synthesize this compound with high diastereo- and enantioselectivity.

Materials:

  • Glycine Schiff base derivative (e.g., benzophenone-derived imine of glycine o-nitroanilide)

  • Aldehyde (precursor to the 3-hydroxy group)

  • Ureidopeptide-based Brønsted base catalyst

  • Anhydrous solvent (e.g., toluene, CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the glycine Schiff base derivative and the Brønsted base catalyst (typically 1-10 mol%).

  • Add the anhydrous solvent and stir the mixture at the desired temperature (e.g., -20 °C to room temperature).

  • Add the aldehyde dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC.

Section 4: Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis of this compound.

Low or No Product Yield

Q1: My reaction is not proceeding, or the yield is very low. What are the possible causes?

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Troubleshooting: Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). For heterogeneous catalysts, ensure proper activation.[13]

  • Poor Substrate Quality:

    • Troubleshooting: Verify the purity of your starting materials. Impurities can inhibit the catalyst.

  • Incorrect Reaction Conditions:

    • Troubleshooting: Re-verify the optimal temperature, solvent, and concentration from literature precedents. Small deviations can significantly impact yield.

  • Inadequate Cell Lysis (for Biocatalysis):

    • Troubleshooting: If using a whole-cell biocatalyst, ensure the lysis method is effective. Incomplete lysis will result in a low concentration of available enzyme.[14]

Poor Enantioselectivity

Q2: The conversion is good, but the enantiomeric excess (ee) is low. How can I improve it?

Troubleshooting_Low_EE Troubleshooting Low Enantioselectivity Low_EE Low Enantioselectivity Observed Check_Catalyst Catalyst Purity & Loading Low_EE->Check_Catalyst Optimize_Temp Lower Reaction Temperature Low_EE->Optimize_Temp Screen_Solvent Solvent Screening Low_EE->Screen_Solvent Check_Concentration Substrate/Ligand Concentration Low_EE->Check_Concentration Purify_Catalyst Purify_Catalyst Check_Catalyst->Purify_Catalyst Impurities present? Run_Temp_Screen Run_Temp_Screen Optimize_Temp->Run_Temp_Screen Often improves ee Solvent_Polarity_Effect Solvent_Polarity_Effect Screen_Solvent->Solvent_Polarity_Effect Influences transition state Adjust_Ratio Adjust_Ratio Check_Concentration->Adjust_Ratio Ligand-to-metal ratio is key

Caption: A logical flow for troubleshooting low enantioselectivity.

Potential Causes & Solutions:

  • Reaction Temperature:

    • Explanation: Higher temperatures can lead to a less ordered transition state, reducing enantioselectivity.

    • Troubleshooting: Perform a temperature screen, running the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -40 °C).[13]

  • Solvent Effects:

    • Explanation: The solvent can influence the conformation of the catalyst-substrate complex.[13]

    • Troubleshooting: Conduct a solvent screen with a range of solvents of varying polarity.

  • Catalyst or Ligand Concentration:

    • Explanation: In some catalytic systems, such as the Sharpless AD, a low concentration of the chiral ligand can allow a non-enantioselective background reaction to occur.[13]

    • Troubleshooting: Ensure the optimal catalyst loading and ligand-to-metal ratio are used.

  • Chiral Catalyst Purity:

    • Explanation: Impurities in the chiral catalyst or ligand can significantly degrade enantioselectivity.

    • Troubleshooting: If possible, repurify the catalyst or ligand.

Product Isolation and Purification Issues

Q3: I am having difficulty isolating the final product in a pure form. What are some common challenges?

Potential Causes & Solutions:

  • Emulsion Formation During Workup:

    • Troubleshooting: Add a small amount of brine to the aqueous layer to break up emulsions.

  • Product Solubility:

    • Explanation: The zwitterionic nature of amino acids can lead to unusual solubility profiles.

    • Troubleshooting: Adjust the pH of the aqueous phase during extraction to ensure the product is in a neutral form, which is typically more soluble in organic solvents.

  • Co-elution with Byproducts:

    • Troubleshooting: If standard silica gel chromatography is ineffective, consider alternative purification techniques such as reverse-phase chromatography or ion-exchange chromatography.

Section 5: Conclusion

The synthesis of this compound is a multifaceted challenge that requires careful consideration of the catalytic system and reaction parameters. By understanding the underlying principles of each catalytic approach and systematically troubleshooting common issues, researchers can significantly improve the efficiency and stereoselectivity of this synthesis. This guide provides a framework for rational catalyst selection and a practical resource for overcoming experimental hurdles.

References

  • Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. (n.d.). National Institutes of Health.
  • Enzymatic asymmetric synthesis of chiral amino acids. (2018). Chemical Society Reviews.
  • Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. (2026). ACS Catalysis.
  • Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations. (n.d.). Benchchem.
  • One-pot chemoenzymatic syntheses of non-canonical amino acids. (n.d.). National Institutes of Health.
  • Enzymatic asymmetric synthesis of chiral amino acids. (n.d.). ResearchGate.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.). MDPI.
  • Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. (2021). PubMed Central.
  • Asymmetric Synthesis of β-Hydroxy-α-amino Acids. (2025). ResearchGate.
  • Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. (2021). The Journal of Organic Chemistry.
  • Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. (n.d.). PubMed Central.
  • The Sharpless Asymmetric Aminohydroxylation. (n.d.). ResearchGate.
  • Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. (n.d.). RSC Publishing.
  • (R)-2-Benzyl-3-hydroxypropanoic Acid. (n.d.). Benchchem.
  • How to Troubleshoot Low Protein Yield After Elution. (2025). Patsnap Synapse.
  • Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase. (2025). PubMed.

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Technical Support Center: Optimizing Amide Coupling Reactions for (R)-2-(Benzylamino)-3-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the successful amide coupling of (R)-2-(Benzylamino)-3-hydroxypropanoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging chiral building block. The presence of a secondary amine, a carboxylic acid, and a primary hydroxyl group necessitates careful consideration of reaction conditions to achieve high yields and purity. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the complexities of your synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the coupling of this compound in a direct question-and-answer format.

Q1: My reaction yield is very low or I'm recovering only starting material. What's going wrong?

Answer: Low or no conversion is one of the most common issues and typically points to one of four root causes: inadequate carboxylic acid activation, amine deactivation, poor solubility, or hydrolysis of intermediates.[1]

  • Inadequate Carboxylic Acid Activation: The first step of any amide coupling is the activation of the carboxylic acid.[2] If your coupling reagent is old, has degraded due to moisture, or is used in insufficient quantity, the reaction will not proceed efficiently.[1]

    • Solution: Always use fresh, high-quality coupling reagents. For reagents like HATU or HBTU, ensure they are stored in a desiccator. Consider increasing the stoichiometry of the coupling reagent to 1.1-1.5 equivalents.

  • Amine Deactivation: Your substrate, this compound, can react with the amine coupling partner in a simple acid-base reaction. This protonates the amine, rendering it non-nucleophilic and unable to participate in the coupling.[1]

    • Solution: The addition of a non-nucleophilic organic base is critical. Use 2-3 equivalents of N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) to neutralize any acid and ensure the amine remains as a free base.[2]

  • Poor Solubility: If either the carboxylic acid, amine, or coupling reagent is not fully dissolved, the reaction kinetics will be severely hindered.

    • Solution: N,N-Dimethylformamide (DMF) is the most common and effective solvent for amide couplings due to its high polarity.[3] If solubility remains an issue, consider N-Methyl-2-pyrrolidone (NMP) or using a co-solvent system like DCM/DMF.[3] Gentle heating (40-50 °C) can also improve solubility but should be used cautiously as it may promote side reactions.[3]

  • Hydrolysis: The activated carboxylic acid intermediate (e.g., O-acylisourea or HOBt-ester) is highly reactive and susceptible to hydrolysis by any water present in the reaction.[1]

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.[4]

Q2: My LC-MS analysis shows multiple product peaks. What are the likely side reactions and how can I prevent them?

Answer: With this compound, the primary side reaction is O-acylation of the free hydroxyl group. Racemization at the alpha-carbon is another significant concern.

  • Side Reaction 1: O-Acylation (Ester Formation) The hydroxyl group on the serine side chain is a competing nucleophile that can attack the activated carboxylic acid, forming an ester byproduct. This is especially problematic with highly reactive coupling reagents.[5]

    • Solution 1 (Optimization): Lower the reaction temperature to 0 °C to favor N-acylation over O-acylation. Use a coupling reagent with moderate reactivity. For example, EDC/HOBt is often less aggressive than HATU.

    • Solution 2 (Protection): The most robust solution is to protect the hydroxyl group. A tert-Butyl (tBu) ether is an excellent choice as it is stable to most coupling conditions and can be removed later with trifluoroacetic acid (TFA).[6][7] See the protocol section for a detailed procedure.

  • Side Reaction 2: Racemization The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which can tautomerize, leading to a loss of stereochemical integrity at the alpha-carbon.[2][8]

    • Solution: This is effectively suppressed by using coupling additives. Reagents like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) react with the activated intermediate to form an active ester that is less prone to racemization.[9][10] Modern uronium and phosphonium reagents like HATU and PyAOP already incorporate an HOAt or similar moiety for this purpose.[11][12] Running the reaction at a lower temperature (0 °C) also significantly minimizes racemization.[1]

  • Side Reaction 3: N-Acylurea Formation This is specific to carbodiimide reagents like EDC or DCC. The highly reactive O-acylisourea intermediate can rearrange into a stable N-acylurea, which is unreactive and terminates the reaction for that molecule.[2]

    • Solution: The addition of HOBt or NHS is the standard method to prevent this. These additives rapidly convert the O-acylisourea into a more stable active ester, preventing the rearrangement.[10]

Visualizing the Workflow
Diagram 1: General Amide Coupling Mechanism

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, OAt-ester) Carboxylic_Acid->Activated_Intermediate + Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Amide_Product Amide Product (R-CO-NH-R') Activated_Intermediate->Amide_Product + Amine Byproducts Byproducts (e.g., DCU, HOAt) Activated_Intermediate->Byproducts Amine R'-NH2 G Start Low Yield or No Reaction Check_Reagents Are reagents fresh? Is solvent anhydrous? Start->Check_Reagents Check_Base Is a non-nucleophilic base (DIPEA) present? Check_Reagents->Check_Base Yes Sol_Reagents Solution: Use fresh reagents and anhydrous solvent. Check_Reagents->Sol_Reagents No Check_Solubility Are all components fully dissolved? Check_Base->Check_Solubility Yes Sol_Base Solution: Add 2-3 eq. of DIPEA. Check_Base->Sol_Base No Check_Side_Products Does LC-MS show unexpected masses? Check_Solubility->Check_Side_Products Yes Sol_Solubility Solution: Switch to DMF/NMP, use co-solvent, or warm gently. Check_Solubility->Sol_Solubility No Sol_Side_Products Solution: See Side Reaction FAQ. Consider protecting the -OH group. Check_Side_Products->Sol_Side_Products Yes

Caption: A decision tree for diagnosing low-yielding reactions.

Frequently Asked Questions (FAQs)
Q3: Which coupling reagent is best for my reaction?

Answer: The "best" reagent depends on factors like cost, scale, the reactivity of your amine partner, and your tolerance for side reactions.

Coupling ReagentProsConsBest For
EDC / HOBt Inexpensive, water-soluble urea byproduct. [2][11]Slower than uronium salts, risk of N-acylurea side reaction without HOBt. [2]General purpose, large-scale synthesis where cost is a factor.
HATU / DIPEA Very fast and highly efficient, low racemization. [9][11]Expensive, byproducts can be difficult to remove via chromatography, potential for guanidinylation side reaction. [12][13]Difficult couplings, sterically hindered substrates, and when speed is critical.
PyBOP / DIPEA Highly efficient, no guanidinylation side reaction. [12]Byproducts can be challenging to remove.Hindered couplings and cases where uronium salt side reactions are observed.
COMU / DIPEA High efficiency similar to HATU, safer (non-explosive), water-soluble byproducts simplify purification. [14][15]Newer and may be more expensive than older reagents."Green chemistry" applications and when easy purification is a priority.
Q4: Is it absolutely necessary to protect the hydroxyl group?

Answer: Not always, but it is highly recommended for achieving the cleanest reaction and highest yield. If you are coupling with a very reactive and unhindered amine, you might achieve an acceptable yield without protection by running the reaction at 0 °C. However, for less reactive amines, sterically hindered partners, or when purity is paramount, protecting the hydroxyl group as a t-Butyl ether is the most reliable strategy to prevent O-acylation side products. [6][7][16]

Q5: How should I monitor the reaction progress?

Answer: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most important tools.

  • TLC: Use a mobile phase that gives good separation between your carboxylic acid starting material and the expected amide product (e.g., 10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes). The consumption of the limiting reagent can be easily visualized.

  • LC-MS: This is the definitive method. It will not only show the consumption of starting materials and formation of the product but will also reveal the presence of any side products (like the O-acylated species), which will have a distinct mass. [1]

Experimental Protocols
Protocol 1: General Amide Coupling using HATU

This protocol is a robust starting point for the coupling of this compound.

  • Preparation: To a clean, dry round-bottom flask under a Nitrogen atmosphere, add this compound (1.0 equivalent).

  • Dissolution: Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

  • Activation: Add HATU (1.1 equivalents) to the solution, followed by DIPEA (2.5 equivalents). [1]Stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step is crucial for forming the active ester.

  • Amine Addition: Add the amine coupling partner (1.0-1.2 equivalents) to the activated mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the progress every 1-2 hours using TLC or LC-MS. Reactions are often complete within 2-6 hours.

  • Workup: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent like Ethyl Acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure. [1]The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Protection of the Hydroxyl Group as a tert-Butyl (tBu) Ether

This procedure should be performed prior to the amide coupling to prevent O-acylation.

  • Preparation: Dissolve this compound (1.0 equivalent) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a source of isobutylene. A common and effective method is to use tert-butyl 2,2,2-trichloroacetimidate (1.5 equivalents).

  • Catalyst: Add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH) or boron trifluoride etherate (BF₃·OEt₂) (0.05 - 0.1 equivalents), dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography to yield (R)-2-(Benzylamino)-3-(tert-butoxy)propanoic acid, which is now ready for amide coupling using Protocol 1.

References
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  • BenchChem. (2025).
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Validation & Comparative

A Senior Application Scientist's Guide to Chiral Building Blocks: A Comparative Analysis of (R)-2-(Benzylamino)-3-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and fine chemical synthesis, the selection of the appropriate chiral building block is a critical decision that dictates the efficiency, stereochemical outcome, and ultimate success of a synthetic campaign.[1][2] (R)-2-(Benzylamino)-3-hydroxypropanoic acid, a versatile C3 synthon, embodies a unique combination of functional groups—a stereodefined secondary amine, a primary alcohol, and a carboxylic acid. This guide provides an in-depth comparison of this valuable building block against other prominent classes of chiral synthons. We will dissect their structural attributes, synthetic utility, and performance in key applications, supported by experimental insights and detailed protocols to empower researchers, scientists, and drug development professionals in making informed strategic decisions.

Introduction: The Strategic Value of this compound

This compound (CAS: 106910-77-4) is an unnatural amino acid derivative that serves as a high-value intermediate in asymmetric synthesis.[3][4][5] Its structure is a trifecta of functionality:

  • A Chiral Amine Center: The (R)-configured secondary amine is a key locus for introducing further molecular complexity and is a common feature in many bioactive molecules.

  • A Primary Hydroxyl Group: Offers a reactive handle for esterification, etherification, or oxidation to an aldehyde.

  • A Carboxylic Acid: Provides a site for amide bond formation, esterification, or reduction.

  • A Benzyl Protecting Group: The benzyl group on the amine offers steric bulk and can be removed under specific hydrogenolysis conditions, providing a pathway to a primary amine.

This unique arrangement makes it a powerful precursor for synthesizing a range of pharmaceutical targets, including enzyme inhibitors and protein degrader building blocks.[5][6] The fundamental importance of such enantiomerically pure building blocks cannot be overstated; the stereochemistry of a drug molecule is critical to its interaction with chiral biological targets like enzymes and receptors, profoundly impacting its efficacy and safety.[][8][9]

The Landscape of Chiral Building Blocks: A Comparative Framework

The utility of this compound is best understood when contrasted with other classes of chiral synthons. The choice of building block is not merely about obtaining a single stereocenter but about the strategic placement of functional groups that facilitate a streamlined synthetic route.

G cluster_0 Core Building Block cluster_1 Alternative Chiral Building Blocks A (R)-2-(Benzylamino) -3-hydroxypropanoic acid B Simple Chiral Amino Alcohols (e.g., (R)-2-Phenylglycinol) A->B Comparison Point: Amine & Hydroxyl Functionality C Chiral α-Hydroxy Acids (e.g., (S)-Mandelic Acid) A->C Comparison Point: Acid & Hydroxyl Functionality D Chiral Epoxides (e.g., (R)-Glycidyl tosylate) A->D Comparison Point: Precursors to Amino Alcohols

Caption: Logical comparison of this compound with alternative chiral synthons.

Head-to-Head Comparison: Performance and Application

The true measure of a building block is its performance in synthesis. Below, we compare our lead compound with alternatives, focusing on their structural advantages and typical applications.

vs. Simpler Chiral Amino Alcohols (e.g., (R)-2-Phenylglycinol)

Chiral amino alcohols are foundational synthons, particularly in the synthesis of chiral auxiliaries and ligands.[]

  • Structural Difference: this compound contains an additional carboxylic acid group, making it a more complex and multifunctional starting material. Simpler amino alcohols like phenylglycinol lack this third functional handle.

  • Synthetic Causality: The presence of the carboxyl group allows for direct incorporation into peptide-like structures or for modifications that are not possible with a simple amino alcohol. However, it also necessitates additional protection/deprotection steps if the desired reaction only involves the amine or hydroxyl group.

  • Application Focus: While both can be precursors for β-blockers or other pharmaceuticals containing the 1,2-amino alcohol motif, this compound is better suited for targets requiring an adjacent carboxylic acid or a derivative thereof.

vs. Chiral α-Hydroxy Acids (e.g., (S)-Mandelic Acid)

α-Hydroxy acids are widely used as resolving agents and synthons for various pharmaceuticals.[2]

  • Structural Difference: Our lead compound features an amino group at the α-position, whereas α-hydroxy acids like mandelic acid have a simple carbon or aryl group.

  • Synthetic Causality: The α-amino group is a powerful director of stereochemistry and a key pharmacophore. Its presence allows for the direct synthesis of amino acid mimetics and peptide fragments. Synthesizing such a structure from an α-hydroxy acid would require a multi-step process, likely involving stereoinversion (e.g., via a Mitsunobu reaction) to install the amine.

  • Application Focus: (S)-Mandelic acid is a classic choice for chiral resolution and as a precursor to compounds where an α-aryl, α-hydroxy acid moiety is desired.[2] this compound is tailored for building blocks that are structurally related to the natural amino acid serine.

vs. Chiral Epoxides (e.g., (R)-Glycidyl tosylate)

Chiral epoxides are highly versatile electrophilic building blocks, readily undergoing ring-opening reactions with various nucleophiles to generate 1,2-difunctionalized products with high stereospecificity.

  • Structural Difference: Epoxides are cyclic ethers, representing a "masked" 1,2-diol or amino alcohol. Our lead compound already has the amino and hydroxyl groups present and unprotected (save for the benzyl group).

  • Synthetic Causality: The high reactivity of epoxides makes them excellent for convergent syntheses. For example, the synthesis of many β-blockers involves the ring-opening of a chiral epoxide with an amine.[11] Using this compound provides a pre-assembled fragment, which can be advantageous in a linear synthesis strategy, but may offer less flexibility for convergent approaches.

  • Application Focus: Chiral epoxides like glycidyl tosylate or epichlorohydrin are workhorses for the industrial-scale synthesis of drugs like beta-blockers.[12] this compound would be a more specialized starting material for complex or discovery-phase molecules where the pre-installed benzylamino group is a desired feature.

Data Summary Table
Building BlockKey Functional GroupsPrimary Synthetic AdvantageCommon ApplicationsTypical Enantiomeric Purity
This compound Amine, Hydroxyl, Carboxylic AcidTrifunctional, pre-assembled serine-like corePeptidomimetics, Enzyme Inhibitors, Complex Drug Intermediates[4]>97%[5]
(R)-2-Phenylglycinol Amine, HydroxylSimple, robust 1,2-amino alcohol synthonChiral auxiliaries, ligands, β-blocker precursors[]>98%
(S)-Mandelic Acid Hydroxyl, Carboxylic AcidAromatic α-hydroxy acid, excellent resolving agentChiral resolution, synthesis of α-aryl carbonyls[2]>99%
(R)-Glycidyl tosylate EpoxideHighly reactive electrophile for stereospecific ring-openingIndustrial synthesis of β-blockers, antiviral agents[12][13]>99%

Experimental Protocol: Synthesis of an (S)-Propranolol Intermediate

This protocol illustrates how a building block with the structural motifs of this compound could be hypothetically employed in a key synthetic transformation. Here, we adapt the core logic to a related, well-established transformation: the synthesis of an (S)-β-amino alcohol, a crucial intermediate for β-blockers like (S)-Propranolol. The synthesis of β-blockers often relies on enantiomerically pure starting materials to ensure the final product has the desired therapeutic effect, as the (S)-enantiomer is significantly more potent.[14][15]

Workflow Diagram

G A Step 1: Reduction (R)-2-(Bn-amino)-3-hydroxypropanoic acid B LiAlH4, THF 0°C to RT A->B C Intermediate: (R)-2-(Benzylamino)propane-1,3-diol B->C D Step 2: Selective Protection (e.g., Tosylation) C->D E TsCl, Pyridine 0°C D->E F Intermediate: Monotosylated Diol E->F G Step 3: Epoxide Formation (Intramolecular SN2) F->G H NaH, THF G->H I Product: (R)-Glycidyl Benzylamine H->I

Caption: Synthetic workflow for converting the building block to a chiral glycidyl amine intermediate.

Step-by-Step Methodology: Reduction of the Carboxylic Acid

This initial step transforms the trifunctional building block into a chiral amino diol, a versatile intermediate.

  • System Preparation: A 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried under vacuum and cooled under a stream of dry nitrogen.

  • Reagent Addition: Anhydrous tetrahydrofuran (THF, 150 mL) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄) (X grams, 2.2 eq.) at 0°C (ice bath).

    • Scientist's Note: The careful, slow addition of LiAlH₄ at low temperature is critical to manage the highly exothermic reaction with the solvent and any trace moisture.

  • Substrate Introduction: this compound (Y grams, 1.0 eq.) is dissolved in 50 mL of anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 1 hour, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup and Quenching: The reaction is carefully quenched by cooling the flask to 0°C and slowly adding 10 mL of water, followed by 10 mL of 15% aqueous NaOH, and finally 20 mL of water. This procedure (Fieser workup) is designed to produce a granular precipitate of aluminum salts that is easy to filter.

    • Trustworthiness Check: This specific quenching sequence is a well-established and safe method for decomposing excess LiAlH₄, minimizing the risk of uncontrolled hydrogen gas evolution and ensuring a manageable workup.

  • Isolation: The resulting slurry is stirred for 30 minutes, then filtered through a pad of Celite. The filter cake is washed with additional THF (3 x 50 mL). The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude (R)-2-(benzylamino)propane-1,3-diol.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure amino diol.

This resulting diol is now primed for further transformations, such as selective tosylation of the primary hydroxyl group followed by base-induced ring closure to form a chiral epoxide, a direct precursor for β-blocker synthesis.

Conclusion and Future Outlook

This compound stands out as a highly functionalized and stereochemically defined building block. Its comparison with other synthons reveals a clear strategic application: it is the preferred choice when the synthetic target requires a serine-like core, combining the functionalities of an amino acid and an alcohol. While simpler building blocks like chiral epoxides may be more atom-economical for large-scale industrial syntheses of specific targets like β-blockers, the versatility of our lead compound makes it invaluable in discovery chemistry and the synthesis of more complex, multifunctional molecules.

The continued demand for enantiomerically pure pharmaceuticals will undoubtedly drive further innovation in the synthesis and application of such sophisticated chiral building blocks.[16][17] As synthetic methodologies evolve, the ability to strategically select and efficiently utilize these powerful tools will remain a cornerstone of modern chemical and pharmaceutical development.

References

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A Senior Application Scientist's Guide to Stereochemical Validation of (R)-2-(benzylamino)-3-hydroxypropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereochemical Integrity in Drug Development

In the landscape of modern drug discovery, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail; it is a fundamental determinant of biological activity. The interaction between a drug and its biological target is exquisitely sensitive to stereoisomerism, where even mirror-image molecules (enantiomers) can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[1][2] The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of this principle.[3]

Recognizing this critical relationship, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines. The FDA's 1992 policy statement mandates that the stereoisomeric composition of a new drug be thoroughly characterized early in its development.[4][5][6] This includes developing quantitative, stereo-specific assays for preclinical and clinical studies to ensure the identity, purity, and stability of the final drug product.[4][5]

This guide focuses on the validation of products synthesized from (R)-2-(benzylamino)-3-hydroxypropanoic acid, a versatile chiral building block used in the synthesis of various pharmaceutical intermediates.[7][8] When this starting material undergoes chemical transformation, particularly at or near its chiral centers, a rigorous validation of the final product's stereochemistry is not just a matter of good science—it is a regulatory and safety imperative. We will objectively compare the primary analytical techniques for this purpose, providing the field-proven insights and detailed protocols necessary for researchers, scientists, and drug development professionals to ensure the stereochemical integrity of their synthesized molecules.

The Analytical Gauntlet: Choosing the Right Tool for Stereochemical Elucidation

The validation of a product's stereochemistry requires answering two fundamental questions:

  • What is the enantiomeric and/or diastereomeric purity? (A question of ratio)

  • What is the absolute configuration of each chiral center? (A question of identity)

No single technique is universally optimal; the choice depends on the specific question, the nature of the sample, and available resources. The following workflow provides a logical decision-making process.

G start Start: Stereochemical Validation Required goal What is the primary goal? start->goal purity Determine Enantiomeric/ Diastereomeric Purity (ee/dr) goal->purity Purity abs_config Determine Absolute Configuration goal->abs_config Absolute Configuration hplc Primary Method: Chiral HPLC purity->hplc sample_type Is a high-quality single crystal available? abs_config->sample_type nmr Primary Method: NMR Spectroscopy (e.g., Mosher's Ester Analysis) sample_type->nmr No xray Gold Standard: X-ray Crystallography sample_type->xray Yes confirm_nmr Confirmation/Orthogonal Method: NMR Analysis hplc->confirm_nmr Optional Confirmation confirm_hplc Confirmation/Orthogonal Method: Chiral HPLC nmr->confirm_hplc Confirm Purity xray->confirm_hplc Confirm Bulk Purity

Caption: Decision workflow for selecting a stereochemical validation method.

Comparative Analysis of Key Validation Techniques

Here, we compare the three cornerstone techniques for stereochemical analysis: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.

ParameterChiral HPLCNMR Spectroscopy (Mosher's Analysis)X-ray Crystallography
Primary Output Chromatogram showing enantiomeric/diastereomeric separation and purity (ee/dr).[9]1D/2D spectra providing relative and absolute configuration through analysis of diastereomeric derivatives.[10]3D electron density map yielding unambiguous absolute configuration and solid-state conformation.[11]
Key Advantage High-throughput, excellent for quantitative purity analysis of complex mixtures.Provides absolute configuration on soluble, non-crystalline samples; highly informative about the local environment of the chiral center.[12]The definitive, "gold standard" method for absolute stereochemistry determination.[11][13][14]
Key Limitation Does not inherently determine absolute configuration; requires authentic standards or is used for relative comparison.Requires chemical derivatization, which adds steps and potential for side reactions; interpretation can be complex.Requires a high-quality single crystal, which can be a significant bottleneck (the "crystallization problem").
Sample Requirement Microgram to milligram quantities.[11]1-25 mg of purified sample.[11]High-quality single crystal (>0.1 mm).[11]
Measurement Time 10-30 minutes per sample.[11]Seconds to hours for NMR acquisition (plus hours for derivatization).[11]Minutes to over 24 hours for data collection.[11]
Chiral High-Performance Liquid Chromatography (HPLC)

Causality Behind the Method: Chiral HPLC achieves separation by exploiting differential, transient diastereomeric interactions between the enantiomers of the analyte and a chiral stationary phase (CSP). For derivatives of this compound, macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin-based) are particularly effective for underivatized polar compounds.[15] Alternatively, an indirect approach involves derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[16][17]

Field-Proven Insight: While excellent for determining enantiomeric excess (ee), HPLC alone cannot assign which peak corresponds to the R or S enantiomer without a known reference standard. Therefore, it is a powerful tool for quality control and reaction optimization but is insufficient on its own for the initial, definitive validation of absolute stereochemistry.

NMR Spectroscopy: The Mosher's Ester Analysis

Causality Behind the Method: Mosher's ester analysis is a powerful NMR technique for determining the absolute configuration of chiral alcohols and amines.[10][12] The method involves derivatizing the chiral alcohol (or amine) with both the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). This creates a pair of diastereomers. The bulky phenyl group of the MTPA moiety restricts rotation, forcing the molecule into a preferred conformation where the substituents on the chiral center of the analyte lie in specific shielding or deshielding zones of the MTPA phenyl ring. By comparing the ¹H NMR spectra of the two diastereomers and calculating the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the chiral center, the absolute configuration can be deduced.[18][19]

Field-Proven Insight: This method is exceptionally well-suited for derivatives of this compound, as it can simultaneously probe the stereochemistry of both the carbinol (alcohol) center and be adapted for the amino center. It provides a high level of structural proof for non-crystalline materials, bridging the gap when X-ray crystallography is not feasible.

X-ray Crystallography

Causality Behind the Method: X-ray crystallography provides the most direct and unambiguous determination of a molecule's three-dimensional structure.[13][14] When X-rays are passed through a single crystal, they are diffracted by the electrons in the molecule, creating a unique diffraction pattern. By analyzing this pattern, one can calculate a 3D map of the electron density and thus determine the precise position of every atom in space, revealing the absolute configuration without ambiguity.[14]

Field-Proven Insight: While it is the definitive method, the requirement of a high-quality single crystal is a major hurdle. Many complex organic molecules, especially those with flexible side chains, are difficult to crystallize. It is often the last step in a validation workflow, used to confirm results from NMR or when an unassailable structural proof is required for regulatory submission.[20][21]

Experimental Protocol: Mosher's Ester Analysis for Absolute Configuration

This protocol provides a self-validating system for determining the absolute configuration of a chiral secondary alcohol, a common functionality in products derived from this compound.

Workflow Diagram

G cluster_prep Sample Preparation cluster_reaction Diastereomer Synthesis cluster_analysis Analysis & Interpretation start Start with Purified Chiral Alcohol (2-5 mg) divide Divide into two equal portions (A & B) start->divide react_R Portion A: React with (R)-MTPA-Cl, DMAP, Pyridine divide->react_R react_S Portion B: React with (S)-MTPA-Cl, DMAP, Pyridine divide->react_S nmr_R Acquire ¹H NMR of (R)-MTPA Ester react_R->nmr_R nmr_S Acquire ¹H NMR of (S)-MTPA Ester react_S->nmr_S assign Assign all relevant proton signals nmr_R->assign nmr_S->assign calculate Calculate Δδ = δS - δR for each assigned proton assign->calculate model Apply the Mosher Model: Positive Δδ on one side, Negative Δδ on the other calculate->model result Determine Absolute Configuration model->result

Caption: Step-by-step workflow for Mosher's ester analysis.

Step-by-Step Methodology

Objective: To prepare the (R)- and (S)-MTPA esters of a chiral secondary alcohol and analyze their ¹H NMR spectra to determine its absolute configuration.

Materials:

  • Chiral alcohol (purified, 2-5 mg)

  • (R)-(-)-MTPA chloride (1.2 equivalents)

  • (S)-(+)-MTPA chloride (1.2 equivalents)

  • 4-Dimethylaminopyridine (DMAP, catalytic amount)

  • Anhydrous pyridine (solvent)

  • Anhydrous dichloromethane (DCM, for workup)

  • Saturated aqueous NaHCO₃ solution

  • Deuterated chloroform (CDCl₃) for NMR

  • Two clean, dry NMR tubes

Procedure:

  • Preparation: In two separate, dry vials (Vial A and Vial B), place 1-2.5 mg of the purified chiral alcohol. Ensure the vials are under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition (Vial A): To Vial A, add anhydrous pyridine (~0.2 mL) and a catalytic amount of DMAP. Add 1.2 equivalents of (R)-(-)-MTPA chloride.

  • Reagent Addition (Vial B): To Vial B, add anhydrous pyridine (~0.2 mL) and a catalytic amount of DMAP. Add 1.2 equivalents of (S)-(+)-MTPA chloride.

    • Expert Insight: The use of the acid chloride is generally faster and more efficient than using the parent acid with a coupling agent like DCC.[18] DMAP serves as a nucleophilic catalyst to accelerate the esterification.

  • Reaction: Seal both vials and stir at room temperature. Monitor the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 2-12 hours).

  • Workup: Quench both reactions by adding a few drops of water. Dilute with DCM and wash with saturated aqueous NaHCO₃ to remove excess MTPA acid and pyridine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Trustworthiness Check: It is crucial that both reactions are worked up identically to minimize systematic errors in the NMR analysis. The analysis is often performed on the crude esters, but purification via flash chromatography may be necessary if significant impurities are present.[18]

  • NMR Acquisition: Dissolve the crude ester from Vial A in CDCl₃ and transfer to an NMR tube. Do the same for the ester from Vial B. Acquire high-resolution ¹H NMR spectra for both samples. It is also beneficial to acquire 2D spectra (e.g., COSY) to aid in unambiguous peak assignment.[18]

  • Data Analysis: a. Carefully assign the proton signals for both diastereomers, focusing on the protons on either side of the newly formed ester linkage. b. Tabulate the chemical shifts (δ) for corresponding protons in both the (S)-MTPA ester (from Vial B) and the (R)-MTPA ester (from Vial A). c. Calculate the difference: Δδ = δS - δR . d. Apply the mnemonic model: Protons for which Δδ is positive are on one side of the MTPA plane, and protons for which Δδ is negative are on the other. By mapping these onto the known conformation of the MTPA ester, the absolute configuration of the alcohol can be assigned.

Conclusion

The validation of stereochemistry for products derived from this compound is a non-negotiable aspect of drug development, mandated by both scientific rigor and regulatory oversight. A multi-faceted approach, leveraging the strengths of different analytical techniques, provides the most robust and trustworthy data. Chiral HPLC is the workhorse for assessing enantiomeric purity, NMR spectroscopy via methods like Mosher's analysis offers profound insight into absolute configuration for non-crystalline materials, and X-ray crystallography stands as the ultimate arbiter of 3D structure. By understanding the causality behind each method and implementing self-validating protocols, researchers can confidently establish the stereochemical integrity of their molecules, ensuring the development of safer and more effective pharmaceuticals.

References

  • Title: How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange Source: Chemistry Stack Exchange URL: [Link]

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A Senior Application Scientist's Guide to Asymmetric Induction: Evaluating (R)-2-(Benzylamino)-3-hydroxypropanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise—it is the cornerstone of efficacy and safety. Chiral auxiliaries represent a robust and reliable strategy for achieving this control, acting as transient stereochemical guides for a multitude of bond-forming reactions.[1][2] This guide provides an in-depth technical comparison of the efficacy of (R)-2-(Benzylamino)-3-hydroxypropanoic acid, also known as N-benzyl-D-serine, and its derivatives in asymmetric induction. We will objectively benchmark its performance against established, field-proven alternatives, namely the Evans' oxazolidinone auxiliaries, supported by experimental data and mechanistic insights to inform your synthetic strategy.

The Enduring Power of Chiral Auxiliaries in Asymmetric Synthesis

The fundamental principle of a chiral auxiliary is its temporary covalent attachment to a prochiral substrate. This creates a chiral environment that directs the approach of a reagent to one of the two prochiral faces, leading to the preferential formation of one diastereomer.[1][2] The success of an auxiliary is judged by several key criteria: the level of stereoselectivity it imparts (measured as diastereomeric or enantiomeric excess), the ease and efficiency of its attachment and removal, and the ability to recover and reuse the auxiliary.[3]

The Gold Standard: Evans' Oxazolidinone Auxiliaries

Developed by David A. Evans, oxazolidinone auxiliaries are among the most successful and widely utilized chiral auxiliaries in asymmetric synthesis.[3][4] Derived from readily available amino alcohols, they have demonstrated exceptional efficacy in a range of stereoselective transformations, including aldol reactions and enolate alkylations.[2][4]

The predictable and high levels of stereocontrol are attributed to the formation of a rigid, chelated enolate intermediate. The substituent at the C4 position of the oxazolidinone ring provides a significant steric barrier, effectively shielding one face of the enolate and directing the electrophile to the opposite, less hindered face.[4]

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. Evans' auxiliaries consistently provide high diastereoselectivity.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(S)-4-benzyl-2-oxazolidinoneBenzyl bromide>99:190-95
(S)-4-isopropyl-2-oxazolidinoneMethyl iodide99:192
(R)-4-phenyl-2-oxazolidinoneAllyl iodide98:285
Data compiled from various sources in synthetic organic chemistry literature.[3]
Performance in Asymmetric Aldol Reactions

The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters. Evans' auxiliaries are renowned for their ability to favor the formation of syn-aldol adducts with excellent diastereoselectivity, a preference rationalized by the Zimmerman-Traxler model of a chair-like six-membered transition state.[3][5]

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
(S)-4-benzyl-2-oxazolidinoneIsobutyraldehyde>99:185-95
(S)-4-isopropyl-2-oxazolidinoneBenzaldehyde99:1>80
Data compiled from various sources in synthetic organic chemistry literature.[6]

This compound: A Serine-Derived Approach

This compound, an N-benzylated derivative of the natural amino acid D-serine, offers a structurally distinct chiral scaffold for asymmetric synthesis.[7] Its inherent chirality and multiple functional groups—amino, hydroxyl, and carboxylic acid—make it a versatile precursor for the construction of more complex chiral auxiliaries and ligands.[7]

While direct, quantitative comparisons of this compound as a traditional chiral auxiliary in the same vein as Evans' oxazolidinones are not extensively documented in peer-reviewed literature, we can infer its potential by examining the performance of closely related serine-derived systems.

Insights from Isoserine-Derived Scaffolds in Asymmetric Alkylation

A compelling case study comes from the diastereoselective alkylation of chiral bicyclic N,O-acetals derived from isoserine, a constitutional isomer of serine. This work provides valuable data on the stereodirecting potential of serine-based frameworks. In these systems, the chirality is embedded within the substrate itself, guiding the stereochemical outcome of the alkylation at the α-position.

The alkylation of these chiral isoserine derivatives proceeds with good to excellent diastereoselectivity, demonstrating the effective transfer of stereochemical information.

SubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Chiral Bicyclic Acetal 2Methyl iodide83:1795
Chiral Bicyclic Acetal 2Ethyl triflate85:1592
Chiral Bicyclic Acetal 2Benzyl iodide80:2091
Chiral Bicyclic Acetal 2Allyl iodide87:1393
Data from the diastereoselective alkylation of chiral bicyclic acetals derived from isoserine.[7]

These results highlight that serine-derived backbones can effectively control the formation of new stereocenters. The observed diastereoselectivity is rationalized by a model where the alkylation proceeds through a highly pyramidalized chiral enolate, with the bicyclic scaffold creating a distinct steric environment that favors the approach of the electrophile from one face.[7]

Mechanistic Considerations and Potential Challenges

The stereochemical outcome in asymmetric synthesis is dictated by the subtle interplay of steric and electronic factors in the transition state. For Evans' auxiliaries, the chelation of the metal cation by the enolate oxygen and the carbonyl oxygen of the auxiliary creates a rigid six-membered ring transition state, providing a predictable platform for stereodifferentiation.[4]

For serine-derived auxiliaries, the mode of stereocontrol can be more varied. In the case of the isoserine-derived bicyclic acetals, the fused ring system creates a concave-convex topology, and the alkylation is believed to occur on the convex face to minimize steric interactions.[7]

It is crucial to acknowledge a potential challenge associated with serine-derived oxazolidinones. Studies have shown that N-Boc-4-hydroxymethyl-oxazolidin-2-ones, which can be synthesized from L-serine, are susceptible to rearrangements and racemization.[8] This instability can compromise the stereochemical integrity of the auxiliary and, consequently, the enantiopurity of the final product. This inherent characteristic necessitates careful consideration of reaction conditions and may limit their application in certain contexts, such as solid-phase synthesis.[8]

Experimental Protocols

To provide a practical context for this comparison, detailed experimental protocols for key asymmetric reactions are outlined below.

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol describes a general procedure for the diastereoselective alkylation of an N-acylated Evans' auxiliary.

Workflow for Asymmetric Alkylation

G cluster_prep Enolate Formation cluster_reaction Alkylation cluster_workup Work-up and Purification a Dissolve N-acyl oxazolidinone in anhydrous THF b Cool to -78 °C a->b c Add base (e.g., LDA or NaHMDS) dropwise b->c d Stir for 30-60 min c->d e Add electrophile (e.g., alkyl halide) dropwise at -78 °C d->e f Stir for 1-4 hours at -78 °C e->f g Quench with saturated aq. NH4Cl f->g h Warm to room temperature and extract with organic solvent g->h i Purify by column chromatography h->i

Caption: General workflow for asymmetric alkylation using a chiral oxazolidinone auxiliary.

Step-by-Step Procedure:

  • Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous THF under an inert atmosphere, cooled to -78 °C, is added a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) dropwise. The resulting solution is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: The electrophile (e.g., benzyl bromide, 1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 1-4 hours, with the progress monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification and Auxiliary Cleavage: The crude product is purified by flash column chromatography on silica gel to separate the diastereomers. The chiral auxiliary can then be cleaved under mild conditions (e.g., hydrolysis with LiOH/H₂O₂ or transesterification with NaOMe/MeOH) to yield the desired chiral carboxylic acid or ester and recover the auxiliary.

Protocol 2: Diastereoselective Alkylation of a Serine-Derived Bicyclic Acetal

This protocol is based on the alkylation of isoserine-derived N,O-acetals, illustrating a potential application of serine-based chiral templates.

Logical Flow of Stereoselective Alkylation

G cluster_0 Substrate Preparation cluster_1 Reaction cluster_2 Outcome Chiral Isoserine Derivative Chiral Isoserine Derivative Deprotonation (LHMDS) Deprotonation (LHMDS) Chiral Isoserine Derivative->Deprotonation (LHMDS) Enolate Formation Enolate Formation Deprotonation (LHMDS)->Enolate Formation Alkylation (Electrophile) Alkylation (Electrophile) Enolate Formation->Alkylation (Electrophile) Diastereomerically Enriched Product Diastereomerically Enriched Product Alkylation (Electrophile)->Diastereomerically Enriched Product

Caption: Conceptual diagram of diastereoselective alkylation of a serine-derived scaffold.

Step-by-Step Procedure:

  • Enolate Generation: A solution of the chiral bicyclic acetal (1.0 equiv) and HMPA in anhydrous THF is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A solution of LHMDS in THF is added dropwise, and the mixture is stirred for a short period to generate the enolate.

  • Alkylation: The alkylating agent (e.g., methyl iodide, 1.1 equiv) is added to the reaction mixture. The reaction is typically rapid and is monitored by TLC.

  • Work-up and Analysis: The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent. The organic layer is dried and concentrated. The diastereomeric ratio is determined by NMR spectroscopy of the crude product.

  • Purification and Deprotection: The product is purified by column chromatography. Subsequent acidic hydrolysis can be employed to cleave the chiral template and afford the enantiomerically enriched α-alkyl-β-amino acid derivative.[7]

Conclusion: A Field-Proven Tool vs. a Promising but Nuanced Alternative

This comparative guide illustrates the established excellence of Evans' oxazolidinone auxiliaries in providing high levels of stereocontrol in asymmetric alkylation and aldol reactions. Their reliability, predictability, and the wealth of supporting literature make them a first-choice for many synthetic challenges.

This compound and its derivatives represent a promising class of chiral building blocks derived from the natural chiral pool. While direct, comprehensive data on their use as traditional chiral auxiliaries is still emerging, studies on related serine-derived systems, such as the isoserine N,O-acetals, demonstrate their potential to effectively control the stereochemistry of C-C bond-forming reactions.

However, researchers must be cognizant of the potential for instability and racemization in some serine-derived oxazolidinones, which necessitates careful optimization and may preclude their use in certain applications. The choice between an established workhorse like an Evans' auxiliary and a newer, more nuanced system derived from N-benzyl-D-serine will ultimately depend on the specific synthetic target, the reaction conditions, and the tolerance for process optimization. As the field of asymmetric synthesis continues to evolve, a deep understanding of the strengths and limitations of the available tools is paramount for success.

References

  • Wikipedia. (2023). Chiral auxiliary. [Link]

  • Chrzanowska, M., & Dreas, A. (2010). Synthesis and crystal structure of (R, 4R)-3-[(N-benzyl-N-hydroxy-amino)-(1H-indol-3-yl)-methyl]-oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 66(12), o2850.
  • Wang, X., et al. (2019). Novel preparation of chiral α-amino acids using the Mitsunobu–Tsunoda reaction.
  • Myers, A. G., et al. (1997). Diastereoselective Alkylation Reactions: Hydrolysis of Alkylation Products. J. Am. Chem. Soc., 119, 6496-6511.
  • Remuiñán, M. J., et al. (2017). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. The Journal of Organic Chemistry, 82(21), 11442–11454.
  • University of York. (n.d.).
  • Chemistry Stack Exchange. (2024). Diastereoselectivity in enolate alkylation reactions. [Link]

  • Oh, D., et al. (2020). Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. Organic Letters, 22(15), 5862–5866.
  • ResearchGate. (2008). 2.
  • Boa, A. N., et al. (1993). Synthesis of α-alkyl-α-benzyl amino acid derivatives, via the diastereoselective alkylation of (3S,5R)-N,3-dibenzyl-3,4,5,6-tetrahydro-5-phenyl-1,4-oxazin-2-one. Journal of the Chemical Society, Perkin Transactions 1, (4), 477.
  • Merino, P., et al. (1998). Synthesis of isoxazolidin-5-ones via stereocontrolled Michael additions of benzylhydroxylamine to l-serine derived α,β-unsaturated esters. Tetrahedron: Asymmetry, 9(22), 3945–3949.
  • Sigma-Aldrich. (n.d.). Oxazolidinones for Asymmetric Synthesis.
  • de F. F. da Silva, A., et al. (2016). Easy Access to Evans' Oxazolidinones.
  • University of York. (n.d.). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute.
  • J. Mex. Chem. Soc. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. 63(3).
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  • The Royal Society of Chemistry. (2013).
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  • University of Oxford Department of Chemistry. (2002). Rearrangements and racemisation during the synthesis of L-serine derived oxazolidin-2-ones. [Link]

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  • Chrzanowska, M., et al. (2010). (4S)-(−)-4-Benzyl-2,2-dimethyl-3-o-toluoyl-1,3-oxazolidine. Acta Crystallographica Section E: Structure Reports Online, 66(12), o2850.
  • ResearchGate. (n.d.). (S)-4-Benzyl-2-oxazolidinone.

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Benchmarking (R)-2-(Benzylamino)-3-hydroxypropanoic acid against other serine derivatives in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthetic Strategies for Serine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and peptide synthesis, chiral amino acids are indispensable building blocks. Among them, L-serine and its derivatives offer a versatile scaffold, featuring three distinct functional groups—the amine, the carboxylic acid, and the primary alcohol—that can be selectively modified. The strategic protection and manipulation of these groups are paramount to achieving desired synthetic outcomes.

This guide provides an in-depth comparison of synthetic routes for key serine derivatives, benchmarked against the direct synthesis of (R)-2-(benzylamino)-3-hydroxypropanoic acid . We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of yield, orthogonality, and reaction mechanism.

Benchmark Synthesis: this compound via Reductive Amination

The N-benzyl group is a valuable protecting group for amines, notable for its stability under a range of conditions and its removal via catalytic hydrogenation. The direct synthesis of N-benzyl serine derivatives via one-pot reductive amination is an efficient route that avoids multiple protection/deprotection steps.

Synthetic Rationale: Reductive amination combines the formation of an imine from an amine (L-serine) and an aldehyde (benzaldehyde) with an in-situ reduction to the corresponding secondary amine.[1][2] This approach is highly atom-economical and can be performed under mild conditions. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often the reagents of choice because they are mild enough not to reduce the aldehyde starting material but are effective at reducing the intermediate iminium ion.[3][4]

Experimental Protocol: One-Pot Reductive Amination
  • Dissolution: Dissolve L-serine (1.0 equiv.) in a minimal amount of aqueous NaOH (1.0 M).

  • Imine Formation: Add benzaldehyde (1.1 equiv.) and methanol to the solution. Stir at room temperature for 1 hour to facilitate imine formation. The equilibrium is driven by the stability of the conjugated imine.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise, maintaining the temperature below 10 °C. The borohydride selectively reduces the C=N double bond of the imine.

  • Workup: After 3 hours, acidify the reaction mixture with 1 M HCl to a pH of ~6.

  • Purification: The precipitated product is collected by vacuum filtration, washed with cold water and diethyl ether, and dried to yield this compound as a white solid.

Comparative Syntheses of Key Serine Derivatives

To benchmark the efficiency and strategic advantages of the reductive amination route, we will compare it against the synthesis of three other common serine derivatives: N-Boc-L-serine, N-Cbz-L-serine, and O-Benzyl-L-serine.

N-Boc-L-Serine: Amide Protection

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis, particularly in solid-phase methodologies (SPPS).[5] Its popularity stems from its stability to a wide range of reagents and its facile removal under moderately acidic conditions (e.g., trifluoroacetic acid, TFA).[6]

Synthetic Rationale: The synthesis is typically achieved by reacting L-serine with di-tert-butyl dicarbonate, (Boc)₂O, under basic conditions.[7] The base deprotonates the amino group, increasing its nucleophilicity to attack one of the electrophilic carbonyls of the Boc anhydride.

Experimental Protocol: N-Boc Protection
  • Dissolution: Suspend L-serine (1.0 equiv.) in a 1:1 mixture of dioxane and water.

  • Basification: Add sodium hydroxide (2.1 equiv.) and stir until the serine dissolves completely.

  • Acylation: Cool the solution to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.). Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Concentrate the mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate to remove unreacted (Boc)₂O.

  • Isolation: Acidify the aqueous layer to pH 2–3 with cold 1 N potassium bisulfate.

  • Extraction & Purification: Extract the product with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield N-Boc-L-serine, typically as a viscous oil or foam.[8]

N-Cbz-L-Serine: Carbamate Protection via Schotten-Baumann Conditions

The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group, also widely used in peptide chemistry.[9][10] It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis, making it orthogonal to the Boc group.[9][11]

Synthetic Rationale: The synthesis is often performed under Schotten-Baumann conditions, which involve an acylation reaction in a two-phase system of water and an organic solvent.[12] The base, dissolved in the aqueous phase, neutralizes the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[13]

Experimental Protocol: N-Cbz Protection
  • Dissolution: Dissolve L-serine (1.0 equiv.) in 2 M NaOH solution and cool to 0 °C.

  • Acylation: Add benzyl chloroformate (Cbz-Cl) (1.1 equiv.) and a solution of 4 M NaOH dropwise, simultaneously, while vigorously stirring. The pH should be maintained between 9-10.

  • Reaction: Continue stirring at room temperature for 2-3 hours.

  • Workup: Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.

  • Isolation & Purification: Acidify the aqueous layer with concentrated HCl to pH 2. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent system like ethyl acetate/hexane to yield pure N-Cbz-L-serine.

O-Benzyl-L-Serine: Side-Chain Hydroxyl Protection

Protecting the hydroxyl group of serine is crucial to prevent side reactions like O-acylation during peptide coupling.[5][14] The benzyl ether is a common choice for side-chain protection in Boc-based SPPS.[15]

Synthetic Rationale: Direct benzylation of the hydroxyl group is challenging due to the competing reactivity of the amine and carboxyl groups. Therefore, a multi-step process is required. First, the amine is protected (e.g., with a Boc group), then the hydroxyl group is benzylated using benzyl bromide with a strong base like sodium hydride (NaH).[16] Finally, the N-Boc group is removed.

Experimental Protocol: O-Benzylation
  • N-Protection: Synthesize N-Boc-L-serine as described previously.

  • Alkylation: Dissolve N-Boc-L-serine (1.0 equiv.) in anhydrous DMF and cool to 0 °C under an argon atmosphere. Add sodium hydride (NaH) (2.2 equiv., 60% dispersion in mineral oil) portion-wise. After hydrogen evolution ceases, add benzyl bromide (1.2 equiv.) dropwise.[16] Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction carefully with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection: Dissolve the crude N-Boc-O-benzyl-L-serine in a mixture of dichloromethane (CH₂Cl₂) and trifluoroacetic acid (TFA).[16][17] Stir at room temperature for 2 hours.

  • Purification: Evaporate the solvents under reduced pressure. The resulting residue can be purified by recrystallization or silica gel chromatography to yield O-benzyl-L-serine.[17]

Comparative Analysis & Data Summary

The choice of synthetic route depends heavily on the overall strategic plan, desired orthogonality, and scale.

DerivativeSynthetic MethodKey ReagentsTypical YieldOrthogonality/DeprotectionKey Advantages & Considerations
This compound Reductive AminationBenzaldehyde, NaBH₄75-85%Catalytic Hydrogenolysis (Pd/C, H₂)Pro: One-pot, high atom economy. Con: N-benzyl group is less common for standard SPPS than Boc/Cbz.[18]
N-Boc-L-Serine N-Acylation(Boc)₂O, NaOH>90%[7][16]Strong Acid (TFA)Pro: High yield, robust, central to Fmoc/tBu SPPS strategy.[6] Con: Requires subsequent steps for side-chain modification.
N-Cbz-L-Serine Schotten-BaumannCbz-Cl, NaOH80-90%Catalytic Hydrogenolysis (Pd/C, H₂)Pro: Orthogonal to Boc, stable group. Con: Cbz-Cl is lachrymatory; hydrogenolysis requires specialized equipment.[9][11]
O-Benzyl-L-Serine N-protection, O-alkylation, N-deprotectionNaH, Benzyl Bromide, TFA~60% (overall)[17]Catalytic Hydrogenolysis (Side-chain)Pro: Provides crucial side-chain protected version for Boc-SPPS. Con: Multi-step, uses hazardous reagents (NaH), lower overall yield.[16]

Synthetic Workflow Visualizations

The following diagrams illustrate the logical flow of each synthetic pathway described.

Reductive_Amination cluster_reactants Reactants cluster_process Process Serine L-Serine Imine_Formation Imine Formation (aq. NaOH/MeOH) Serine->Imine_Formation Benzaldehyde Benzaldehyde Benzaldehyde->Imine_Formation Reduction In-situ Reduction (NaBH4, 0°C) Imine_Formation->Reduction Intermediate Workup Acidic Workup (HCl) Reduction->Workup Product (R)-2-(Benzylamino) -3-hydroxypropanoic acid Workup->Product Purification

Caption: Workflow for this compound synthesis.

N_Boc_Protection cluster_reactants Reactants cluster_process Process Serine L-Serine Acylation N-Acylation (NaOH, Dioxane/H₂O) Serine->Acylation Boc_Anhydride (Boc)₂O Boc_Anhydride->Acylation Extraction Aqueous Workup & Extraction Acylation->Extraction Product N-Boc-L-Serine Extraction->Product Purification

Caption: Workflow for N-Boc-L-Serine synthesis.

O_Benzyl_Synthesis Start N-Boc-L-Serine Alkylation O-Alkylation (NaH, BnBr in DMF) Start->Alkylation Intermediate N-Boc-O-Benzyl-L-Serine Alkylation->Intermediate Deprotection N-Deprotection (TFA in CH₂Cl₂) Intermediate->Deprotection Product O-Benzyl-L-Serine Deprotection->Product Purification

Caption: Multi-step workflow for O-Benzyl-L-Serine synthesis.

Conclusion and Strategic Recommendations

Benchmarking reveals that no single synthetic route is universally superior; the optimal choice is dictated by the final application.

  • For direct synthesis of N-benzyl amino acids , reductive amination is a highly efficient, one-pot procedure that offers excellent yields and minimizes protection/deprotection steps.

  • For applications in Fmoc-based solid-phase peptide synthesis , the synthesis of N-Boc-L-serine is the standard and most robust method, providing a key building block in exceptionally high yields.

  • The synthesis of N-Cbz-L-serine provides a crucial orthogonal protecting group strategy, essential when acid-labile (Boc) and base-labile (Fmoc) groups must be avoided. Its deprotection via hydrogenolysis is clean but requires specific catalytic equipment.[18][19]

  • When the serine side-chain hydroxyl requires protection, as is common in Boc-based peptide synthesis, the multi-step synthesis of O-benzyl-L-serine is necessary, despite its complexity and use of hazardous reagents.[15]

Researchers and drug development professionals should select their synthetic strategy based on a holistic view of the entire molecular assembly plan, prioritizing routes that offer the required orthogonality, scalability, and safety profile.

References

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure: N-Boc-L-serine methyl ester. Retrieved from [Link]

  • MDPI. (n.d.). Supporting Information: Synthesis of O-benzyl-L-serine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Thieme. (2022). Expeditious Deprotection of N-Benzyloxycarbonyl and N-Benzyl Derivatives. Synfacts, 18(08), 936. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US5212288A - Temporary minimal protection synthesis of serine-containing polypeptides.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN104326943A - Method for preparing Boc-L-serine.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of (R)-2-(Benzylamino)-3-hydroxypropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological activity and toxicological profile. For researchers working with chiral molecules such as (R)-2-(benzylamino)-3-hydroxypropanoic acid and its derivatives—a structural motif present in various bioactive compounds—the precise determination of enantiomeric excess (ee) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, moving beyond a simple recitation of methods to offer insights into the causality of experimental choices and the practical nuances of each approach.

The Imperative of Enantiomeric Purity

The two enantiomers of a chiral drug can exhibit markedly different interactions with the chiral environment of the human body, leading to differences in efficacy, metabolism, and toxicity. The classic and cautionary tale of thalidomide underscores the profound importance of stereochemical purity. Therefore, robust and reliable analytical methods for the determination of enantiomeric excess are not merely a matter of analytical chemistry; they are a fundamental aspect of ensuring the safety and efficacy of therapeutic agents.

This guide will explore and compare three powerful and widely used techniques for the determination of enantiomeric excess:

  • Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for enantioselective separation and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents: A versatile method for determining enantiomeric ratios in solution without physical separation.

  • Circular Dichroism (CD) Spectroscopy: A sensitive technique that probes the differential absorption of polarized light by chiral molecules.

We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics to empower you, the researcher, to make informed decisions in your analytical workflow.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation

Chiral HPLC is the most established and widely employed technique for the separation and quantification of enantiomers.[1] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[2]

The Central Role of the Chiral Stationary Phase (CSP)

The choice of the CSP is the most critical decision in developing a chiral HPLC method. For amino acid derivatives like this compound, several classes of CSPs have proven effective:

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are the most versatile and widely used CSPs.[3] They offer a broad range of enantioselectivity for various compounds, including those with amine and hydroxyl groups.

  • Macrocyclic Glycopeptide CSPs: CSPs like those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly well-suited for the separation of underivatized amino acids and their derivatives.[1] These CSPs possess ionic groups, making them compatible with both organic and aqueous mobile phases.

  • Crown Ether-Based CSPs: These are highly effective for the separation of primary amino acids and compounds containing primary amine groups.[4]

The selection of a CSP is often empirical, and screening several columns with different selectivities is a common and recommended practice.

Experimental Protocol: Chiral HPLC of a this compound Derivative

This protocol provides a general framework. Method development and validation are essential for each specific derivative.

  • Column Selection: Begin with a polysaccharide-based CSP, such as a Chiralcel® OD-H or a Lux® Cellulose-1 column.

  • Mobile Phase Preparation: A typical starting mobile phase for normal-phase chromatography would be a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. For reversed-phase chromatography, a mixture of water or buffer with acetonitrile or methanol is common. The addition of small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL). Ensure the sample is fully dissolved and filtered through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Maintain at a constant temperature, usually between 20-40 °C, as temperature can affect enantioselectivity.

    • Detection: UV detection is common. The wavelength should be chosen to maximize the analyte's absorbance. For compounds lacking a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary.[2][3]

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

    • ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Method Validation

A chiral HPLC method must be validated to ensure its reliability. Key validation parameters include:[3][5]

  • Specificity: The ability to resolve the enantiomers from each other and from any impurities.

  • Linearity: The response of the detector should be proportional to the concentration of the analyte over a defined range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the minor enantiomer that can be reliably detected and quantified.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Analyte Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Injector Filter->Injector Column Chiral Column (CSP) Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation Result Result Calculation->Result Report

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a powerful alternative for determining enantiomeric excess without the need for chromatographic separation.[6] The principle relies on the use of a chiral solvating agent (CSA) that interacts with the enantiomers of the analyte to form transient diastereomeric complexes. These diastereomeric complexes have different magnetic environments, leading to separate signals in the NMR spectrum for the two enantiomers.[7][8]

The Mechanism of Enantiodiscrimination

The CSA forms non-covalent interactions (e.g., hydrogen bonds, π-π stacking, dipole-dipole interactions) with the analyte enantiomers.[7] The different spatial arrangements of the two diastereomeric complexes result in differential shielding or deshielding of specific protons (or other NMR-active nuclei) in the analyte, leading to a splitting of the corresponding NMR signals. The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio of the analyte.

For amino acid derivatives, common CSAs include:

  • Cyclodextrins and their derivatives [6]

  • Chiral acids or bases

  • Compounds capable of forming strong hydrogen bonds, such as thiourea derivatives [9]

Experimental Protocol: NMR with a Chiral Solvating Agent
  • Sample Preparation:

    • Accurately weigh the analyte sample (typically 1-5 mg) into an NMR tube.

    • Add the chiral solvating agent. The optimal molar ratio of CSA to analyte often needs to be determined experimentally, but a 1:1 or 2:1 ratio is a good starting point.

    • Dissolve the mixture in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, d₆-DMSO). The choice of solvent can significantly impact the chemical shift differences.

  • NMR Acquisition:

    • Acquire a high-resolution proton (¹H) NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the minor enantiomer.

    • Careful shimming is crucial to resolve the small chemical shift differences.

  • Data Analysis:

    • Identify a well-resolved signal that is split into two peaks corresponding to the two enantiomers.

    • Integrate the two peaks accurately.

    • The enantiomeric excess is calculated from the integral values:

      • ee (%) = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] x 100

NMR_CSA_Principle cluster_enantiomers Enantiomers in Solution cluster_complexes Diastereomeric Complexes cluster_nmr NMR Spectrum R_enantiomer (R)-Analyte R_complex (R)-Analyte • CSA R_enantiomer->R_complex + CSA S_enantiomer (S)-Analyte S_complex (S)-Analyte • CSA S_enantiomer->S_complex + CSA CSA Chiral Solvating Agent (CSA) Spectrum Signal Splitting (Different Chemical Shifts) R_complex->Spectrum δR S_complex->Spectrum δS

Circular Dichroism (CD) Spectroscopy: A Chiroptical Approach

Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule.[10] This differential absorption, known as the CD signal, is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration.[10][11]

Quantitative Analysis with CD

For a given chiral molecule, the magnitude of the CD signal at a specific wavelength is directly proportional to its concentration.[11] This relationship forms the basis for the quantitative determination of enantiomeric excess. A sample containing a mixture of enantiomers will exhibit a CD signal that is the weighted average of the signals of the two pure enantiomers. Since the CD spectra of enantiomers are mirror images of each other, the presence of the opposite enantiomer will decrease the magnitude of the CD signal.

Experimental Protocol: Quantitative CD Analysis
  • Calibration Curve:

    • Prepare a series of solutions of the pure (R)-enantiomer of known concentrations in a suitable solvent. The solvent must be transparent in the wavelength range of interest.

    • Record the CD spectrum for each solution.

    • Select a wavelength corresponding to a maximum or minimum in the CD spectrum (a Cotton effect).

    • Plot the CD signal (in millidegrees, mdeg) versus the concentration to generate a calibration curve. The plot should be linear.

  • Sample Analysis:

    • Prepare a solution of the sample of unknown enantiomeric excess at a known total concentration.

    • Record the CD spectrum under the same conditions as the calibration standards.

    • Measure the CD signal at the selected wavelength.

  • Data Analysis:

    • Using the calibration curve, determine the apparent concentration of the (R)-enantiomer that corresponds to the measured CD signal.

    • The enantiomeric excess can then be calculated:

      • ee (%) = (Apparent Concentration of R / Total Concentration) x 100

CD_Quantification cluster_calib Calibration cluster_sample Sample Analysis cluster_calc Calculation Standards Prepare Standards (Pure R-enantiomer) Measure_CD Measure CD Spectra Standards->Measure_CD Cal_Curve Generate Calibration Curve (CD Signal vs. Concentration) Measure_CD->Cal_Curve Determine_Conc Determine Apparent Concentration from Calibration Curve Cal_Curve->Determine_Conc Sample_Prep Prepare Sample (Known Total Concentration) Measure_Sample_CD Measure Sample CD Spectrum Sample_Prep->Measure_Sample_CD Measure_Sample_CD->Determine_Conc Calculate_ee Calculate Enantiomeric Excess Determine_Conc->Calculate_ee Final_Result Final_Result Calculate_ee->Final_Result Report

Comparative Analysis of Techniques

The choice of the most suitable method for determining the enantiomeric excess of this compound derivatives depends on several factors, including the specific properties of the analyte, the required level of accuracy and sensitivity, sample throughput needs, and the availability of instrumentation.

FeatureChiral HPLCNMR with CSACircular Dichroism (CD)
Principle Physical separation based on differential interaction with a CSP.Formation of transient diastereomeric complexes leading to signal splitting.Differential absorption of circularly polarized light.
Sample Throughput Moderate; depends on run time.High; rapid sample preparation and data acquisition.High; very rapid measurements.
Sensitivity High; can be very sensitive with appropriate detectors.Moderate; requires higher sample concentrations.High; very sensitive, requires low sample concentrations.[12]
Accuracy & Precision High; considered the "gold standard" for quantitative analysis.Good; accuracy can be affected by peak overlap and integration errors.Good; dependent on the accuracy of the calibration curve and total concentration measurement.
Method Development Can be time-consuming; requires screening of columns and mobile phases.Relatively straightforward; involves screening of CSAs and solvents.Requires the availability of a pure enantiomer for calibration.
Instrumentation Widely available in analytical laboratories.Standard NMR spectrometer.Specialized CD spectropolarimeter.
Key Advantage Direct separation and quantification of enantiomers.No physical separation needed; provides structural information.High sensitivity and speed; non-destructive.
Key Limitation Method development can be resource-intensive.Lower sensitivity; potential for signal overlap.Indirect method; requires a pure enantiomeric standard for calibration.

Conclusion and Recommendations

For the robust and accurate determination of the enantiomeric excess of this compound derivatives, Chiral HPLC remains the most reliable and universally accepted method, particularly for regulatory submissions. Its ability to physically separate and individually quantify the enantiomers provides unambiguous results. The wide variety of available chiral stationary phases offers a high probability of successfully developing a suitable method.

NMR spectroscopy with chiral solvating agents serves as an excellent complementary technique. It is particularly valuable for rapid screening, reaction monitoring, and for providing structural confirmation. Its high throughput makes it an attractive option in a research and development setting where many samples need to be analyzed quickly.

Circular Dichroism spectroscopy is a powerful tool for high-throughput screening and for situations where sample availability is limited. Its high sensitivity and speed are significant advantages. However, the requirement for a pure enantiomeric standard for calibration makes it less suitable for the initial characterization of novel compounds where a reference standard may not be available.

Ultimately, a multi-faceted approach, potentially employing HPLC for final quality control and validation, and NMR or CD for in-process monitoring and screening, will provide the most comprehensive and reliable characterization of the enantiomeric purity of this compound derivatives. As with any analytical method, rigorous validation is paramount to ensure the integrity and accuracy of the generated data.

References

  • Bolchi, C., Bavo, F., & Pallavicini, M. (2016). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. Amino Acids, 48(6), 1523–1529. [Link]

  • Li, X., Wang, Y., Li, Y., Wang, Y., & Liu, H. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Royal Society Open Science, 8(3), 202029. [Link]

  • A. F. M. Asad et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 200-211. [Link]

  • Taniguchi, T., & Monde, K. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. Chemical Communications, 57(93), 12465–12468. [Link]

  • Dzygiel, P., et al. (2007). Efficient Resolution of Racemic N-Benzyl β3-Amino Acids by Iterative Liquid-Liquid Extraction with a Chiral (Salen)Cobalt(III) Complex as Enantioselective Selector. Organic & Biomolecular Chemistry, 5, 3547-3553. [Link]

  • Greibrokk, T., & Andersen, T. (2002). Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599–605. [Link]

  • MtoZ Biolabs. (n.d.). Chiral Circular Dichroism of Amino Acids. Retrieved from [Link]

  • Hamase, K. (2019). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. Journal of the Mass Spectrometry Society of Japan, 67(6), 221-229. [Link]

  • Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13015–13028. [Link]

  • Garg, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 13015-13028. [Link]

  • Holmes, A. E., Zahn, S., & Canary, J. W. (2002). Synthesis and circular dichroism studies of N,N-bis(2-quinolylmethyl)amino acid Cu(II) complexes: determination of absolute configuration and enantiomeric excess by the exciton coupling method. Chirality, 14(6), 471–477. [Link]

  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Zhang, T., et al. (2016). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: Development and validation of the method. Journal of Chromatography B, 1033-1034, 255-262. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2016). Chiral NMR solvating agents. Chirality, 28(1), 12-36. [Link]

  • Silva, M. M. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 22(2), 247. [Link]

  • Li, D., et al. (2019). Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Organic & Biomolecular Chemistry, 17(33), 7751-7756. [Link]

  • Bruckner, H., & D'Souza, F. (2007). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Methods in molecular biology (Clifton, N.J.), 394, 159–181. [Link]

  • Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]

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The Definitive Guide to Structural Elucidation of (R)-2-(Benzylamino)-3-hydroxypropanoic Acid Derivatives: An X-ray Crystallography-Centric Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for chiral molecules, where stereochemistry dictates biological activity. (R)-2-(benzylamino)-3-hydroxypropanoic acid, a derivative of the non-essential amino acid serine, and its analogues are valuable chiral building blocks in the synthesis of a variety of pharmaceutical compounds.[1][2][3] Understanding their exact spatial arrangement is crucial for elucidating structure-activity relationships (SAR) and designing novel therapeutics.

This guide provides an in-depth technical comparison of analytical techniques for the structural characterization of this compound derivatives, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, from synthesis and crystallization to data analysis, and objectively compare this definitive method with powerful alternatives like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis and Crystallization: The Gateway to Atomic Resolution

The journey to a high-resolution crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of this compound can be achieved through various established synthetic routes, often starting from D-serine.[1][4]

Experimental Protocol: Synthesis of this compound

A common synthetic approach involves the reductive amination of a protected D-serine derivative with benzaldehyde, followed by deprotection. The choice of protecting groups is critical to prevent side reactions and ensure stereochemical integrity.

Step-by-Step Methodology:

  • Protection of D-serine: The amino and carboxylic acid groups of D-serine are protected, for example, by forming N-Boc and benzyl ester derivatives, respectively.[5]

  • Reductive Amination: The protected D-serine is reacted with benzaldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the N-benzyl group.

  • Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidolysis for Boc and hydrogenolysis for benzyl ester) to yield the final product.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[6] For amino acid derivatives, which can be oils or amorphous solids, careful selection of crystallization conditions is essential.

Key Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until crystals form.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a reservoir of a less soluble solvent. The vapor of the more volatile solvent slowly diffuses into the solution, inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is crucial and often determined empirically. For polar molecules like amino acid derivatives, solvents such as water, ethanol, or mixtures thereof are often effective.

X-ray Crystallography: Unveiling the Molecular Architecture

Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including the absolute configuration of chiral centers.[6] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice.

Experimental Workflow for X-ray Crystallography

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Xray_Diffraction X-ray Diffraction Crystal_Mounting->Xray_Diffraction Data_Collection Diffraction Data Collection Xray_Diffraction->Data_Collection Phase_Determination Phase Problem Solution Data_Collection->Phase_Determination Model_Building Electron Density Map & Model Building Phase_Determination->Model_Building Refinement Structure Refinement Model_Building->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Detailed Protocol:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[7]

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Data Processing: The intensities of the diffracted X-rays are measured and integrated.

  • Structure Solution: The "phase problem" is solved using computational methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

While a crystal structure for this compound is not publicly available as of this writing, the structure of the related DL-serine hydrochloride provides a relevant example of the detailed structural information that can be obtained, including bond lengths, bond angles, and intermolecular interactions.[8]

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques offer complementary data and can be particularly useful when suitable crystals cannot be obtained.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Sample Phase Solid (single crystal)SolutionGas phase (ions)
Information Obtained 3D atomic coordinates, absolute configuration, bond lengths/angles, packingConnectivity, conformation in solution, dynamic processesMolecular weight, elemental composition, fragmentation patterns
Strengths Unambiguous structure determination; high precision.[9][10]Provides information on solution-state structure and dynamics; non-destructive.[10][11]High sensitivity; requires very small sample amounts; can be coupled with chromatography for mixture analysis.[12]
Weaknesses Requires high-quality single crystals, which can be difficult to grow.[6]Structure determination can be complex and may not be definitive; less precise than X-ray.[10]Does not directly provide 3D structural information.
Typical Sample Amount < 1 mg1-10 mgng - µg
Chirality Determination Direct determination of absolute configuration.Can distinguish enantiomers using chiral shift reagents or by derivatization.Can distinguish enantiomers after derivatization with a chiral reagent.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For this compound derivatives, ¹H and ¹³C NMR would provide information on the connectivity of atoms and the local chemical environment of each nucleus.[1][13] Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be used to establish through-bond correlations and piece together the molecular skeleton. While NMR does not directly provide the absolute configuration, the use of chiral solvating agents or derivatizing agents can allow for the differentiation of enantiomers.

Experimental Protocol: ¹H and ¹³C NMR of an Amino Acid Derivative
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃).[1]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard pulse programs are used for 1D and 2D experiments.

  • Data Processing and Analysis: The acquired data is Fourier transformed and analyzed to assign chemical shifts and coupling constants to the various protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an extremely sensitive technique that can provide the molecular weight of a compound with high accuracy.[12] High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of a molecule. Tandem mass spectrometry (MS/MS) involves the fragmentation of ions to provide structural information. While MS alone cannot determine the three-dimensional structure or stereochemistry of a molecule, it can be used in conjunction with chiral chromatography or derivatization to analyze enantiomers.

Experimental Protocol: ESI-MS of an Amino Acid Derivative
  • Sample Preparation: Prepare a dilute solution of the compound (typically in the µg/mL to ng/mL range) in a solvent compatible with electrospray ionization (ESI), such as a mixture of water, methanol, or acetonitrile with a small amount of formic acid.

  • Infusion or LC-MS: The sample solution is either directly infused into the mass spectrometer or introduced via liquid chromatography (LC) for separation from impurities.

  • Data Acquisition: The mass spectrum is acquired, showing the mass-to-charge ratio of the molecular ion and any adducts.

  • Data Analysis: The molecular weight is determined from the mass spectrum. If HRMS is used, the elemental composition can be calculated.

Conclusion: An Integrated Approach to Structural Elucidation

For the unambiguous determination of the three-dimensional structure of this compound derivatives, single-crystal X-ray crystallography stands as the unparalleled technique. It provides a definitive and high-resolution picture of the molecule's architecture, which is indispensable for structure-based drug design. However, the challenges associated with crystallization necessitate the use of complementary techniques. NMR spectroscopy offers invaluable insights into the solution-state conformation and dynamics, while mass spectrometry provides highly sensitive and accurate molecular weight and elemental composition information. A comprehensive structural characterization, therefore, relies on an integrated approach, leveraging the strengths of each of these powerful analytical tools to build a complete and validated understanding of these important chiral building blocks.

References

  • - PubMed

  • - ACS Publications

  • - MDPI

  • - Benchchem

  • - PubMed Central

  • - Benchchem

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  • - MedChemExpress

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The Synthon Sentinel: A Comparative Cost-Analysis of Chiral Building Blocks Featuring (R)-2-(Benzylamino)-3-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The High Stakes of Chirality in Drug Development

In the intricate world of pharmaceutical development, chirality is not a trivial detail; it is a fundamental pillar of safety and efficacy. The human body, itself a chiral environment, often interacts profoundly differently with enantiomers of the same molecule. This necessitates the production of single-enantiomer drugs, placing immense importance on the chiral synthons, or building blocks, used to construct them. The choice of a chiral synthon is a critical decision, balancing synthetic accessibility, scalability, and, crucially, cost. An inefficient or expensive route to a key building block can stall or terminate an otherwise promising drug development program.[1]

This guide provides a deep, comparative cost-analysis of chiral synthons, centered around (R)-2-(Benzylamino)-3-hydroxypropanoic acid , a versatile N-protected derivative of D-serine. We will dissect its synthesis, benchmark it against viable alternatives, and provide the field-proven insights necessary for researchers and process chemists to make informed, cost-effective decisions. Our analysis is grounded in the causality of experimental choices, offering not just protocols, but the strategic reasoning behind them.

Featured Synthon: this compound

This compound, also known as N-Benzyl-D-serine, is a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[2] Its structure combines a chiral backbone derived from a natural amino acid with a benzyl protecting group, which offers distinct advantages and disadvantages in a synthetic workflow.

  • Structure: C₁₀H₁₃NO₃

  • Molecular Weight: 195.22 g/mol

  • Key Features: A chiral β-hydroxy α-amino acid scaffold. The benzyl group on the amine serves as a protecting group that is stable to a range of conditions but can be removed via catalytic hydrogenolysis.

The primary cost drivers for this synthon are the starting material (D-serine), the reagents for benzylation, and the purification process. Commercially, at research scale, its price can range from approximately


50 per gram , with significant price breaks at larger quantities.

Synthetic Route Analysis: The Path to N-Benzyl-D-Serine

The most common and economically viable route to this compound starts from the relatively inexpensive chiral pool starting material, D-serine. A direct benzylation can be achieved via reductive amination.

Reductive Amination Pathway

This pathway involves the reaction of D-serine with benzaldehyde to form a Schiff base (imine) intermediate, which is then reduced in situ to the secondary amine.

Caption: Reductive amination pathway for N-Benzyl-D-Serine synthesis.

This method is advantageous as it is often a one-pot procedure. However, the choice of reducing agent impacts cost and safety. Sodium cyanoborohydride (NaBH₃CN) is effective but introduces cyanide waste streams. Catalytic hydrogenation (H₂ over Palladium) is a greener alternative but requires specialized high-pressure equipment, representing a significant capital cost.[3]

Comparative Analysis: Alternative Chiral Synthons

The optimal chiral synthon is application-dependent. Here, we compare this compound with key alternatives, focusing on cost, synthetic efficiency, and strategic advantages.

Alternative 1: N-Boc-D-Serine

The tert-Butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.

  • Advantages: N-Boc-D-serine is commercially available from numerous suppliers, leading to competitive pricing (typically

    
    15 per gram  at research scale). The Boc group is easily removed under mild acidic conditions (e.g., Trifluoroacetic Acid - TFA), which is orthogonal to many other protecting groups.[4][]
    
  • Disadvantages: The strong acid required for deprotection can be a limitation for sensitive substrates. The atom economy of Boc protection is lower than that of benzylation.

  • Cost-Benefit: For syntheses where acid stability is not a concern, N-Boc-D-serine often represents a more cost-effective starting point than preparing the N-benzyl derivative separately.

Alternative 2: N-Fmoc-D-Serine

The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS).

  • Advantages: The Fmoc group is removed under mild basic conditions (typically 20% piperidine in DMF), offering orthogonality to acid-labile groups like Boc and tert-butyl ethers.[6] This makes it ideal for complex, multi-step syntheses.

  • Disadvantages: Fmoc-protected amino acids are significantly more expensive than their Boc-protected counterparts, with Fmoc-D-Serine derivatives often costing over $100 per gram . The dibenzofulvene byproduct from deprotection can sometimes cause side reactions.[7]

  • Cost-Benefit: The high cost is justified in automated SPPS and when constructing complex molecules where its specific deprotection conditions are essential to the overall strategy. For simple solution-phase synthesis, it is rarely the most economical choice.

Alternative 3: Glycine-Derived Synthons (via Asymmetric Aldol Reaction)

Instead of starting from a chiral pool amino acid like serine, one can build the chiral center from achiral glycine. The direct asymmetric aldol reaction of a glycine Schiff base with an aldehyde (in this case, formaldehyde or a protected equivalent) is a powerful strategy.

  • Advantages: Glycine is exceptionally inexpensive compared to enantiopure serine. This route offers high atom economy and can generate the desired product in a single stereocenter-forming step.[8][9]

  • Disadvantages: This method requires the development and optimization of a catalytic system (either a metal complex or an organocatalyst), which can be costly and time-consuming. Catalyst loading, turnover number, and enantioselectivity are critical parameters that affect the final cost per gram.

  • Cost-Benefit: For large-scale industrial production, investing in the development of a highly efficient catalytic process can lead to substantial long-term cost savings due to the low cost of the starting materials. For smaller, research-scale synthesis, using a pre-existing chiral starting material is often more practical.

Alternative 4: Biocatalytic Routes

Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions.

  • Advantages: Biocatalytic methods, such as using transaminases for reductive amination or aldolases for C-C bond formation, can achieve near-perfect enantiomeric excess (>99% ee) and high yields.[10][11] These processes reduce the need for hazardous reagents and complex purification steps.

  • Disadvantages: The primary cost driver is the enzyme itself. While enzyme costs have decreased, they can still be substantial.[10] Process optimization, including cofactor recycling, is often necessary to make the route economically viable on an industrial scale.[12]

  • Cost-Benefit: The economic viability of a biocatalytic process is heavily dependent on the enzyme's activity, stability, and potential for reuse (e.g., through immobilization). For high-value products like pharmaceuticals, the high selectivity and green credentials of biocatalysis can outweigh the initial development and enzyme costs.[13]

Quantitative Data Summary

The table below provides an at-a-glance comparison of the discussed synthons and synthetic strategies. Prices are estimates for research-scale quantities and can vary by supplier and purity. Industrial-scale pricing will differ significantly.

Synthon / RouteStarting Material(s)Key Reagents / CatalystTypical YieldEnantiomeric PurityEstimated Cost/g (Research Scale)Key AdvantagesKey Disadvantages
(R)-2-(Bn-amino)-3-OH-propanoic acid D-Serine, BenzaldehydeNaBH₃CN or H₂/Pd70-90%>98% (from D-Serine)$30 - $50Stable protecting groupHarsh deprotection (hydrogenolysis)
N-Boc-D-Serine D-SerineBoc₂O90-95%>98% (from D-Serine)$5 - $15Mild acid deprotection, low costNot stable to strong acid
N-Fmoc-D-Serine(tBu)-OH D-SerineFmoc-OSu, tBu-BrMulti-step>98% (from D-Serine)$100 - $150Mild base deprotection, SPPS compatibleHigh reagent cost
Glycine Aldol Route Glycine, FormaldehydeChiral Catalyst (e.g., Cu-Box)60-95%90-99% eeCatalyst-dependentVery cheap starting materialsRequires catalyst development
Biocatalytic Route Keto-acid, AmmoniaAmine Dehydrogenase, Cofactor85-99%>99% eeEnzyme-dependentHigh selectivity, green processHigh enzyme/cofactor cost, process dev.

Experimental Protocols

To provide a tangible basis for comparison, detailed, self-validating protocols for key synthetic transformations are provided below.

Protocol 1: Synthesis of N-Boc-D-Serine

This protocol describes the protection of the amine group of D-serine using di-tert-butyl dicarbonate (Boc₂O).

  • Materials: D-Serine, Di-tert-butyl dicarbonate (Boc₂O), Sodium Hydroxide (NaOH), 1,4-Dioxane, Ethyl Acetate (EtOAc), 1M Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve D-Serine (1.0 eq) in a 1M NaOH aqueous solution (1.0 eq) and 1,4-dioxane in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in 1,4-dioxane.

    • Allow the mixture to warm to room temperature and stir for 12-24 hours.

    • Concentrate the mixture in vacuo to remove the dioxane.

    • Wash the remaining aqueous solution with ethyl acetate (2x) to remove unreacted Boc₂O.

    • Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-D-serine as a white solid.

  • Expected Yield: 90-95%.

  • Validation: The product can be characterized by ¹H NMR and mass spectrometry. The melting point should be consistent with literature values.

Protocol 2: Synthesis of this compound via Reductive Amination

This protocol details the direct N-benzylation of D-serine methyl ester, followed by saponification.

  • Materials: D-Serine methyl ester hydrochloride, Benzaldehyde, Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM), Saturated Sodium Bicarbonate (NaHCO₃), Lithium Hydroxide (LiOH), Methanol (MeOH), Water.

  • Procedure (Step A: Reductive Amination):

    • Suspend D-Serine methyl ester hydrochloride (1.0 eq) in DCM.

    • Add benzaldehyde (1.05 eq).

    • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 25°C.

    • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

    • Quench the reaction by slowly adding saturated NaHCO₃ solution.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude N-benzyl-D-serine methyl ester.

  • Procedure (Step B: Saponification):

    • Dissolve the crude ester from Step A in a mixture of MeOH and water.

    • Add Lithium Hydroxide (LiOH·H₂O, 1.5 eq).

    • Stir at room temperature for 2-4 hours until TLC indicates complete consumption of the ester.

    • Concentrate the mixture to remove MeOH.

    • Acidify the aqueous solution to pH 5-6 with 1M HCl.

    • Cool the solution to 0-5°C to precipitate the product.

    • Filter the solid, wash with cold water, and dry in vacuo to afford the final product.

  • Expected Yield: 75-85% over two steps.

  • Validation: Product identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and chiral HPLC to verify enantiomeric purity.

Decision Framework and Conclusion

The selection of a chiral synthon is a multi-faceted decision that extends beyond the catalogue price of a single reagent.

Caption: Decision framework for selecting a chiral synthon.

Authoritative Insights:

  • For Early-Stage R&D: The higher cost of pre-made, reliably pure synthons like N-Boc-D-Serine or even the target N-Benzyl-D-serine is often justified by the time saved in synthesis and methods development. Speed is paramount.

  • For Process Development & Scale-Up: The economic calculus shifts dramatically. The cost of starting materials becomes a dominant factor. A route starting from inexpensive glycine via an asymmetric aldol reaction, or a highly optimized biocatalytic process, becomes far more attractive despite the initial investment in process R&D.[10] The cost of purification and waste disposal at scale cannot be overlooked; greener methods like catalytic hydrogenation or enzymatic reactions offer significant advantages here.[14][15]

  • The Protecting Group Dilemma: The choice between Boc, Fmoc, and Cbz is a classic strategic decision. Boc is often the most economical for acid-stable targets. Fmoc is the standard for SPPS but comes at a premium. The benzyl (Bn) group, as seen in our target molecule, is robust but its removal via catalytic hydrogenation is not compatible with other reducible functional groups (e.g., alkynes, some heterocycles) and requires specific equipment, adding a hidden cost.[4][6]

Ultimately, there is no single "best" synthon. A comprehensive cost-analysis must account for the entire synthetic route, the scale of production, and the specific chemical constraints of the target molecule. By understanding the trade-offs between starting material cost, synthetic efficiency, and process complexity, researchers and drug development professionals can navigate the challenging landscape of chiral synthesis to select the most economically viable and strategically sound building blocks for their programs.

References

  • Cui, Y., et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI. [Link]

  • newji. (2025). A method for developing a large-scale peptide synthesis system that reduces waste and costs. [Link]

  • PMCID: PMC11201988. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]

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  • PMCID: PMC8495027. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. [Link]

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  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. [Link]

  • PubMed. (n.d.). High-throughput peptide synthesis and peptide purification strategy at the low micromol-scale using the 96-well format. [Link]

  • Supporting Information. (n.d.). 1. Synthesis of O-benzyl-L-serine. [Link]

  • Aapptec Peptides. (n.d.). Boc-Thr[Fmoc-Ser(tBu)]-OH. [Link]

  • Synthetic Biology. (n.d.). A review on enzyme-catalyzed synthesis of chiral amino acids. [Link]

  • NIH. (n.d.). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. [Link]

  • eBay. (n.d.). Fmoc-Ser(tBu)-OH, 99.98%, for peptide synthesis, Certified® 5g. [Link]

  • Chem-Impex. (n.d.). Fmoc-Ser(tBu)-Thr[Psi(Me,Me)Pro]-OH. [Link]

  • ResearchGate. (2025). Comparison of Different Chemoenzymatic Process Routes to Enantiomerically Pure Amino Acids. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.). [Link]

  • ACS Publications. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. [Link]

  • MDPI. (n.d.). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. [Link]

  • Google Patents. (n.d.). Method for preparing D-serine by kinetic resolution.
  • PubChem. (n.d.). 3-hydroxy-2-oxopropanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid. [Link]

  • Wikipedia. (n.d.). Hydroxypyruvic acid. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • MDPI. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]

  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... [Link]

  • PNAS. (n.d.). d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor. [Link]

  • ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. [Link]

  • PMCID: PMC4803606. (2016). D-Serine and Glycine Differentially Control Neurotransmission during Visual Cortex Critical Period. [Link]

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A Senior Application Scientist's Guide to the Performance of (R)-2-(Benzylamino)-3-hydroxypropanoic acid in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-(Benzylamino)-3-hydroxypropanoic acid, also known as N-benzyl-D-serine, is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development.[1] As an N-benzylated derivative of the amino acid D-serine, its unique structure, featuring a carboxylic acid, a secondary amine, a primary alcohol, and a hydrophobic benzyl group, presents both opportunities and challenges for solvent selection in synthesis, purification, and formulation.[1]

The performance of this molecule—be it its solubility for creating stock solutions, its reactivity in a coupling reaction, or its stability during workup—is inextricably linked to the solvent system employed. A poorly chosen solvent can lead to low reaction yields, precipitation issues, and analytical inaccuracies. This guide provides drug development professionals and researchers with a foundational understanding of how to predict and empirically evaluate the performance of this compound across a spectrum of common laboratory solvents. We will move from theoretical prediction based on molecular structure to practical, validated protocols for quantitative assessment.

Section 1: Molecular Structure and Predicted Solvent Interactions

The key to predicting the behavior of this compound lies in analyzing its distinct functional domains. The molecule is amphiphilic, possessing both polar, hydrophilic regions and a non-polar, hydrophobic region.

  • Hydrophilic/Polar Domains:

    • Carboxylic Acid (-COOH): Capable of acting as a hydrogen bond donor and acceptor. It can be deprotonated to form a carboxylate anion (-COO⁻), significantly increasing aqueous solubility.

    • Secondary Amine (-NH-): Can act as a hydrogen bond donor and acceptor. It is basic and can be protonated to form an ammonium cation (-NH₂⁺-), which also enhances aqueous solubility.

    • Hydroxyl Group (-OH): A potent hydrogen bond donor and acceptor, contributing to solubility in protic solvents.

  • Hydrophobic/Non-Polar Domain:

    • Benzyl Group (-CH₂-Ph): A bulky, non-polar aromatic group that favors interactions with non-polar or less polar solvents through van der Waals forces and π-stacking.

Due to the presence of both acidic (COOH) and basic (NH) groups, the molecule is zwitterionic.[2][3] Its net charge is highly dependent on the pH of the aqueous medium, which will dominate its solubility behavior in buffered solutions. In organic solvents, its performance is dictated by the solvent's ability to engage with these varied functional groups.

Caption: Molecular structure and key functional groups.

Section 2: Comparative Analysis of Solubility Across Solvent Systems

Based on the structural analysis, we can predict the solubility of this compound in different solvent classes. This provides a rational basis for initial solvent screening.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Interaction
Polar Protic Water, Methanol, EthanolHigh These solvents are excellent hydrogen bond donors and acceptors, effectively solvating the -COOH, -OH, and -NH groups. In water, solubility will be highly pH-dependent.
Polar Aprotic DMSO, DMF, NMP, AcetonitrileModerate to High These solvents have large dipole moments and can act as hydrogen bond acceptors, solvating the acidic protons of the -COOH and -OH groups. Their inability to donate hydrogen bonds makes them slightly less effective than protic solvents, but the polarity is sufficient to overcome the lattice energy of the solid.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to Moderate THF is moderately polar and can accept hydrogen bonds, offering some solvating power. Diethyl ether is much less polar and a poor choice. The hydrophobic benzyl group aids solubility here more than in highly polar systems.
Chlorinated Dichloromethane (DCM)Low DCM is a weakly polar solvent. While it may dissolve some protected amino acid derivatives, the free zwitterionic character of the title compound limits its solubility significantly.[4]
Non-Polar Toluene, HexaneInsoluble These solvents lack the polarity and hydrogen-bonding capability to interact favorably with the polar functional groups of the molecule. The single benzyl group is insufficient to drive solubility.[3]

Section 3: Performance in Synthetic Applications

Beyond simple solubility, solvent choice is paramount for reaction performance, particularly in applications like amide bond formation (peptide synthesis) or esterification where this compound serves as a key reactant.[5]

The primary function of the solvent in a reaction is to effectively solvate all reactants, reagents, and intermediates to ensure a homogenous reaction mixture and facilitate molecular collisions. In the context of peptide coupling, polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are frequently the solvents of choice.[4][6][7]

Causality Behind Solvent Choice in Synthesis:

  • High Reactant Solvation: DMF and NMP provide superior solvation for protected amino acids and coupling reagents (e.g., HBTU, HATU), preventing precipitation and ensuring reagents are available for reaction.[6][7]

  • Transition State Stabilization: The high polarity of these solvents can stabilize the polar transition states common in nucleophilic acyl substitution reactions, potentially increasing the reaction rate.

  • Avoiding Side Reactions: While useful, some solvents can be problematic. DMF can break down over time to release dimethylamine, which can cause unwanted side reactions.[4] Greener alternatives like propylene carbonate are also being explored.

start Start: Reactants & Reagents solvent Solvent System (e.g., DMF) start->solvent solvation Effective Solvation: Homogeneous Mixture solvent->solvation Good Choice poor_solv Poor Solvation: Precipitation, Low Yield solvent->poor_solv Poor Choice reaction Chemical Reaction (e.g., Coupling) solvation->reaction workup Workup & Purification reaction->workup product Final Product workup->product

Caption: The central role of the solvent in a synthetic workflow.

Section 4: Experimental Protocols for Performance Evaluation

Theoretical predictions must be confirmed with empirical data. The following protocols describe self-validating systems for quantifying the performance of this compound.

Protocol 1: Determination of Kinetic Solubility by HPLC-UV

This protocol is adapted from standard high-throughput screening methods and provides a rapid assessment of solubility.[8][9][10][11]

Objective: To determine the kinetic solubility of this compound in various solvents.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Test Solvents (e.g., PBS pH 7.4, Methanol, Acetonitrile, THF)

  • 1.5 mL microcentrifuge tubes or 96-well filter plates

  • Vortex mixer and/or plate shaker

  • Centrifuge

  • HPLC system with UV detector (set to ~254 nm for the benzyl chromophore)

  • HPLC column (e.g., C18 reversed-phase, 4.6 x 150 mm, 5 µm)

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 20 mM) in 100% DMSO.

  • Sample Preparation:

    • Add 198 µL of each test solvent to a series of labeled microcentrifuge tubes.

    • Add 2 µL of the 20 mM DMSO stock solution to each tube. This results in a final concentration of 200 µM with 1% DMSO co-solvent.

    • Cap the tubes securely.

  • Incubation: Place the tubes on a shaker or vortex mixer and agitate vigorously at room temperature (25 °C) for 2 hours to allow the system to reach equilibrium.

  • Separation of Undissolved Solid: Centrifuge the tubes at 14,000 rpm for 15 minutes to pellet any undissolved precipitate.

  • Sample Dilution & Analysis:

    • Carefully remove 100 µL of the supernatant from each tube, avoiding the pellet.

    • Transfer to an HPLC vial. If necessary, dilute further with the mobile phase to fall within the calibration curve range.

    • Analyze the samples by HPLC-UV.

  • Quantification:

    • Prepare a set of calibration standards by diluting the DMSO stock solution in the mobile phase.

    • Construct a calibration curve of peak area versus concentration.

    • Determine the concentration of the dissolved compound in each test solvent supernatant by interpolating from the calibration curve. This value represents the kinetic solubility.

Protocol 2: Monitoring Reaction Conversion in Different Solvents

Objective: To compare the rate of an esterification reaction in two different solvent systems (e.g., DMF vs. Toluene).

Materials:

  • This compound

  • Methanol (as reactant)

  • Sulfuric acid (as catalyst)[5]

  • Reaction Solvents: DMF (anhydrous) and Toluene (anhydrous)

  • Reaction vessels with stir bars

  • HPLC system as described above

Methodology:

  • Reaction Setup:

    • Reaction A (DMF): In a 10 mL flask, dissolve 195 mg (1.0 mmol) of this compound in 5 mL of anhydrous DMF. Add 80 µL (2.0 mmol) of methanol, followed by 1 drop of concentrated H₂SO₄.

    • Reaction B (Toluene): In a second flask, suspend 195 mg (1.0 mmol) of the starting material in 5 mL of anhydrous Toluene. Add 80 µL (2.0 mmol) of methanol and 1 drop of H₂SO₄.

  • Reaction Monitoring:

    • Stir both reactions at a constant temperature (e.g., 50 °C).

    • At specified time points (t = 0, 1, 2, 4, 8 hours), withdraw a small aliquot (~10 µL) from each reaction mixture.

    • Immediately quench the aliquot in 1 mL of mobile phase to stop the reaction.

  • HPLC Analysis:

    • Analyze each quenched time-point sample by HPLC.

    • Identify the peaks corresponding to the starting material and the desired methyl ester product based on retention time (the ester will be less polar and typically have a longer retention time on a reversed-phase column).

  • Data Analysis:

    • Calculate the percent conversion at each time point using the peak areas: % Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] * 100%

    • Plot % Conversion versus time for both DMF and Toluene to visually compare the reaction rates. The superior solvent will show a faster rate of conversion.

Conclusion

The performance of this compound is a direct consequence of the interplay between its amphiphilic structure and the properties of the chosen solvent. While theoretical predictions based on polarity and hydrogen bonding provide an excellent starting point, they are not a substitute for empirical validation. For solubility, polar protic and aprotic solvents like methanol, water, and DMF are predicted to be most effective. For synthetic reactions, the superior solvating power of polar aprotic solvents like DMF or NMP for all reaction components often translates to higher efficiency and yields.[6][7] By employing robust, standardized protocols such as those detailed in this guide, researchers can confidently screen and select the optimal solvent system to accelerate their research and development objectives.

References

  • C.K. Taylor, P.W. Abel, M. Hulce, D.D. Smith. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm.
  • Predicting the solubility of amino acids and peptides with the SAFT-γ Mie approach: neutral and charged models. Spiral, Imperial College London.
  • Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. PubMed Central.
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  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of (R)-2-(Benzylamino)-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of (R)-2-(Benzylamino)-3-hydroxypropanoic acid (CAS No. 106910-77-4). As researchers and drug development professionals, our responsibility extends beyond the bench to ensure that all chemical waste is managed in a manner that guarantees personnel safety and environmental protection. This document synthesizes regulatory standards with practical laboratory applications to provide a self-validating system for waste management.

Hazard Assessment & Characterization

Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. This compound is an amino acid derivative. While comprehensive toxicological data is not widely published, analogous compounds and general chemical principles dictate a cautious approach.

The Safety Data Sheet (SDS) is the primary source of information. An SDS for a similar compound, (2S)-2-(Benzylamino)propanoic acid, indicates it may cause skin irritation, serious eye irritation, and respiratory irritation[1]. Therefore, it is prudent to handle this compound as an irritant at minimum.

Core Principle: Always consult the manufacturer-specific Safety Data Sheet (SDS) for the exact material you are using. If an SDS is unavailable, treat the substance as hazardous.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or gogglesProtects against splashes of solutions or contact with airborne powder.
Hand Protection Nitrile gloves (or other chemically resistant)Prevents skin contact and potential irritation.
Body Protection Standard laboratory coatProtects skin and clothing from contamination.
Respiratory Protection May be required if handling large quantities of powderUse a NIOSH-approved respirator if working outside a fume hood or if dust generation is significant.

The Regulatory Framework: EPA & OSHA

Two primary federal agencies in the United States govern chemical waste disposal. Understanding their roles provides the context for the procedures that follow.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the generation, transportation, treatment, storage, and disposal of hazardous waste to protect the environment.[2][3] Key EPA requirements for laboratories include proper waste determination, labeling, and storage within designated Satellite Accumulation Areas (SAAs).[4][5]

  • Occupational Safety and Health Administration (OSHA): OSHA ensures safe and healthful working conditions.[6][7] The Hazard Communication Standard (HazCom) (29 CFR 1910.1200) mandates that chemical hazards are evaluated and that information is communicated to employers and employees, primarily through SDSs and container labels.[8]

Core Disposal Principles: A Self-Validating System

Adherence to these three principles ensures a disposal process that is safe, compliant, and logically sound.

  • Segregation: Never mix incompatible waste streams. This compound waste should not be mixed with strong oxidizers, acids, or bases in the same container unless part of a specific neutralization protocol. Aqueous waste must be collected separately from solvent waste.[9] This prevents dangerous chemical reactions within the waste container.

  • Containment: Waste must be stored in containers that are compatible with the chemical, in good condition, and always kept closed except when adding waste.[10] This prevents spills and the release of vapors. Use secondary containment (such as a plastic bin) for all liquid waste containers.[9][11]

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the hazards (e.g., "Irritant").[4][5] This is a strict EPA requirement and is critical for ensuring safe handling by waste management professionals.

Step-by-Step Disposal Protocols

Follow the appropriate protocol based on the physical form of the waste.

Protocol A: Disposal of Unused or Contaminated Solid Waste

This protocol applies to expired, off-spec, or contaminated solid this compound.

Methodology:

  • Container Preparation: Select a sealable, wide-mouth container (e.g., a polyethylene jar) that is clean, dry, and compatible with the chemical.

  • Labeling: Affix a completed Hazardous Waste label to the container before adding any waste.

  • Waste Transfer: In a chemical fume hood or other ventilated area, carefully transfer the solid waste into the prepared container. Minimize dust generation.

  • Sealing: Securely seal the container.

  • Storage: Place the sealed container in a designated Satellite Accumulation Area (SAA).

  • Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office.

Protocol B: Disposal of Aqueous Solutions

This protocol applies to solutions of this compound in water or aqueous buffers.

Methodology:

  • Container Preparation: Obtain a sealable, chemically resistant container (e.g., a polyethylene carboy) designated for aqueous hazardous waste.

  • Labeling: Affix a completed Hazardous Waste label, listing all chemical constituents (including water) and their approximate percentages.

  • Neutralization Check: Check the pH of the solution using a pH meter or pH strips.

    • Rationale: Most waste disposal facilities require waste streams to be within a neutral pH range (typically 6-9) for safe handling and to prevent corrosion of storage drums.

  • pH Adjustment (If Necessary):

    • If the pH is acidic (<6.0), add a dilute base (e.g., 1M sodium hydroxide) dropwise while stirring.

    • If the pH is basic (>9.0), add a dilute acid (e.g., 1M hydrochloric acid) dropwise while stirring.

    • Monitor the pH throughout the process until it is stable within the 6-9 range.

  • Waste Transfer: Carefully pour the neutralized solution into the labeled aqueous hazardous waste container.

  • Sealing and Storage: Securely seal the container and place it in a designated SAA with secondary containment.

  • Pickup: Arrange for disposal through your institution's EHS office.

Important Note: Do not dispose of this chemical down the drain unless you have explicit permission from your local water authority and EHS office.[9] Most institutional policies prohibit the drain disposal of anything other than benign, non-toxic salts and buffers.[9][12]

Protocol C: Decontamination of Empty Containers

An "empty" container that once held a hazardous chemical must be properly decontaminated before being disposed of as regular trash or recycled.

Methodology:

  • Initial Rinse: Rinse the container thoroughly with a suitable solvent (e.g., water for aqueous solutions, or an appropriate organic solvent if the compound was used in one).

    • Critical Step: The first rinsate must be collected and disposed of as hazardous chemical waste.[11] Add this rinsate to the appropriate liquid waste container (e.g., "Aqueous Hazardous Waste" from Protocol B).

  • Subsequent Rinses: Perform two additional rinses. For containers that held minimally hazardous materials like this one, subsequent rinsates can typically be discarded down the drain with copious amounts of water, pending institutional policy.

    • For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[11]

  • Deface Label: Completely remove or obliterate the original chemical label on the container.[9] This prevents confusion and ensures the container is not mistaken for a full one.

  • Final Disposal: Dispose of the clean, dry, and unlabeled container in the appropriate waste stream (e.g., glass recycling, regular trash).

Disposal Decision Workflow

The following diagram illustrates the logical flow for determining the correct disposal path for this compound waste.

DisposalWorkflow Disposal Workflow for this compound cluster_0 cluster_1 Protocols cluster_2 WasteID Identify Waste Form Solid Solid Residue (Unused or Contaminated) WasteID->Solid Aqueous Aqueous Solution WasteID->Aqueous Container Empty Container WasteID->Container SolidWaste Protocol A: Package in sealed container for solid hazardous waste. Solid->SolidWaste CheckPH Protocol B: Check Solution pH Aqueous->CheckPH Rinse Protocol C: Triple-rinse container. Collect first rinse as hazardous. Container->Rinse LabelWaste Affix 'Hazardous Waste' Label SolidWaste->LabelWaste Neutralize Neutralize to pH 6-9 with dilute acid/base. CheckPH->Neutralize pH is NOT 6-9 AqueousWaste Collect in container for Aqueous Hazardous Waste. CheckPH->AqueousWaste pH is 6-9 Neutralize->AqueousWaste AqueousWaste->LabelWaste Rinse->AqueousWaste Add 1st Rinse Deface Deface original label. Rinse->Deface DisposeNonHaz Dispose as non-hazardous glass/plastic waste. Deface->DisposeNonHaz FinalSteps Final Waste Management StoreSAA Store in Satellite Accumulation Area (SAA) LabelWaste->StoreSAA EHSPickup Arrange Pickup via EHS StoreSAA->EHSPickup

Sources

Navigating the Safe Handling of (R)-2-(Benzylamino)-3-hydroxypropanoic Acid: A Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our pursuit of innovation must be anchored in an unwavering commitment to safety. While (R)-2-(Benzylamino)-3-hydroxypropanoic acid is a valuable building block in pharmaceutical development, its handling requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-tested procedures for personal protective equipment (PPE), operational handling, and disposal, ensuring both your safety and the integrity of your research.

Hazard Assessment: A Proactive Approach

  • Benzylamine Moiety : Benzylamine itself is corrosive, a skin sensitizer, and can be harmful if inhaled or absorbed through the skin.

  • Amino Acid Core : While generally considered low-hazard, amino acids are fine, dusty powders that can cause respiratory and eye irritation upon contact.

  • Acidic Nature : The carboxylic acid group implies potential for mild irritation to skin and eyes.

Based on this composite analysis, we will treat this compound as a substance that is potentially irritating to the eyes, skin, and respiratory tract, and as a potential skin sensitizer.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk-management process. The following recommendations are based on the assessed hazards for work conducted on a standard laboratory scale.

Core PPE Requirements
PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum 0.11 mm thickness)Provides effective splash protection against amines and acids. Double-gloving is recommended when handling larger quantities (>1 g).
Eye & Face Protection ANSI Z87.1-rated safety glasses with side shields (minimum) or chemical splash goggles.Protects against accidental splashes or contact with airborne powder. Goggles are required when there is a significant risk of splashing.
Body Protection Flame-resistant laboratory coatProtects skin and personal clothing from minor spills and contamination.
Respiratory Protection Required when handling the powder outside of a certified chemical fume hood.A NIOSH-approved N95 respirator is sufficient for preventing inhalation of the fine powder. If aerosolization is possible, an elastomeric half-mask respirator with organic vapor/acid gas cartridges and P100 filters should be considered.

Operational Plan: From Weighing to Reaction

Safe handling is a procedural workflow. The following steps provide a clear, repeatable process for managing this compound from receipt to use.

Workflow for Safe Handling

cluster_prep Preparation & Engineering Controls cluster_handling Solid Handling (Inside Fume Hood) cluster_cleanup Immediate Cleanup & Waste Segregation prep1 Verify fume hood is operational (Check certification date and airflow) prep2 Don all required PPE (Lab coat, gloves, safety glasses) prep1->prep2 prep3 Prepare a designated workspace (Clean surface, gather spill kit materials) prep2->prep3 weigh Weigh the solid compound (Use anti-static weigh boat) prep3->weigh transfer Carefully transfer solid to reaction vessel weigh->transfer dissolve Add solvent slowly to dissolve (Avoid splashing) transfer->dissolve clean_spatula Rinse spatula with appropriate solvent dissolve->clean_spatula dispose_boat Dispose of weigh boat in solid waste container clean_spatula->dispose_boat clean_area Wipe down balance and work area dispose_boat->clean_area

Caption: Step-by-step workflow for the safe handling of solid this compound.

Disposal Plan: A Responsible Conclusion

Proper chemical waste management is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Disposal Protocol
  • Contaminated Solid Waste :

    • Items : Used gloves, weigh boats, paper towels, and any other solid materials contaminated with the compound.

    • Procedure : Place these items in a dedicated, clearly labeled hazardous solid waste container. Do not mix with general laboratory trash.

  • Aqueous Waste :

    • Source : Quenched reaction mixtures or aqueous washes containing the compound.

    • Procedure : Collect in a hazardous aqueous waste container labeled "Non-halogenated Organic Waste." Ensure the pH is neutralized (between 6 and 9) before adding to the container, unless otherwise specified by your institution's waste protocol.

  • Organic Waste :

    • Source : Reaction mixtures where the compound is dissolved in an organic solvent.

    • Procedure : Collect in a hazardous organic waste container labeled "Non-halogenated Organic Waste."

Decontamination
  • Glassware : Rinse glassware with a suitable organic solvent (e.g., ethanol or acetone) to remove residues. The rinsate should be collected as hazardous organic waste. Follow with a standard wash using soap and water.

  • Surfaces : Decontaminate work surfaces and equipment by wiping with a cloth dampened with 70% ethanol. Dispose of the cloth as contaminated solid waste.

The following diagram illustrates the decision-making process for waste stream selection.

start Waste Generated q_solid Is the waste solid? start->q_solid solid_waste Dispose in 'Contaminated Solid Waste' bin q_solid->solid_waste Yes q_solvent What is the primary solvent? q_solid->q_solvent No (Liquid) aqueous_waste Neutralize (pH 6-9) Dispose in 'Aqueous Waste' q_solvent->aqueous_waste Water organic_waste Dispose in 'Non-Halogenated Organic Waste' q_solvent->organic_waste Organic

Caption: Decision tree for the proper segregation of waste generated during handling.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence.

References

  • Benzylamine , Source: PubChem, National Center for Biotechnology Information, URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.